molecular formula C9H8N4O2 B1340293 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid CAS No. 915920-19-3

2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid

Katalognummer: B1340293
CAS-Nummer: 915920-19-3
Molekulargewicht: 204.19 g/mol
InChI-Schlüssel: NEDSNKGNAVUYFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid is a useful research compound. Its molecular formula is C9H8N4O2 and its molecular weight is 204.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-amino-4-(1,2,4-triazol-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c10-8-3-6(13-4-11-12-5-13)1-2-7(8)9(14)15/h1-5H,10H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDSNKGNAVUYFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=NN=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588003
Record name 2-Amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915920-19-3
Record name 2-Amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915920-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic Acid

Abstract

This technical guide provides a comprehensive overview of a robust and chemically sound synthetic pathway for 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid. This molecule is of significant interest to the pharmaceutical and materials science sectors, combining the pharmacologically privileged anthranilic acid scaffold with the versatile 1,2,4-triazole moiety. The proposed synthesis is designed for clarity, efficiency, and reproducibility, leveraging fundamental principles of organic chemistry. The pathway proceeds via a two-step sequence involving a nucleophilic aromatic substitution (SNAr) followed by a nitro group reduction. This document offers detailed mechanistic insights, step-by-step experimental protocols, and data presentation to support researchers and drug development professionals in their synthetic endeavors.

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of medicinal chemistry, the strategic combination of known pharmacophores is a cornerstone of modern drug design. The target molecule, 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid, represents a compelling fusion of two such scaffolds.

  • The Anthranilic Acid Core: 2-Aminobenzoic acid (anthranilic acid) and its derivatives are key structural motifs in a multitude of clinically significant drugs, renowned for their anti-inflammatory, analgesic, and antimicrobial properties.[1] Their ability to chelate metals and participate in hydrogen bonding makes them versatile building blocks for creating molecules with specific biological targets.

  • The 1,2,4-Triazole Moiety: The 1,2,4-triazole ring is a five-membered heterocycle that is a bioisostere of an amide bond, granting it high metabolic stability and unique electronic properties.[2] This ring system is integral to a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities, including antifungal, antiviral, anticancer, and anticonvulsant effects.[3][4]

The conjugation of these two scaffolds via a stable C-N linkage yields a novel chemical entity with significant potential for applications in drug discovery and materials science. This guide provides a scientifically grounded pathway to access this valuable compound.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule identifies the primary strategic disconnection at the C4-N4 bond between the benzoic acid ring and the triazole heterocycle.

G Target 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid Intermediate Key Disconnection (C-N Bond Formation) Target->Intermediate Functional Group Interconversion (Amino <- Nitro) Precursors 2-aminobenzoic acid synthon + 1,2,4-triazole Intermediate->Precursors C-N Disconnection StartingMaterials 4-Halo-2-nitrobenzoic acid + 1,2,4-triazole Precursors->StartingMaterials Synthon Equivalents

Caption: Retrosynthetic analysis of the target molecule.

This disconnection points to an N-arylation reaction as the key bond-forming step.[5] To achieve the desired regiochemistry and facilitate this transformation, a two-step forward synthesis is proposed:

  • Nucleophilic Aromatic Substitution (SNAr): An electronically activated benzoic acid derivative, 4-fluoro-2-nitrobenzoic acid, is reacted with 1,2,4-triazole. The strong electron-withdrawing effect of the ortho-nitro group activates the para-fluorine atom for displacement by the nucleophilic triazole.

  • Nitro Group Reduction: The intermediate, 2-nitro-4-(4H-1,2,4-triazol-4-yl)benzoic acid, is then subjected to selective reduction of the nitro group to yield the final 2-amino product.

This approach is advantageous due to the commercial availability of the starting materials and the high efficiency and predictability of the chosen reaction classes.

Proposed Synthetic Pathway and Mechanistic Rationale

The proposed pathway is a robust and scalable method for the synthesis of the title compound.

Overall Reaction Scheme

Synthesis_Pathway SM 4-Fluoro-2-nitrobenzoic acid R1 1,2,4-Triazole, K₂CO₃, DMSO INT 2-Nitro-4-(4H-1,2,4-triazol-4-yl)benzoic acid R2 SnCl₂·2H₂O, Ethanol, HCl PROD 2-Amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid R1->INT Step 1: SNAr R2->PROD Step 2: Reduction

Caption: Proposed two-step synthesis pathway.

Step 1: N-Arylation via Nucleophilic Aromatic Substitution

This step involves the formation of the critical C-N bond.

  • Reaction: 4-Fluoro-2-nitrobenzoic acid + 1,2,4-Triazole → 2-Nitro-4-(4H-1,2,4-triazol-4-yl)benzoic acid

  • Causality and Expertise:

    • Substrate Activation: The nitro group at the C2 position is a powerful electron-withdrawing group. Through resonance and inductive effects, it drastically lowers the electron density of the aromatic ring, particularly at the C4 position (para). This electronic deficit makes the C4 carbon highly electrophilic and susceptible to nucleophilic attack.

    • Leaving Group: Fluoride is an excellent leaving group in SNAr reactions because its high electronegativity polarizes the C-F bond, and its small size offers minimal steric hindrance.

    • Nucleophile Generation: 1,2,4-Triazole is weakly acidic. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to deprotonate the triazole, forming the highly nucleophilic triazolide anion. This anion is the active species in the reaction.

    • Solvent Choice: A polar aprotic solvent like Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) is ideal. These solvents effectively solvate the potassium cation, leaving the triazolide anion "naked" and highly reactive, thereby accelerating the reaction rate.

Step 2: Selective Nitro Group Reduction

This final step unmasks the amino group to yield the target compound.

  • Reaction: 2-Nitro-4-(4H-1,2,4-triazol-4-yl)benzoic acid → 2-Amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid

  • Causality and Expertise:

    • Reagent Selection: Tin(II) chloride (SnCl₂) in the presence of a protic source like hydrochloric acid (HCl) is a classic and highly effective method for the reduction of aromatic nitro groups. It is known for its high chemoselectivity, leaving other functional groups like the carboxylic acid and the triazole ring intact under controlled conditions.

    • Mechanism: The reduction is a multi-step process involving the transfer of six electrons from the Sn(II) species to the nitro group. The reaction proceeds through nitroso and hydroxylamine intermediates, ultimately yielding the primary amine.

    • Alternative Methods: While catalytic hydrogenation (e.g., H₂ over Pd/C) is another common method, it can sometimes be sluggish for sterically hindered nitro groups or lead to side reactions. The SnCl₂ method is often more reliable on a laboratory scale for this type of substrate.

Detailed Experimental Protocols

Disclaimer: These protocols are illustrative and should be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.

Protocol for Step 1: 2-Nitro-4-(4H-1,2,4-triazol-4-yl)benzoic acid
  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoro-2-nitrobenzoic acid (1.0 eq).

  • Add 1,2,4-triazole (1.2 eq) and potassium carbonate (K₂CO₃, 2.5 eq).

  • Add anhydrous Dimethyl sulfoxide (DMSO) to create a ~0.5 M solution with respect to the starting benzoic acid.

  • Heat the reaction mixture to 100-110 °C and stir vigorously.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase of 10% Methanol in Dichloromethane). The reaction is typically complete within 6-12 hours.

  • Upon completion, cool the mixture to room temperature and pour it slowly into a beaker of ice-cold water (10x the volume of DMSO).

  • Acidify the aqueous solution to pH 2-3 by the dropwise addition of concentrated HCl. This will precipitate the product.

  • Stir the resulting slurry for 30 minutes in an ice bath.

  • Collect the solid product by vacuum filtration, washing thoroughly with cold water and then with a small amount of cold diethyl ether to remove non-polar impurities.

  • Dry the solid product under vacuum to yield the intermediate as a pale yellow or off-white solid.

Protocol for Step 2: 2-Amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid
  • In a round-bottom flask, suspend the 2-nitro-4-(4H-1,2,4-triazol-4-yl)benzoic acid (1.0 eq) from Step 1 in ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq).

  • Heat the mixture to reflux (approx. 78 °C) with vigorous stirring.

  • Slowly add concentrated hydrochloric acid (HCl, ~2.0 eq) dropwise via an addition funnel. The reaction is exothermic.

  • Continue refluxing for 2-4 hours, monitoring by TLC until the starting material is fully consumed.

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice.

  • Basify the solution to pH 8-9 by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH). This will precipitate the tin salts and the product.

  • Filter the entire mixture through a pad of Celite to remove the inorganic tin salts, washing the pad with ethanol or ethyl acetate.

  • Collect the filtrate and remove the organic solvent under reduced pressure.

  • The resulting aqueous layer can be further extracted with ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product as a solid.

Data Presentation

The following table summarizes the key reagents and conditions for the proposed synthesis.

StepReactant 1Reactant 2Key Reagent(s)SolventTemp. (°C)Typical Time (h)
1 4-Fluoro-2-nitrobenzoic acid1,2,4-TriazoleK₂CO₃DMSO100-1106-12
2 Nitro-intermediateSnCl₂·2H₂OHClEthanol~782-4

Conclusion

This guide outlines a logical, efficient, and well-precedented two-step synthetic route to 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid. By leveraging a nucleophilic aromatic substitution followed by a standard nitro group reduction, this pathway provides a reliable method for accessing this valuable compound. The detailed protocols and mechanistic discussions herein are intended to empower researchers in the fields of medicinal chemistry and materials science to synthesize and further explore the potential of this promising molecule.

References

  • Synthesis of[2]triazoloquinazolone derivatives using anthranilic acid catalyst. (n.d.). ResearchGate. Retrieved January 18, 2026, from

  • Synthesis of Trifunctional Thiazole-Fused Anthranilonitrile and Anthranilic Acid Derivatives. (n.d.). ResearchGate.
  • Ang, W. Z., Low, C. K. Y., & Yo. (n.d.). Ligand-free CuCL-catalyzed N-arylation of 1,2,4-triazole with aryl bromides. NIE Digital Repository.
  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.). ResearchGate.
  • Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid. (2021). PubMed.
  • An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. (n.d.). Semantic Scholar.
  • Suramwar, N. V., Thakare, S. R., & Niraj, T. (2012). Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. Organic Chemistry International.
  • Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. (2024). National Institutes of Health.
  • Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. (n.d.). SciSpace.
  • N-arylation of 1,2,4-triazole. (n.d.). ResearchGate.
  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). MDPI.
  • Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid. (n.d.). MDPI.
  • Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[2] triazole-3-thiol derivatives and Antifungal activity. (n.d.). ResearchGate. Retrieved January 18, 2026, from

  • Yogeeswari, P., Sriram, D., & Kavya, R. (2009). Synthesis and biological evaluation of some anthranilic acid and 2-phenylquinazoline-4(3H)-ones. SciSpace.

Sources

physicochemical properties of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic Acid

Abstract

This technical guide provides a comprehensive framework for the characterization of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid (CAS No. 915920-19-3). While specific experimental data for this compound is not extensively available in public literature, this document serves as a procedural blueprint for researchers, scientists, and drug development professionals. It outlines the critical physicochemical properties relevant to preclinical development and furnishes detailed, field-proven protocols for their determination. By grounding our approach in standard methodologies for structural analogues such as aminobenzoic acids and triazoles, this guide ensures scientific integrity and provides a robust pathway for comprehensive characterization.

Introduction and Molecular Overview

2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid is a unique heterocyclic compound featuring three key pharmacophores: a benzoic acid moiety, an aniline-like amino group, and a 1,2,4-triazole ring. This combination of functional groups suggests a complex acid-base profile and the potential for diverse intermolecular interactions, making it a molecule of interest in medicinal chemistry and materials science.[1] The 1,2,4-triazole ring, in particular, is a well-established scaffold in a wide array of therapeutic agents due to its metabolic stability and ability to act as a hydrogen bond donor and acceptor.[2]

A thorough understanding of its physicochemical properties is a non-negotiable prerequisite for any meaningful application, particularly in drug development, where properties like solubility, lipophilicity, and acidity dictate a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides the authoritative methodologies required to generate this essential data package.

cluster_molecule 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid cluster_properties Key Physicochemical Properties cluster_impact Impact on Drug Development mol C₉H₈N₄O₂ pKa Acidity (pKa) LogP Lipophilicity (LogP) Solubility Aqueous Solubility Structure Structural Confirmation ADME ADME Profile pKa->ADME Ionization State LogP->ADME Membrane Permeability Formulation Formulation Strategy Solubility->Formulation Bioavailability Target Target Engagement Structure->Target Binding Specificity

Caption: Logical relationship between the molecule, its key properties, and their downstream impact.

Compound Identification and Summary of Properties

While experimental values require determination, the foundational identifiers for this molecule have been established.

PropertyDataSource
IUPAC Name 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid-
CAS Number 915920-19-3[3][4][5][6]
Molecular Formula C₉H₈N₄O₂[4]
Molecular Weight 204.19 g/mol [3]
Melting Point Requires Experimental Determination-
Aqueous Solubility Requires Experimental Determination-
Lipophilicity (LogP) Requires Experimental Determination-
Acidity (pKa) Requires Experimental Determination-

Authoritative Experimental Protocols

The following sections detail the standard, industry-accepted protocols for determining the critical physicochemical properties of a novel chemical entity like 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid.

Protocol for Determination of Aqueous Thermodynamic Solubility

Causality: Thermodynamic solubility, measured at equilibrium, is the true measure of a compound's solubility. It is a critical parameter for predicting oral bioavailability and guiding formulation development. The shake-flask method, though manual, remains the "gold standard" for its accuracy and direct measurement of a saturated solution in equilibrium.[6]

G start Start: Add excess solid compound to buffer shake Equilibrate on shaker (e.g., 24-72h at 37°C) start->shake phase_sep Phase Separation (Centrifugation or Filtration) shake->phase_sep sample Sample aqueous supernatant phase_sep->sample quantify Quantify Concentration (e.g., HPLC-UV, LC-MS) sample->quantify end Result: Thermodynamic Solubility (mg/mL or µM) quantify->end

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Methodology (Shake-Flask Method):

  • Preparation: Prepare buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 7.4).

  • Addition of Compound: Add an excess of solid 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid to a series of vials, ensuring a visible amount of undissolved solid remains. This is critical; without excess solid, you are measuring a concentration, not a solubility.[5]

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., 37 °C) for a sufficient duration to reach equilibrium. A typical period is 24 to 72 hours.[5] Taking samples at multiple time points (e.g., 24h and 48h) can validate that equilibrium has been reached.

  • Phase Separation: Remove the vials and allow them to stand. Separate the solid from the liquid phase via centrifugation at high speed or by filtering through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Carefully sample the clear supernatant. Prepare a standard curve of the compound in the same buffer. Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method such as HPLC-UV or LC-MS.

  • Data Reporting: Report the solubility in mg/mL or µM at each specific pH and temperature.

Protocol for Determination of Lipophilicity (LogP)

Causality: The n-octanol/water partition coefficient (LogP) is the primary measure of a compound's lipophilicity, which heavily influences its ability to cross biological membranes. While the shake-flask method is traditional, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a faster, more efficient, and highly reproducible alternative that correlates well with shake-flask values.[7][8] The method relies on the principle that a compound's retention time on a nonpolar stationary phase (like C18) is proportional to its lipophilicity.

Step-by-Step Methodology (RP-HPLC Method):

  • System Setup: Use a C18 reversed-phase column. The mobile phase is typically a gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like methanol or acetonitrile.

  • Calibration: Prepare a set of 5-10 reference compounds with known LogP values that bracket the expected LogP of the test compound.[8]

  • Sample Analysis: Inject the test compound and the reference compounds onto the HPLC system. Determine the retention time (t_R) for each compound.

  • Calculation of Retention Factor (k): Calculate the retention factor (k) for each compound using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

  • Extrapolation to log k_w: For ionizable compounds, it is crucial to determine the retention factor in a purely aqueous mobile phase (log k_w). This is achieved by running the analysis with varying concentrations of the organic modifier and extrapolating the results back to 0% organic phase.[9]

  • Correlation and Determination: Create a calibration curve by plotting the known LogP values of the reference compounds against their calculated log k_w values. Use the linear regression equation from this curve to calculate the LogP of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid from its log k_w value.

Protocol for Determination of Acidity Constant (pKa)

Causality: The pKa values of a molecule dictate its ionization state at different pH levels, which profoundly affects its solubility, permeability, and target binding. Given the presence of both an acidic carboxylic acid and a basic amino group, this compound is expected to be zwitterionic. Potentiometric titration is a highly precise and direct method for pKa determination.[10][11]

Step-by-Step Methodology (Potentiometric Titration):

  • Solution Preparation: Accurately weigh and dissolve a sample of the compound in a suitable solvent, often a mixture of water and a co-solvent (like methanol or DMSO) to ensure solubility.

  • Titration Setup: Use a calibrated pH meter with a combined pH electrode. Place the solution in a temperature-controlled vessel with constant stirring.

  • Titration: Titrate the solution stepwise with a standardized titrant (e.g., 0.1 M HCl followed by 0.1 M NaOH) to cover a wide pH range. Record the pH value after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve.[12] For a diprotic or zwitterionic compound, multiple inflection points corresponding to the different ionizable groups will be observed. The pH at the half-equivalence point for each ionization step corresponds to the pKa of that functional group.[11]

Protocols for Structural Confirmation

Causality: Unambiguous confirmation of the chemical structure is the foundation of all subsequent analysis. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides orthogonal data to confirm connectivity, composition, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid, one would expect distinct signals for the aromatic protons on the benzene ring, the protons on the triazole ring, and a broad signal for the amino protons.[8][10][13]

  • ¹³C NMR: This provides information on the number of different types of carbon atoms in the molecule. A standard ¹³C spectrum will show signals for all unique carbons. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.[14][15]

  • Sample Preparation: A typical sample for NMR requires dissolving ~1-5 mg of the pure compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[16]

Mass Spectrometry (MS):

  • Purpose: MS is used to determine the exact molecular weight of the compound, confirming its elemental composition.[12]

  • Technique: High-Resolution Mass Spectrometry (HRMS), often using Electrospray Ionization (ESI), is the preferred method. It provides a highly accurate mass measurement that can confirm the molecular formula C₉H₈N₄O₂.

  • Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum can provide additional structural information, helping to confirm the connectivity of the different ring systems.[17][18]

Conclusion

2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid presents a compelling scaffold for further investigation in pharmaceutical and chemical research. While specific experimental data is not yet prevalent, this guide establishes the necessary framework for its comprehensive physicochemical characterization. The application of these robust, industry-standard protocols for determining solubility, lipophilicity, pKa, and structural identity will generate the high-quality, reliable data essential for advancing its development. This systematic approach ensures that subsequent research and development efforts are built upon a foundation of scientific rigor and trustworthiness.

References

  • Development of Methods for the Determination of pKa Values - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • How do you perform the shake flask method to determine solubility? (2017). Quora. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2014). Dissolution Technologies. [Link]

  • Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. (2021). National Institutes of Health. [Link]

  • CAS NO. 915920-19-3 | 2-Amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid. (n.d.). Arctom. [Link]

  • Mass Spectrometry of Heterocyclic Compounds. (n.d.). Defense Technical Information Center. [Link]

  • Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. (2017). PubMed. [Link]

  • Mass Spectra of New Heterocycles: XXV.1 Electron Ionization Study of N-[5-Aminothiophen-2-yl]thioureas. (2023). ProQuest. [Link]

  • Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. (1991). PubMed. [Link]

  • Assessment of reverse-phase chromatographic methods for determination of partition coefficients. (n.d.). ECETOC. [Link]

  • Measurement of Acidity (pKa). (n.d.). ECETOC. [Link]

  • pH titration- for the determination of pKa value of weak acid. (2020). YouTube. [Link]

  • Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. (2020). MDPI. [Link]

  • A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. (2014). Semantic Scholar. [Link]

  • The synthetic derivatives of the p-aminobenzoic acid synthesized through different routes. (n.d.). ResearchGate. [Link]

  • Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. (2018). MDPI. [Link]

  • 4-Aminobenzoic Acid | C7H7NO2 | CID 978. (n.d.). PubChem. [Link]

  • What are the minimum amounts of samples needed for 1H-NMR and 13C-NMR? (2013). ResearchGate. [Link]

  • Chapter 5: Acquiring 1 H and 13 C Spectra. (2018). Royal Society of Chemistry. [Link]

Sources

A Technical Guide to 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intersection of the aminobenzoic acid scaffold with heterocyclic moieties like the 1,2,4-triazole ring presents a fertile ground for the discovery of novel therapeutic agents. This guide provides a comprehensive technical overview of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid, a molecule of significant interest in medicinal chemistry. While a specific CAS number for this compound is not readily found in public databases, indicating its novelty, this document outlines a plausible synthetic pathway, methods for its characterization, and explores its potential pharmacological applications based on established principles and data from structurally related compounds. Detailed experimental protocols for both synthesis and preliminary biological screening are provided to empower researchers in their exploration of this promising chemical entity.

Introduction: The Strategic Importance of the Triazolyl-Aminobenzoic Acid Scaffold

The pursuit of novel molecular entities with enhanced therapeutic profiles is a cornerstone of modern drug discovery. The strategic combination of privileged scaffolds—molecular frameworks known to interact with biological targets—is a time-honored approach to generating new drug candidates. Benzoic acid derivatives are fundamental in this regard, offering a versatile platform for structural modification.[1] The introduction of a 1,2,4-triazole ring is of particular significance. This five-membered heterocycle is a bioisostere for amide and ester groups, capable of improving metabolic stability and pharmacokinetic properties.[2][3][4] Furthermore, the 1,2,4-triazole nucleus is a key component in a wide array of clinically approved drugs and is associated with diverse pharmacological activities, including antifungal, anticancer, antiviral, and anticonvulsant properties.[5][6]

The specific molecule, 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid, combines these features, presenting a unique substitution pattern that may unlock novel biological activities. The presence of the ortho-amino group and the carboxylic acid function on the benzoic acid ring provides multiple points for further derivatization, while the 4-yl linkage to the 4H-1,2,4-triazole suggests specific electronic and steric properties that could influence target binding.

Proposed Synthesis Pathway

Given the novelty of the target compound, a robust and logical synthetic route must be devised. A plausible and efficient pathway begins with a commercially available starting material, 2-amino-4-bromobenzoic acid, and proceeds through a key N-arylation step. This approach is advantageous as it builds the core structure in a convergent manner.

The proposed two-step synthesis involves:

  • Ullmann Condensation: A copper-catalyzed N-arylation of 4H-1,2,4-triazole with 2-amino-4-bromobenzoic acid. This classic reaction is effective for forming C-N bonds between aryl halides and nitrogen heterocycles.[7][8]

  • Purification: Standard chromatographic techniques to isolate the final product.

G cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Work-up & Purification A 2-amino-4-bromobenzoic acid D Reaction Mixture A->D B 4H-1,2,4-triazole B->D C CuI (catalyst), L-proline (ligand), K2CO3 (base), DMSO (solvent) C->D E Acidification (HCl) D->E F Extraction (EtOAc) E->F G Column Chromatography F->G H 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid G->H caption Proposed Synthetic Workflow

Caption: Proposed Synthetic Workflow for 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid.

Detailed Experimental Protocols

Synthesis of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid

This protocol is a proposed method and may require optimization.

Materials:

  • 2-amino-4-bromobenzoic acid

  • 4H-1,2,4-triazole

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-bromobenzoic acid (1.0 eq), 4H-1,2,4-triazole (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.5 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous DMSO via syringe.

  • Heat the reaction mixture to 120 °C and stir vigorously for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and acidify to pH 3-4 with 1M HCl, which should precipitate the crude product.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.

Characterization

The synthesized compound should be characterized using standard analytical techniques. Expected spectral data, based on analogous structures, are summarized below.[9][10][11]

Technique Expected Observations
¹H NMR Aromatic protons of the benzoic acid ring (doublets and a singlet), two singlets for the triazole protons, a broad singlet for the amino (NH₂) protons, and a broad singlet for the carboxylic acid (COOH) proton.
¹³C NMR Resonances corresponding to the aromatic carbons of the benzoic acid, the triazole ring carbons, and the carboxyl carbon.
FT-IR (cm⁻¹) Broad O-H stretch (carboxylic acid), N-H stretches (amino group), C=O stretch (carboxylic acid), C=N and C=C stretches (aromatic and triazole rings).
Mass Spectrometry A molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight of C₉H₈N₄O₂.

Potential Therapeutic Applications and Biological Evaluation

Derivatives of 1,2,4-triazole and aminobenzoic acid have demonstrated a wide range of biological activities.[1][5][6] This suggests that 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid could be a promising candidate for screening in several therapeutic areas.

  • Anticancer Activity: Many triazole derivatives exhibit potent cytotoxic effects against various cancer cell lines.[12][13] The title compound could be evaluated for its anti-proliferative activity.

  • Antimicrobial Activity: The triazole moiety is a hallmark of many antifungal drugs. The compound could be screened for its activity against clinically relevant bacterial and fungal strains.[14][15]

  • Anticonvulsant Activity: Certain 4-amino-4H-1,2,4-triazole derivatives have shown significant anticonvulsant properties.[16]

Protocol for In Vitro Anticancer Screening (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxicity of a novel compound against cancer cell lines.[17]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Test compound dissolved in DMSO (stock solution)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (medium with DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.

G cluster_0 Day 1: Cell Culture cluster_1 Day 2: Treatment cluster_2 Day 4/5: Assay & Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Prepare serial dilutions of test compound B->C D Treat cells with compound C->D E Incubate for 48-72h D->E F Add MTT solution E->F G Incubate for 4h F->G H Solubilize formazan with DMSO G->H I Read absorbance at 570 nm H->I J Calculate IC50 I->J caption Workflow for MTT Cytotoxicity Assay

Caption: Workflow for MTT Cytotoxicity Assay.

Conclusion

While 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid may not yet be a cataloged compound, its rational design based on privileged scaffolds suggests significant potential for drug discovery. This guide provides the necessary foundational information for its synthesis, characterization, and preliminary biological evaluation. The proposed protocols are based on well-established and reliable methods, offering a solid starting point for researchers to explore the therapeutic promise of this novel molecule. The insights and methodologies presented herein are intended to facilitate further investigation into this and related compounds, ultimately contributing to the development of new and effective therapeutic agents.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Zhang, J., et al. (2013). Multicomponent Synthesis of 1-Aryl 1,2,4-Triazoles. Organic Letters.
  • Various Authors. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Scarpino, A., et al. (2021). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. IRIS Unimore.
  • Wang, X., et al. (2023). Triazoles: a privileged scaffold in drug design and novel drug discovery. DOI.
  • Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-8.
  • Maji, B., & Sreedhar, B. (2015). Mechanochemical protocols for reduction of nitroarenes to anilines.
  • BenchChem. (2025). In Vitro Assay Development for Novel Anti-Cancer Agents.
  • Zhang, J., et al. (2013). Multicomponent synthesis of 1-aryl 1,2,4-triazoles. PubMed.
  • Dhiman, S., & Chakraborti, A. K. (2017). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron.
  • Rauth, A. M., et al. (1998).
  • Tretter, M. G., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
  • Wikipedia contributors. (n.d.). Reduction of nitro compounds. Wikipedia.
  • Prachand, S. (2014). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[2][14][18] triazole-3-thiol derivatives and Antifungal activity. ResearchGate.

  • Parveen, M., et al. (2022).
  • Lo, C., et al. (2009). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs.
  • Desai, D. G., et al. (1999). Rapid and Inexpensive Method For Reduction of Nitroarenes To Anilines. Scribd.
  • BenchChem. (2025).
  • Holm, A., & Straub, T. (2011). Preparation and N-Alkylation of 4-Aryl-1,2,4-triazoles. Synthesis, 2011(13), 2153-2158.
  • Alsaad, H., et al. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia, 69(2), 415–428.
  • Radi, M., et al. (2015). Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches.
  • Gontijo, R. J., et al. (2021). Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid. Molecules, 26(9), 2597.
  • Sharma, P., & Sharma, B. (2012). Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4- triazole-3-thiol]. Journal of Nepal Chemical Society, 30, 174-177.
  • BenchChem. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • Anonymous. (n.d.). NOTE An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Journal of the Chinese Chemical Society.
  • Yhobu, Z., et al. (2021). ChemInform Abstract: Synthesis of N-Substituted 1,2,4-Triazoles. A Review.
  • BenchChem. (2025). The Versatile Building Block: A Technical Guide to 2-Amino-4-bromo-6-nitrobenzoic Acid in Organic Synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Evaluating the Antimicrobial Activity of 2-Amino-3,5-diiodobenzamide.
  • Patra, A., et al. (2019). Scheme 1: Syntheses of the 2-nitrobenzoic acid precursors for (a) 5Pip,...
  • Kaur, R., et al. (2020). Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. RSC Medicinal Chemistry, 11(3), 267-284.
  • Anonymous. (2006). An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole.
  • Lingappa, M., et al. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Current Chemistry Letters, 10(1), 33-42.
  • Wikipedia contributors. (n.d.).
  • Varma, R. S. (2020).
  • Hossain, T. J. (2023). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations.
  • Anonymous. (2021). 4-(4-(((1H-Benzo[d][14][18][19]triazol-1-yl)oxy)methyl). MDPI.

  • Alsaad, H., et al. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3-dimethyl aminobenzoic acid) moiety.
  • Cheng, Y. R. (2014).
  • CN104496863A - Method for preparing 2-amino-4-sulfobenzoic acid. (2015).
  • Rios, J. L., et al. (2015). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 5(2), 71-79.
  • A PROCESS FOR THE PREPARATION OF 2-NITRO-4-(METHYLSULFONYL)BENZOIC ACID. (2024). TREA.
  • Abuelizz, H. A., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 9(34), 19683-19693.
  • Abuelizz, H. A., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. SciSpace.
  • Zheng, X., et al. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace.
  • Gontijo, R. J., et al. (2021). Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid. PubMed.
  • Anonymous. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. International Journal of Chemical and Physical Sciences.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.

Sources

spectral analysis of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Analysis of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid

Foreword

The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. Among these, molecules incorporating both aminobenzoic acid and triazole moieties are of significant interest due to their diverse pharmacological activities. This guide provides a comprehensive, in-depth technical overview of the spectral analysis of a representative molecule, 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid. As a Senior Application Scientist, my objective is to not only present the data but to also instill a deeper understanding of the causality behind the experimental choices and the logic of spectral interpretation. This document is designed for researchers, scientists, and drug development professionals, providing a framework for the rigorous characterization of similar novel chemical entities.

Introduction to the Structural Elucidation of a Novel Heterocycle

The unequivocal determination of a molecule's structure is the foundation upon which all subsequent biological and pharmacological studies are built. In the case of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid, we have a molecule with several key structural features that will be interrogated using a suite of spectroscopic techniques:

  • A Substituted Benzene Ring: The aromatic core will give rise to characteristic signals in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

  • An Aminobenzoic Acid Moiety: The carboxylic acid and amino groups will provide distinct signatures, particularly in IR and NMR.

  • A 1,2,4-Triazole Ring: This nitrogen-rich heterocycle will have unique NMR and mass fragmentation patterns.

The synergistic application of NMR, IR, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy provides a self-validating system for structural confirmation. Each technique offers a unique piece of the structural puzzle, and their combined interpretation leads to a high-confidence assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structural Assignment

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid, both ¹H and ¹³C NMR will be indispensable.

¹H NMR Spectroscopy: Mapping the Proton Environment

Expertise & Experience: The choice of solvent is critical in ¹H NMR. A deuterated solvent that can solubilize the analyte without exchanging with labile protons is ideal. For a compound with a carboxylic acid and an amino group, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it will allow for the observation of the -COOH and -NH₂ protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid.

    • Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

    • Gently agitate the tube to ensure complete dissolution.

  • Instrument Parameters (Example: 500 MHz Spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-32 scans for good signal-to-noise.

    • Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of all protons.

    • Acquisition Time (aq): 3-4 seconds for high resolution.

    • Spectral Width (sw): 0-16 ppm to encompass all expected signals.

    • Temperature: 298 K.

Hypothetical ¹H NMR Data and Interpretation

Chemical Shift (δ, ppm) Multiplicity Integration Proposed Assignment Rationale
~12.5br s1H-COOHThe acidic proton of the carboxylic acid is expected to be highly deshielded and will appear as a broad singlet.
~8.5s2HTriazole C-HThe two equivalent protons on the triazole ring are expected to be in a deshielded environment due to the electronegativity of the nitrogen atoms.
~7.8d1HH-6This proton is ortho to the carboxylic acid group and will be deshielded. It will appear as a doublet due to coupling with H-5.
~7.2d1HH-3This proton is ortho to the triazole ring and will also be deshielded, appearing as a doublet due to coupling with H-5.
~6.8dd1HH-5This proton is coupled to both H-6 and H-3, resulting in a doublet of doublets.
~5.5br s2H-NH₂The protons of the primary amine will appear as a broad singlet. The chemical shift can vary depending on concentration and solvent.

Trustworthiness: The integration values are crucial for a self-validating interpretation. The relative ratios of the integrated signals should correspond to the number of protons in each unique environment.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Expertise & Experience: ¹³C NMR is less sensitive than ¹H NMR, so a higher concentration or a greater number of scans is often required. A proton-decoupled experiment is typically run to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Use the same sample prepared for ¹H NMR, or prepare a more concentrated sample (20-50 mg in 0.7 mL of DMSO-d₆).

  • Instrument Parameters (Example: 125 MHz Spectrometer):

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

    • Number of Scans: 1024-4096 scans.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width (sw): 0-200 ppm.

Hypothetical ¹³C NMR Data and Interpretation

Chemical Shift (δ, ppm) Proposed Assignment Rationale
~168C=OThe carbonyl carbon of the carboxylic acid is highly deshielded.
~150C-2The carbon attached to the amino group is deshielded.
~145Triazole C-HThe carbons in the triazole ring are in an electron-deficient environment.
~140C-4The carbon attached to the triazole ring.
~132C-6Aromatic CH.
~120C-1The carbon attached to the carboxylic acid group.
~118C-5Aromatic CH.
~115C-3Aromatic CH.

Authoritative Grounding: The expected chemical shift ranges for various functional groups are well-established in the literature. Standard NMR reference texts and databases can be consulted for confirmation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

Experimental Protocol: FT-IR (ATR)

  • Sample Preparation:

    • Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the anvil.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum.

Hypothetical IR Data and Interpretation

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
3400-3200Medium, BroadN-H StretchPrimary Amine (-NH₂)
3200-2500Very BroadO-H StretchCarboxylic Acid (-COOH)
~1700StrongC=O StretchCarboxylic Acid (-COOH)
~1620MediumN-H BendPrimary Amine (-NH₂)
1600-1450Medium-StrongC=C StretchAromatic Ring
~1300MediumC-N StretchAromatic Amine

Trustworthiness: The presence of a very broad absorption from ~3200-2500 cm⁻¹ is a hallmark of a carboxylic acid O-H stretch, and its observation, along with a strong C=O stretch at ~1700 cm⁻¹, provides strong evidence for this functional group.

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is essential for determining the accurate mass of the molecular ion, which allows for the unambiguous determination of the molecular formula. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like the one .

Experimental Protocol: HRMS (ESI)

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • A small amount of formic acid or ammonium hydroxide may be added to promote ionization.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in both positive and negative ion modes.

Hypothetical HRMS Data and Interpretation

  • Molecular Formula: C₉H₈N₄O₂

  • Exact Mass: 204.0647

  • Expected Ion in Positive Mode ([M+H]⁺): m/z 205.0725

  • Expected Ion in Negative Mode ([M-H]⁻): m/z 203.0569

Trustworthiness: The observation of the molecular ion at the calculated exact mass to within 5 ppm provides very high confidence in the assigned molecular formula. This data point is crucial for validating the structural hypothesis derived from NMR and IR.

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

Expertise & Experience: UV-Vis spectroscopy provides information about the conjugated systems within a molecule. The choice of solvent can influence the wavelength of maximum absorbance (λₘₐₓ).

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • Data Acquisition:

    • Record a baseline spectrum with the cuvette containing only the solvent.

    • Record the sample spectrum over a range of 200-800 nm.

Hypothetical UV-Vis Data and Interpretation

λₘₐₓ (nm) Molar Absorptivity (ε) Proposed Transition
~280~15,000π → π* transition of the conjugated aromatic system.
~350~5,000n → π* transition involving the non-bonding electrons of the nitrogen and oxygen atoms.

Integrated Spectral Analysis Workflow

The power of this multi-technique approach lies in the integration of the data to build a cohesive structural argument.

cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information NMR NMR Spectroscopy (¹H and ¹³C) Framework C-H Framework Connectivity NMR->Framework IR IR Spectroscopy FuncGroups Functional Groups (-COOH, -NH₂, Triazole) IR->FuncGroups MS Mass Spectrometry (HRMS) MolFormula Molecular Formula (C₉H₈N₄O₂) MS->MolFormula UV UV-Vis Spectroscopy Conjugation Conjugated System UV->Conjugation FinalStruct Final Structure Confirmation: 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid Framework->FinalStruct FuncGroups->FinalStruct MolFormula->FinalStruct Conjugation->FinalStruct

Caption: Integrated workflow for structural elucidation.

Conclusion: A Self-Validating Approach

The spectral analysis of a novel compound such as 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid is a systematic process of evidence gathering and logical deduction. Each spectroscopic technique provides a unique and complementary piece of information. The proton and carbon NMR data elucidate the connectivity of the atoms, the IR spectrum confirms the presence of key functional groups, the high-resolution mass spectrum provides the exact molecular formula, and the UV-Vis spectrum gives insight into the electronic nature of the molecule. When taken together, these data sets provide a robust and self-validating confirmation of the proposed structure, which is a critical step in the advancement of any research or drug development program.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

biological activity of 1,2,4-triazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 1,2,4-Triazole Derivatives

Abstract

The 1,2,4-triazole nucleus is a pivotal scaffold in medicinal chemistry, underpinning the development of a vast array of therapeutic agents. This five-membered heterocyclic ring, containing three nitrogen atoms, serves as a versatile pharmacophore, enabling interactions with a wide range of biological targets. Its unique physicochemical properties, including its ability to engage in hydrogen bonding, coordinate with metal ions, and serve as a bioisosteric replacement for other functional groups, have made it a privileged structure in drug design. This technical guide provides a comprehensive overview of the diverse biological activities exhibited by 1,2,4-triazole derivatives, with a focus on their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. We delve into their established roles as potent antifungal and anticancer agents, as well as their emerging applications as antibacterial, antiviral, anticonvulsant, and anti-inflammatory compounds. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to facilitate further innovation in this fertile area of medicinal chemistry.

Introduction to the 1,2,4-Triazole Scaffold

The 1,2,4-triazole is an aromatic, five-membered heterocycle with the molecular formula C₂H₃N₃. The arrangement of its three nitrogen atoms confers a unique set of electronic and steric properties that are highly advantageous for drug design.

Physicochemical Properties and Structural Features

The 1,2,4-triazole ring is planar and aromatic, which contributes to its stability. The presence of three nitrogen atoms makes it a good hydrogen bond acceptor and a modest hydrogen bond donor. This ability to participate in hydrogen bonding is crucial for its interaction with biological macromolecules such as enzymes and receptors. Furthermore, the lone pair of electrons on the nitrogen atoms allows for coordination with metal ions, a key feature in the mechanism of action of many 1,2,4-triazole-containing drugs, particularly the azole antifungals.

Significance in Medicinal Chemistry

The 1,2,4-triazole moiety is considered a "privileged scaffold" due to its consistent appearance in a multitude of biologically active compounds. It can act as a rigid linker between different pharmacophoric groups, and its derivatives have shown a remarkable breadth of pharmacological activities. Its metabolic stability and favorable pharmacokinetic profile further enhance its attractiveness as a core structure in drug discovery.

Diverse Biological Activities of 1,2,4-Triazole Derivatives

The versatility of the 1,2,4-triazole scaffold has led to the development of drugs with a wide spectrum of therapeutic applications.

Antifungal Activity

The most well-established therapeutic application of 1,2,4-triazole derivatives is in the treatment of fungal infections. The azole antifungals are a major class of drugs used to combat a variety of mycoses.

The primary mechanism of antifungal action for 1,2,4-triazole derivatives is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The triazole ring's N4 atom coordinates with the heme iron atom in the active site of the enzyme, while the rest of the molecule interacts with the surrounding amino acid residues. This potent inhibition disrupts the integrity of the fungal cell membrane, leading to cell death.

  • Fluconazole: A first-generation triazole, it is widely used for the treatment of candidiasis and cryptococcal meningitis. Its relatively simple structure and water solubility contribute to its excellent oral bioavailability.

  • Itraconazole: A second-generation triazole with a broader spectrum of activity than fluconazole, it is effective against a wider range of fungal pathogens, including Aspergillus species.

  • Voriconazole: Another second-generation triazole, it is a critical agent for the treatment of invasive aspergillosis.

The antifungal activity of 1,2,4-triazole derivatives is highly dependent on their substitution patterns. The core triazole ring is essential for coordinating with the heme iron of lanosterol 14α-demethylase. The substituents on the triazole ring and the rest of the molecule play a crucial role in determining the potency and spectrum of activity by influencing factors such as lipophilicity, steric hindrance, and interactions with the enzyme's active site. For instance, the presence of a 2,4-difluorophenyl group is a common feature in many potent azole antifungals.

Anticancer Activity

In recent years, 1,2,4-triazole derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating significant in vitro and in vivo activity.

The anticancer activity of 1,2,4-triazole derivatives is multifactorial and often involves the inhibition of key enzymes or cellular processes involved in cancer cell proliferation and survival. Some of the reported mechanisms include:

  • Kinase Inhibition: Many 1,2,4-triazole derivatives have been shown to inhibit various protein kinases that are dysregulated in cancer, such as tyrosine kinases and cyclin-dependent kinases.

  • Tubulin Polymerization Inhibition: Some derivatives can interfere with the dynamics of microtubule assembly, leading to cell cycle arrest and apoptosis.

  • Topoisomerase Inhibition: These compounds can inhibit the activity of topoisomerases, enzymes that are crucial for DNA replication and repair.

  • Induction of Apoptosis: Many 1,2,4-triazole derivatives can trigger programmed cell death in cancer cells through various signaling pathways.

Several novel 1,2,4-triazole-containing compounds have shown promising anticancer activity. For example, some derivatives have demonstrated potent inhibitory activity against specific kinases involved in cancer progression. The development of selective and potent 1,2,4-triazole-based kinase inhibitors is an active area of research.

The structural requirements for anticancer activity are diverse and depend on the specific target. However, general trends suggest that the nature and position of substituents on the 1,2,4-triazole ring and any appended aromatic or heterocyclic rings are critical for determining the potency and selectivity of these compounds.

Antimicrobial Activity (Antibacterial and Antitubercular)

Beyond their antifungal properties, 1,2,4-triazole derivatives have also demonstrated promising activity against a range of bacteria, including multidrug-resistant strains.

The antibacterial mechanisms of 1,2,4-triazole derivatives are varied. Some compounds have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication. Others may disrupt the bacterial cell wall synthesis or interfere with other vital metabolic pathways. In the context of tuberculosis, some triazole derivatives have shown inhibitory activity against enzymes specific to Mycobacterium tuberculosis.

Research has identified several 1,2,4-triazole-based compounds with significant in vitro activity against both Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis. These findings highlight the potential of this scaffold in the development of new antibacterial and antitubercular agents.

Antiviral Activity

The 1,2,4-triazole scaffold is also present in some antiviral drugs.

The antiviral activity of 1,2,4-triazole derivatives often involves the inhibition of viral enzymes that are essential for replication. This can include viral proteases, polymerases, or reverse transcriptases.

Ribavirin is a broad-spectrum antiviral drug that contains a 1,2,4-triazole carboxamide moiety. It is used in the treatment of chronic hepatitis C and other viral infections. Its mechanism of action is complex and is believed to involve the inhibition of viral RNA polymerase and the induction of mutations in the viral genome.

Other Notable Biological Activities

The pharmacological versatility of the 1,2,4-triazole nucleus extends to several other therapeutic areas:

  • Anticonvulsant: Certain 1,2,4-triazole derivatives have shown potent anticonvulsant activity in animal models, suggesting their potential for the treatment of epilepsy.

  • Anti-inflammatory: Some compounds incorporating the 1,2,4-triazole ring have demonstrated significant anti-inflammatory effects, often through the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX).

  • Herbicidal and Plant Growth Regulatory Activity: The 1,2,4-triazole scaffold is also important in agrochemicals, with some derivatives being used as herbicides and plant growth regulators.

Experimental Protocols for Synthesis and Biological Evaluation

The exploration of the biological activities of 1,2,4-triazole derivatives relies on robust synthetic methods and standardized biological assays.

General Synthesis of 1,2,4-Triazole Derivatives

A common and versatile method for the synthesis of 1,2,4-triazoles is the Huisgen 1,3-dipolar cycloaddition of an azide with a nitrile.

  • Preparation of the Azide: The organic azide can be prepared from the corresponding alkyl or aryl halide by reaction with sodium azide.

  • Cycloaddition Reaction: The azide is then reacted with a nitrile in a suitable solvent, often at elevated temperatures, to yield the 1,2,4-triazole product. The use of a catalyst, such as a copper(I) salt for the "click" chemistry version of this reaction, can significantly improve the reaction rate and regioselectivity.

  • Purification: The crude product is purified by standard techniques such as recrystallization or column chromatography.

reagents R1-N3 (Azide) + R2-C≡N (Nitrile) product 1,2,4-Triazole Derivative reagents->product Huisgen Cycloaddition conditions Heat or Catalyst (e.g., Cu(I)) conditions->product

Caption: General synthetic scheme for 1,2,4-triazoles.

In Vitro Antifungal Susceptibility Testing

The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3, is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antifungal agent.

  • Preparation of Inoculum: A standardized suspension of the fungal test organism is prepared in RPMI-1640 medium.

  • Drug Dilution: The 1,2,4-triazole derivative is serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated at 35°C for 24-48 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the growth control.

A Prepare Fungal Inoculum C Inoculate Microtiter Plate A->C B Serial Dilution of Triazole Compound B->C D Incubate at 35°C C->D E Determine MIC D->E

Caption: Workflow for antifungal susceptibility testing.

In Vitro Anticancer Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Drug Treatment: The cells are treated with various concentrations of the 1,2,4-triazole derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

A Seed Cancer Cells B Treat with Triazole Compound A->B C Add MTT Reagent B->C D Incubate C->D E Solubilize Formazan D->E F Measure Absorbance E->F

Caption: Workflow of the MTT assay for cytotoxicity.

Future Perspectives and Conclusion

The 1,2,4-triazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. The diverse biological activities of its derivatives, coupled with their favorable drug-like properties, ensure their continued relevance in the quest for new and improved therapeutic agents. Future research will likely focus on the design of more selective and potent 1,2,4-triazole derivatives, the exploration of novel biological targets, and the development of innovative synthetic methodologies. The combination of computational drug design, high-throughput screening, and traditional medicinal chemistry approaches will undoubtedly lead to the discovery of new 1,2,4-triazole-based drugs with enhanced efficacy and safety profiles.

References

  • Title: Assembling of 1,2,4-triazoles and their fused heterocyclic systems: a review of new synthetic approaches Source: RSC Advances URL: [Link]

  • Title: Recent advances on 1,2,4-triazole scaffold: an updated review on its biological activities Source: SpringerLink URL: [Link]

A Technical Guide to the Application of Novel Triazole Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Triazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

The triazole ring, a five-membered heterocycle containing three nitrogen atoms, has emerged as a "privileged scaffold" in drug discovery.[1][2] Its remarkable stability under various chemical conditions, coupled with its unique electronic properties, allows it to serve as a versatile building block for a wide array of therapeutic agents.[1][3] Triazole exists in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole, both of which are prominently featured in numerous clinically approved drugs.[2][4] The triazole moiety is not merely a passive linker; its nitrogen atoms can act as hydrogen bond acceptors and donors, and the ring itself can engage in dipole-dipole and π-π stacking interactions, enhancing the binding affinity of a molecule to its biological target.[1][5] Furthermore, its polar nature can improve the solubility and overall pharmacological profile of a drug candidate.[6][7]

This guide provides an in-depth exploration of the diverse applications of novel triazole compounds across various therapeutic areas, delves into the mechanistic principles behind their activity, and offers practical, field-proven experimental protocols for their synthesis and evaluation.

The Versatility of the Triazole Core in Drug Design

The success of the triazole scaffold in medicinal chemistry can be attributed to several key features:

  • Bioisosterism: The triazole ring is an excellent bioisostere for other chemical groups, such as amide, ester, and carboxyl groups, as well as other five-membered heterocycles.[1][8] This allows for the strategic replacement of metabolically labile groups to improve a compound's pharmacokinetic properties without sacrificing its biological activity.[1]

  • Pharmacophoric Properties: The triazole nucleus itself can act as a key pharmacophore, directly interacting with biological targets like enzymes and receptors.[7][9] Its ability to form multiple non-covalent interactions is crucial for high-affinity binding.[3]

  • Synthetic Accessibility: The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of 1,2,3-triazole derivatives.[5][10] This highly efficient and regioselective reaction allows for the rapid assembly of diverse molecular libraries, accelerating the drug discovery process.[5]

Therapeutic Applications of Novel Triazole Compounds

Triazole derivatives have demonstrated a broad spectrum of pharmacological activities, leading to their development as antifungal, anticancer, antiviral, and antibacterial agents, among others.[3][11][12]

Antifungal Agents: A Legacy of Success

The most well-established application of triazoles is in the treatment of fungal infections.[13][14] Triazole antifungals, such as fluconazole and voriconazole, are mainstays in clinical practice.[14][15]

Mechanism of Action: Triazole antifungals primarily act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[13][15][16] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[17][18] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts membrane integrity and ultimately leads to fungal cell death.[15][16]

Triazole Triazole Antifungal CYP450 Lanosterol 14α-demethylase (Fungal Cytochrome P450) Triazole->CYP450 Inhibition Ergosterol Ergosterol CYP450->Ergosterol Biosynthesis Blocked Disruption Membrane Disruption & Fungal Cell Death CYP450->Disruption Accumulation of Toxic Sterols Lanosterol Lanosterol Lanosterol->CYP450 Substrate Membrane Fungal Cell Membrane Ergosterol->Membrane Essential Component Membrane->Disruption Lack of Ergosterol cluster_0 Signaling Pathways GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor KinaseCascade Kinase Cascade (e.g., Akt pathway) Receptor->KinaseCascade Proliferation Cell Proliferation, Survival, Angiogenesis KinaseCascade->Proliferation Triazole Triazole-based Kinase Inhibitor Triazole->Receptor Inhibition Triazole->KinaseCascade Inhibition

Caption: Triazole compounds as kinase inhibitors in anticancer therapy.

Antiviral and Antibacterial Agents

The structural diversity of triazoles has also led to their investigation as antiviral and antibacterial agents. [19][20]Ribavirin, a 1,2,4-triazole derivative, is a broad-spectrum antiviral drug. [6]In the antibacterial realm, researchers are exploring triazole hybrids with existing antibiotics to combat the growing threat of drug resistance. [20]

Case Study: A Representative Experimental Workflow

This section outlines a typical workflow for the synthesis and in vitro evaluation of a novel triazole compound as a potential anticancer agent.

Synthesis Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC, or "click" reaction, is a highly efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles. [21][22][23] Objective: To synthesize a 1,4-disubstituted 1,2,3-triazole derivative from an aryl azide and a terminal alkyne.

Materials:

  • Aryl azide (1.0 eq)

  • Terminal alkyne (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

  • Sodium ascorbate (0.10 eq)

  • Solvent: t-Butanol/Water (1:1 mixture)

  • Stirring plate and magnetic stir bar

  • Round-bottom flask

  • Thin-layer chromatography (TLC) apparatus

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the aryl azide and terminal alkyne in the t-butanol/water solvent mixture.

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • Initiation of Reaction: Add the aqueous solution of copper(II) sulfate pentahydrate to the reaction mixture, followed by the sodium ascorbate solution. The reaction is typically carried out at room temperature. [21]4. Monitoring the Reaction: Monitor the progress of the reaction by TLC until the starting materials are consumed.

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. [21]

Start Starting Materials: Aryl Azide & Terminal Alkyne Reaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (t-BuOH/H2O, rt) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure 1,2,3-Triazole Derivative Purification->Product Characterization Spectroscopic Characterization (NMR, HRMS) Product->Characterization

Caption: A general workflow for the synthesis of a 1,2,3-triazole derivative.

In Vitro Evaluation: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [24][25] Objective: To determine the cytotoxic effect of the synthesized triazole compound on a human cancer cell line (e.g., HT-29 colon cancer cells).

Materials:

  • Synthesized triazole compound

  • Human cancer cell line (e.g., HT-29)

  • 96-well microplate

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) * Solubilization solution (e.g., DMSO or a solution of SDS in HCl) [26]* Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment. [24]2. Compound Treatment: Prepare serial dilutions of the synthesized triazole compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere. 4. MTT Addition: After the incubation period, add a specific volume of MTT solution to each well (final concentration of approximately 0.5 mg/mL) and incubate for another 2-4 hours. [26]During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals. [24]5. Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals. [26]6. Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. [26]7. Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Interpretation and Lead Optimization

The results from the in vitro assays provide crucial information for the next steps in the drug discovery process.

Quantitative Data Summary

The IC₅₀ values of a series of synthesized triazole derivatives can be summarized in a table to facilitate comparison and identify structure-activity relationships (SAR).

CompoundR¹ GroupR² GroupIC₅₀ (µM) on HT-29 Cells
1a -H-Phenyl15.2
1b -H-4-Fluorophenyl8.7
1c -H-4-Methoxyphenyl22.5
1d -CH₃-Phenyl12.8
1e -CH₃-4-Fluorophenyl5.1

This is a hypothetical data table for illustrative purposes.

Structure-Activity Relationship (SAR) and Lead Optimization

Based on the data, preliminary SAR can be established. For instance, in the hypothetical data above, the presence of an electron-withdrawing group (fluoro) on the phenyl ring at the R² position appears to enhance cytotoxic activity (compare 1b and 1e with 1a and 1d ). This initial SAR provides valuable insights for designing and synthesizing the next generation of compounds with improved potency. [27][28][29]Further optimization could involve modifying the substituents on the triazole ring or the linker between the triazole and other pharmacophores to enhance target engagement and improve pharmacokinetic properties. [30]

Future Perspectives and Challenges

The triazole scaffold continues to be a highly valuable and versatile platform in drug discovery. [31][32]Future research will likely focus on:

  • Development of Multi-Target Ligands: The synthetic accessibility of triazoles makes them ideal linkers for creating hybrid molecules that can simultaneously modulate multiple biological targets, a promising strategy for treating complex diseases like cancer and neurodegenerative disorders. [33][34]* Combating Drug Resistance: Designing novel triazole derivatives that can overcome existing resistance mechanisms in fungi, bacteria, and cancer cells is a critical area of research. [32][35]* Expansion into New Therapeutic Areas: The broad biological activities of triazoles suggest their potential application in a wider range of diseases, including diabetes, inflammation, and neurodegenerative disorders. [3][36] Despite the immense potential, challenges remain, such as ensuring the selectivity of triazole-based drugs to minimize off-target effects and potential toxicity. [15][32]Continued innovation in synthetic methodologies and a deeper understanding of the molecular interactions between triazole compounds and their biological targets will be crucial for the successful development of the next generation of triazole-based therapeutics.

References

  • Triazole antifungals | Research Starters - EBSCO. (URL: )
  • Advances in synthetic approach to and antifungal activity of triazoles - PubMed Central - NIH. (URL: [Link])

  • Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed. (URL: [Link])

  • Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (URL: )
  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - NIH. (URL: [Link])

  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing. (URL: [Link])

  • Recent Advances in 1,2,4‐Triazole‐Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022–2025) - DOI. (URL: [Link])

  • Triazoles: a privileged scaffold in drug design and novel drug discovery - DOI. (URL: [Link])

  • Recent Advances in Synthesis and Anticancer Potential of Triazole-Containing Scaffolds. (URL: )
  • A Comprehensive review on 1, 2,4 Triazole. (URL: )
  • Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. (URL: [Link])

  • Chemistry and Therapeutic Aspect of Triazole: Insight into the Structure-activity Relationship. (URL: [Link])

  • Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed. (URL: [Link])

  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - NIH. (URL: [Link])

  • The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed. (URL: [Link])

  • Recent researches in triazole compounds as medicinal drugs - PubMed. (URL: [Link])

  • Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed. (URL: [Link])

  • Recent Researches in Triazole Compounds as Medicinal Drugs. (URL: [Link])

  • Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities | ACS Omega. (URL: [Link])

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - NIH. (URL: [Link])

  • 1,2,3-Triazoles: Lead Molecules For Promising Drugs: A Review | Asian Journal of Chemistry. (URL: [Link])

  • An insight on medicinal attributes of 1,2,4-triazoles - PMC - PubMed Central. (URL: [Link])

  • ADVANCEMENTS AND FUTURE PERSPECTIVES OF 1, 2, 3 TRIAZOLE SCAFFOLD AS PROMISING ANTIVIRAL AGENT IN DRUG DISCOVERY. (URL: [Link])

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (URL: [Link])

  • Scheme 1. Synthesis of triazole by the reaction of click: (a) conventional and (b) electrochemical methods. - ResearchGate. (URL: [Link])

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])

  • Synthetic and therapeutic review of triazoles and hybrids - ResearchGate. (URL: [Link])

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (URL: [Link])

  • 1,2,3-Triazole Derivatives as an Emerging Scaffold for Antifungal Drug Development against Candida albicans: A Comprehensive Review - PubMed. (URL: [Link])

  • Design, Synthesis, and Structure-Activity Relationship Studies of Novel Fused Heterocycles-Linked Triazoles with Good Activity and Water Solubility - ResearchGate. (URL: [Link])

  • Pathogenesis of Alzheimer's Disease and Diversity of 1,2,3-Triazole Scaffold in Drug Development: Design Strategies, Structural Insights, and Therapeutic Potential - ResearchGate. (URL: [Link])

  • Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - RSC Publishing. (URL: [Link])

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (URL: [Link])

  • The structure–activity relationship of investigated triazoles 1–10 in... - ResearchGate. (URL: [Link])

  • New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. (URL: [Link])

  • 1,2,4-Triazoles as Important Antibacterial Agents - MDPI. (URL: [Link])

  • Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC - PubMed Central. (URL: [Link])

  • WO2002022602A3 - Triazole compounds useful as protein kinase inhibitors - Google P
  • 1,2,4-triazole derivatives as tyrosine kinase inhibitors. - ResearchGate. (URL: [Link])

  • A comprehensive review on triazoles as anticancer agents - DergiPark. (URL: [Link])

  • Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database - Frontiers. (URL: [Link])

  • Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications - International Journal of Chemical Studies. (URL: [Link])

Sources

A Comprehensive Technical Guide to the Thermal Stability of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of pharmaceutical development, the characterization of a molecule's physicochemical properties is paramount to ensuring its safety, efficacy, and stability. For novel heterocyclic compounds such as 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid, a thorough understanding of thermal stability is not merely a regulatory checkbox but a critical dataset that informs every stage of the development pipeline—from synthesis and purification to formulation, packaging, and storage. This guide provides a comprehensive framework for elucidating the thermal behavior of this compound, grounded in established analytical principles and field-proven methodologies. It is designed to equip researchers, scientists, and drug development professionals with the necessary tools to conduct a robust thermal stability assessment.

Introduction: The Imperative of Thermal Profiling

2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid is a molecule of interest, featuring a confluence of functional groups—a carboxylic acid, an aromatic amine, and a 1,2,4-triazole ring—that contribute to its chemical reactivity and potential therapeutic applications. The 1,2,4-triazole moiety, in particular, is a well-established pharmacophore found in a wide array of therapeutic agents, valued for its metabolic stability and diverse biological activities.[1][2] However, the energetic nature of nitrogen-rich heterocycles necessitates a rigorous evaluation of their behavior under thermal stress.

The primary objectives of assessing the thermal stability of this active pharmaceutical ingredient (API) are:

  • To identify decomposition temperatures: Determining the threshold at which the molecule begins to degrade is crucial for defining safe handling, processing, and storage conditions.

  • To elucidate decomposition pathways: Understanding the mechanism of degradation can provide insights into potential reactive and unstable intermediates.

  • To characterize phase transitions: Identifying melting points, glass transitions, and polymorphic transformations is essential for formulation development and ensuring batch-to-batch consistency.

This guide will focus on the application of two cornerstone techniques in thermal analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) .[3]

Core Methodologies: A Dual-Pronged Approach to Thermal Analysis

A comprehensive thermal stability profile is best achieved by synergistically employing DSC and TGA. While TGA quantifies changes in mass as a function of temperature, DSC measures the heat flow associated with thermal events, providing a complete picture of both mass loss and energetic transitions.

Experimental Workflow for Thermal Characterization

The logical flow for a comprehensive thermal analysis is depicted below. This self-validating system ensures that data from one technique informs and corroborates the findings of the other.

G cluster_0 Phase 1: Sample Preparation & Characterization cluster_1 Phase 2: Thermal Analysis cluster_2 Phase 3: Data Integration & Interpretation Sample API Sample (2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid) Purity Purity & Identity Check (HPLC, NMR, MS) Sample->Purity Initial QC TGA Thermogravimetric Analysis (TGA) Purity->TGA DSC Differential Scanning Calorimetry (DSC) Purity->DSC Decomp_Temp Determine Decomposition Temperatures (Tonset, Tmax) TGA->Decomp_Temp Mass_Loss Quantify Mass Loss (%) TGA->Mass_Loss Kinetics Kinetic Analysis (Activation Energy) TGA->Kinetics Phase_Trans Identify Melting Point & Phase Transitions DSC->Phase_Trans Report Generate Stability Report Decomp_Temp->Report Mass_Loss->Report Phase_Trans->Report Kinetics->Report

Caption: Experimental workflow for thermal stability analysis.

Protocol 1: Differential Scanning Calorimetry (DSC)

Causality: DSC is employed first to identify the melting point (a key indicator of purity) and any other solid-state transitions before the onset of decomposition. This information is vital for interpreting the mass loss events observed in TGA. An exothermic event in the DSC that coincides with a mass loss in the TGA is a definitive sign of decomposition.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., Indium).

  • Sample Preparation: Accurately weigh 2-3 mg of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid into a vented aluminum pan. The use of a vented pan is critical to allow any evolved gases during decomposition to escape, preventing a pressure build-up that could damage the instrument and skew results.

  • Reference Pan: Prepare an empty, hermetically sealed aluminum pan as a reference.

  • Experimental Conditions:

    • Temperature Range: 30 °C to 400 °C. This range is selected to capture the melting point and the primary decomposition events without reaching temperatures that could cause complex, secondary reactions.

    • Heating Rate: 10 °C/min. This is a standard heating rate that provides a good balance between resolution and experimental time.

    • Atmosphere: Nitrogen, with a purge rate of 50 mL/min. An inert atmosphere is essential to prevent oxidative degradation, ensuring that the observed thermal events are intrinsic to the molecule itself.

Protocol 2: Thermogravimetric Analysis (TGA)

Causality: TGA directly measures the thermal stability of the material by monitoring its mass as it is heated. This technique quantifies the temperatures at which the compound decomposes and the amount of material lost at each stage.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using certified magnetic standards (e.g., Curie point standards).

  • Sample Preparation: Accurately weigh 5-10 mg of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid into a ceramic or platinum crucible. A larger sample size than in DSC is used to ensure accurate mass loss detection.

  • Experimental Conditions:

    • Temperature Range: 30 °C to 600 °C. The range is extended beyond that of the DSC to ensure complete decomposition is observed and the final residual mass is accurately determined.

    • Heating Rate: 10 °C/min. Using the same heating rate as in the DSC allows for direct correlation of thermal events between the two techniques.

    • Atmosphere: Nitrogen, with a purge rate of 50 mL/min. As with DSC, an inert atmosphere is crucial to study the inherent thermal decomposition.

Data Analysis and Interpretation: A Hypothetical Case Study

As no published data exists for this specific molecule, we present a set of hypothetical, yet plausible, results based on the known chemistry of its constituent functional groups. This serves as an illustrative guide for interpreting real-world experimental data.

Hypothetical DSC and TGA Results

The data below represents a typical output from a comprehensive thermal analysis of a compound like 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid.

ParameterTechniqueHypothetical ValueInterpretation
Melting Point (Tm) DSC235 °C (Endotherm)Sharp endothermic peak indicating the transition from a solid to a liquid phase. A sharp peak suggests high purity.
Onset of Decomposition (Tonset) TGA250 °CThe temperature at which significant mass loss begins (typically defined as >5% loss). This marks the upper limit for thermal stability.
Decomposition Step 1 (Tmax1) TGA/DSC275 °CCorresponds to the maximum rate of mass loss in the first decomposition stage. A sharp exothermic peak in the DSC at this temperature would confirm the energetic nature of this decomposition step.
Mass Loss (Step 1) TGA~20.5%This percentage loss could correspond to the decarboxylation of the benzoic acid moiety (loss of CO2, molecular weight 44.01 g/mol , which is ~20.1% of the total mass of 218.19 g/mol ).
Decomposition Step 2 (Tmax2) TGA380 °CThe second major decomposition event at a higher temperature, likely involving the cleavage and fragmentation of the triazole and benzene rings.
Residual Mass @ 600 °C TGA< 2%A low residual mass indicates near-complete decomposition into volatile products.
Proposed Decomposition Pathway

Based on the hypothetical TGA data, a plausible decomposition mechanism can be proposed. The initial, lower-temperature event is likely driven by the least stable functional group, the carboxylic acid. Subsequent, higher-energy input is required to break the stable aromatic and heterocyclic rings.

G cluster_0 Decomposition Step 1 (~250-300°C) cluster_1 Decomposition Step 2 (>300°C) Parent 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid (Stable up to ~250°C) Decarboxylation Decarboxylation (Loss of CO2) Parent->Decarboxylation Heat (T > Tonset) Intermediate1 Intermediate: 4-(4-aminophenyl)-4H-1,2,4-triazole Decarboxylation->Intermediate1 Ring_Cleavage Ring Cleavage & Fragmentation Intermediate1->Ring_Cleavage Higher Heat Volatiles Volatile Products (e.g., N2, HCN, small hydrocarbons) Ring_Cleavage->Volatiles

Caption: Plausible decomposition pathway for the title compound.

Conclusion and Forward Look

This guide outlines a robust, scientifically-grounded framework for the comprehensive thermal analysis of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid. By integrating DSC and TGA, researchers can obtain a detailed and reliable profile of the compound's melting behavior, decomposition temperatures, and degradation pathways. The hypothetical data and interpretations provided serve as a practical blueprint for analyzing experimental results. A thorough understanding of these thermal properties is a non-negotiable prerequisite for the successful progression of this, or any, novel compound from the research bench to clinical application, ensuring the development of a safe, stable, and effective pharmaceutical product.

References

  • Vertex AI Search. 2-Amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid.
  • Gotsulya, A. S., et al. (2022). SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. J. Fac. Pharm. Ankara, 46(2): 308-321.
  • Fedotov, O., & Hotsulia, A. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul J Pharm, 53(3): 294-301.
  • Prachand, S. (n.d.). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][2][4] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. Available from:

  • Amaral, L. M. P. F., et al. (n.d.). Thermochemistry of amino-1,2,4-triazole derivatives. ResearchGate.
  • Al-Ghorbani, M., et al. (2015). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. MDPI.
  • ResearchGate. (n.d.). Synthesis and thermal analysis of some 1, 2, 4-Triazole derivatives.
  • Sigma-Aldrich. 4-Amino-4H-1,2,4-triazole ReagentPlus®, 99%.
  • Clinivex. 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic Acid Supplier.

Sources

quantum chemical calculations for 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quantum Chemical Calculation of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid

Executive Summary

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid. The protocol is designed for researchers, computational chemists, and drug development professionals seeking to elucidate the electronic structure, reactivity, and spectroscopic properties of this molecule. By leveraging Density Functional Theory (DFT), this guide outlines a validated, step-by-step methodology from initial structure preparation to the analysis of key quantum chemical descriptors. The causality behind the choice of computational methods, including the B3LYP functional and the 6-311+G(d,p) basis set, is explained to ensure both scientific rigor and practical applicability. The ultimate goal is to provide a predictive understanding of the molecule's behavior, thereby accelerating research and development efforts.

Introduction: The Scientific Imperative

The heterocycle 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid is a molecule of significant interest, belonging to the broader class of triazole derivatives. Compounds featuring the 1,2,4-triazole ring are foundational scaffolds in medicinal chemistry and materials science, known to exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[1][2] The specific arrangement of a benzoic acid moiety and an amino group on this scaffold suggests a molecule with rich chemical functionality, capable of participating in various non-covalent interactions crucial for biological recognition.

Understanding the intrinsic properties of this molecule at an electronic level is paramount for predicting its behavior, designing derivatives with enhanced activity, and interpreting experimental data. Quantum chemical calculations offer a powerful, non-empirical approach to achieve this. By solving approximations of the Schrödinger equation, we can compute a wealth of molecular properties that are often difficult or impossible to measure directly.[3] This guide provides a robust computational protocol for characterizing 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid, establishing a foundational dataset for future in-silico and experimental investigations.

Theoretical Framework: Selecting a Validated Approach

The accuracy of any quantum chemical prediction is fundamentally dependent on the chosen theoretical method and basis set. Our approach is grounded in Density Functional Theory (DFT), a widely adopted method that balances computational efficiency with a high degree of accuracy for a vast range of chemical systems.[4][5]

Density Functional Theory (DFT)

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[5] It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density.[4] This approach is significantly faster than traditional wavefunction-based methods while providing reliable predictions of molecular geometries, energies, and other properties.[6]

The B3LYP Hybrid Functional

Within the DFT framework, numerous exchange-correlation functionals are available. For this guide, we select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP has become a standard method in computational chemistry due to its proven track record of providing an excellent balance of accuracy and computational cost for organic molecules.[7][8] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic behavior compared to pure DFT functionals.[9]

The 6-311+G(d,p) Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set dictates the flexibility the calculation has to describe the distribution of electrons around the nuclei. We have selected the Pople-style 6-311+G(d,p) basis set for its robustness.[10]

  • 6-311G : This is a "triple-zeta" valence basis set. It uses one set of functions to describe the core electrons and three sets of functions for the valence electrons, allowing for a more accurate and flexible description of the electron density involved in chemical bonding.[10]

  • + : The plus sign indicates the addition of diffuse functions to heavy (non-hydrogen) atoms. These are large, broad functions that are critical for accurately describing species with electron density far from the nuclei, such as anions, and for modeling non-covalent interactions.[11]

  • (d,p) : These are polarization functions . The 'd' adds d-type orbitals to heavy atoms, and the 'p' adds p-type orbitals to hydrogen atoms. These functions allow the shapes of the atomic orbitals to deform, or polarize, which is essential for an accurate description of chemical bonding.[11][12]

This combination of functional and basis set provides a high-quality, well-validated level of theory for obtaining reliable predictive data for the target molecule.

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the complete computational workflow. This procedure is designed to be general and can be implemented in any major quantum chemistry software package, such as Gaussian.[13][14]

G cluster_prep Preparation cluster_calc Core Calculation cluster_analysis Analysis & Interpretation A Step 1: Build Initial 3D Structure B Step 2: Geometry Optimization (Find Energy Minimum) A->B C Step 3: Vibrational Frequency Calculation B->C D Verify Minimum (No Imaginary Frequencies) C->D Validation E Step 4: Property Calculation (HOMO, LUMO, MEP) D->E F Extract & Analyze Data E->F

Figure 1: Overall computational workflow for quantum chemical analysis.
Protocol Details:

Step 1: Molecular Structure Preparation

  • Construct the Molecule: Using a molecular modeling program (e.g., GaussView[15]), build the 3D structure of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid.

  • Pre-optimization: Perform an initial, low-level optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry. This step is crucial for ensuring the subsequent quantum mechanical calculation converges efficiently.

  • Save Coordinates: Save the structure as a coordinate file (e.g., .xyz or .gjf for Gaussian).

Step 2: Geometry Optimization

  • Set up the Calculation: Create an input file for the quantum chemistry software.

  • Define Keywords: Specify the level of theory (B3LYP/6-311+G(d,p)) and the job type (Opt for optimization). It is also good practice to request a tight convergence criterion.

  • Submit the Job: Run the calculation. This is typically the most computationally intensive step. The software will iteratively adjust the positions of the atoms until the forces on them are negligible, representing a stationary point on the potential energy surface.

Step 3: Vibrational Frequency Calculation

  • Use Optimized Geometry: The frequency calculation MUST be performed on the optimized geometry from Step 2 and at the exact same level of theory.[16]

  • Set up the Calculation: Create a new input file using the optimized coordinates.

  • Define Keywords: Specify the job type as Freq.

  • Submit the Job: This calculation computes the second derivatives of the energy with respect to atomic positions.[17] The results yield the vibrational modes of the molecule.

Step 4: Analysis of Electronic Properties

  • Verification: Check the output of the frequency calculation. A true energy minimum will have zero imaginary frequencies.[18] If one imaginary frequency is present, it indicates a transition state, and the initial structure needs to be modified.

  • Data Extraction: From the output files of the optimization and frequency calculations, extract the following data:

    • Final optimized coordinates (bond lengths, angles, dihedral angles).

    • Vibrational frequencies and their corresponding IR intensities.

    • Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[19]

    • Data for generating the Molecular Electrostatic Potential (MEP) map.[20]

Data Presentation and Interpretation

Effective interpretation of the calculated data is key to translating numerical output into chemical insight.

Computational Parameters

All calculations should be performed with a consistent and clearly reported set of parameters.

ParameterSpecificationRationale
Theory Density Functional Theory (DFT)[5]Balances accuracy and computational cost for organic molecules.
Functional B3LYP[7][8]A well-validated hybrid functional for general-purpose calculations.
Basis Set 6-311+G(d,p)[10]Triple-zeta quality with polarization and diffuse functions for high accuracy.
Software Gaussian 16[21] or similarIndustry-standard software for electronic structure calculations.
Solvation None (Gas Phase)Provides intrinsic molecular properties. For solution-phase studies, a solvent model (e.g., PCM) should be added.
Optimized Molecular Structure

The geometry optimization provides the most stable conformation of the molecule in the gas phase. This data is crucial for understanding its 3D shape, which governs its interactions with other molecules, such as biological receptors. Key bond lengths and angles should be tabulated and compared with experimental data if available.

Figure 2: Conceptual atom numbering scheme for data reporting.
Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO are the "frontier orbitals" that play a key role in chemical reactions.[22]

  • HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. The energy of the HOMO is related to the molecule's ionization potential.

  • LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. The energy of the LUMO is related to the molecule's electron affinity.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A small gap suggests that the molecule is more reactive and can be easily excited electronically.[23][24]

PropertyCalculated Value (a.u.)Calculated Value (eV)Chemical Significance
HOMO Energy (Value from calc)(Value from calc)Electron-donating ability
LUMO Energy (Value from calc)(Value from calc)Electron-accepting ability
HOMO-LUMO Gap (Value from calc)(Value from calc)Chemical reactivity, electronic transition energy
Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the molecule's electron density surface.[25][26] It is an invaluable tool for predicting reactivity.

  • Red Regions (Negative Potential): These are electron-rich areas, such as those around lone pairs on oxygen or nitrogen atoms. They are susceptible to electrophilic attack.

  • Blue Regions (Positive Potential): These are electron-poor areas, typically around hydrogen atoms bonded to electronegative atoms. They are susceptible to nucleophilic attack.

Analysis of the MEP map for 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid will reveal the most likely sites for hydrogen bonding and other intermolecular interactions, which is critical for applications in drug design.[27][28]

Conclusion and Future Directions

This guide provides a rigorous and self-validating protocol for the quantum chemical characterization of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid using DFT. The insights gained from these calculations—including the optimized geometry, electronic structure, and reactivity descriptors—form a crucial foundation for any research and development involving this molecule. The predicted properties can guide synthetic efforts to create derivatives with tailored characteristics and can be used to develop hypotheses about its mechanism of action in biological systems. The next logical step would be to perform these calculations in various solvents using implicit or explicit solvent models and to validate the computational predictions against experimental data from techniques such as X-ray crystallography and IR/UV-Vis spectroscopy.

References

  • Gaussian (software) - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Gaussian – Molecular Modeling in Computational Chemistry - RITME. (n.d.). Retrieved January 17, 2026, from [Link]

  • Electrostatic Potential maps - Chemistry LibreTexts. (2023, January 29). Retrieved January 17, 2026, from [Link]

  • Frequencies and Thermochemistry - Rowan Scientific. (n.d.). Retrieved January 17, 2026, from [Link]

  • Suresh, C. H., & Gadre, S. R. (2020). Molecular electrostatic potential analysis: A powerful tool to interpret and predict chemical reactivity.
  • What is B3LYP and why is it the most popular functional in DFT? - Quora. (2014, July 12). Retrieved January 17, 2026, from [Link]

  • Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. (2023). ChemRxiv.
  • Neese, F. (2009). Prediction of molecular properties and molecular spectroscopy with density functional theory: From fundamental theory to exchange-coupling. Coordination Chemistry Reviews, 253(5-6), 526-563.
  • Electrostatic Potential Maps - Computational Chemistry Glossary - Deep Origin. (n.d.). Retrieved January 17, 2026, from [Link]

  • Sproviero, E. M., Gascón, J. A., McEvoy, J. P., Brudvig, G. W., & Batista, V. S. (2008). Density functional theory in bioinorganic chemistry. Photosynthesis Research, 97(1), 1-22.
  • Vibrational frequency calculations - Qcore. (n.d.). Retrieved January 17, 2026, from [Link]

  • Molecular Electrostatic Potential (MEP). (n.d.). Retrieved January 17, 2026, from [Link]

  • Q-Chem 5.0 User's Manual: Vibrational Analysis. (n.d.). Retrieved January 17, 2026, from [Link]

  • Density functional theory - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Zhang, J., & Zhang, D. (2020). Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix. The Journal of Physical Chemistry A, 124(37), 7484-7495.
  • Wu, Z., et al. (2019). Molecular Property Prediction: A Multilevel Quantum Interactions Modeling Perspective. arXiv preprint arXiv:1906.11081.
  • HOMO and LUMO - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Zhang, J., & Zhang, D. (2020). Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix.
  • Homo lumo explained - ritemyte. (2023, March 4). Retrieved January 17, 2026, from [Link]

  • HOMO-LUMO Energy Gap - Schrödinger. (2022, January 23). Retrieved January 17, 2026, from [Link]

  • Hehre, W. J. (2006). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules.
  • Verma, P., & Bartlett, R. J. (2023). Density-Corrected Density Functional Theory for Molecular Properties. The Journal of Physical Chemistry Letters, 14(22), 5119-5125.
  • Gaussian 16 - Gaussian.com. (2019, October 14). Retrieved January 17, 2026, from [Link]

  • What is difference between B3LYP and CAM B3LYP functionals in computational chemistry? - ResearchGate. (2023, November 12). Retrieved January 17, 2026, from [Link]

  • Chemical calculation software / General-purpose quantum chemistry calculation program 'Gaussian'. (n.d.). Retrieved January 17, 2026, from [Link]

  • Quantum Chemistry with Gaussian using GaussView - School of Chemical Sciences. (2013, June 10). Retrieved January 17, 2026, from [Link]

  • Evaluating frontier orbital energy and HOMO/LUMO gap with descriptors from density functional reactivity theory. (2023).
  • Basis Sets - Gaussian.com. (2021, May 17). Retrieved January 17, 2026, from [Link]

  • What is the difference betwenn 6-31G(d,p) basis set and 6-311g(d p) basis set? - ResearchGate. (2022, September 8). Retrieved January 17, 2026, from [Link]

  • Herbert, J. M. (2021). Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why Unpolarized Basis Sets and the Polarized 6-311G Family Should Be Avoided”. The Journal of Physical Chemistry A, 125(3), 891-894.
  • Herbert, J. M. (2021). Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations”.
  • Carter, E. A. (2012). A (Nearly) Universally Applicable Method for Modeling Noncovalent Interactions Using B3LYP. The Journal of Physical Chemistry Letters, 3(21), 3165-3170.
  • Basis Sets Used in Molecular Orbital Calculations. (n.d.). Retrieved January 17, 2026, from [Link]

  • What does B3LYP do well? What does it do badly? - Chemistry Stack Exchange. (2021, May 1). Retrieved January 17, 2026, from [Link]

  • 2-(acetylamino)-4-(4H-1,2,4-triazol-4-yl)benzoic acid - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

  • 2-Amino-5-(1H-1,2,4-triazol-1-yl)benzoic acid - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

  • Prachand, S., et al. (2014). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[13][14][17] triazole-3-thiol derivatives and Antifungal activity. ResearchGate.

Sources

Methodological & Application

protocol for synthesizing 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid

Introduction

2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid is a molecule of significant interest in the fields of medicinal chemistry and materials science. Its structure incorporates the pharmacologically relevant 1,2,4-triazole moiety and the versatile 2-aminobenzoic acid (anthranilic acid) scaffold. Anthranilic acid derivatives are precursors to a wide range of heterocyclic compounds with diverse biological activities.[1] The 1,2,4-triazole ring is a key component in numerous antifungal, antiviral, and anticancer agents.[2] The combination of these two functionalities in a single molecule makes it a valuable building block for the synthesis of novel therapeutic agents and functional materials.

This application note provides a detailed, step-by-step protocol for the synthesis of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid via a copper-catalyzed N-arylation reaction, commonly known as the Ullmann condensation. This method is a robust and widely used strategy for the formation of carbon-nitrogen bonds.[2] The protocol is designed for researchers, scientists, and drug development professionals, offering not only the procedural steps but also the underlying scientific rationale for the experimental choices.

Synthetic Strategy: The Ullmann Condensation

The chosen synthetic route involves the coupling of 2-amino-4-bromobenzoic acid with 1,2,4-triazole. This reaction is facilitated by a copper(I) iodide (CuI) catalyst and an N,N'-dimethylethylenediamine ligand in the presence of a base, potassium carbonate (K₂CO₃), and a high-boiling polar aprotic solvent, dimethylformamide (DMF).

The Ullmann condensation is a classic and effective method for the N-arylation of azoles. While early Ullmann reactions required harsh conditions, modern protocols, particularly those employing ligands, allow the reaction to proceed under milder conditions with a broader substrate scope. The ligand, in this case, N,N'-dimethylethylenediamine, plays a crucial role in stabilizing the copper catalyst and increasing its solubility and reactivity.[3]

Detailed Experimental Protocol

This protocol outlines the synthesis of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid from commercially available starting materials.

Materials and Reagents

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Supplier Recommendation
2-Amino-4-bromobenzoic acid20776-50-5216.03Sigma-Aldrich, 97%
1,2,4-Triazole288-88-069.07Sigma-Aldrich, ≥99%
Copper(I) iodide (CuI)7681-65-4190.45Sigma-Aldrich, 98%
N,N'-Dimethylethylenediamine110-70-388.15Sigma-Aldrich, 95%
Potassium carbonate (K₂CO₃), anhydrous584-08-7138.21Fisher Scientific, Certified ACS
Dimethylformamide (DMF), anhydrous68-12-273.09Sigma-Aldrich, 99.8%
Hydrochloric acid (HCl), concentrated7647-01-036.46Fisher Scientific, Certified ACS
Ethyl acetate (EtOAc)141-78-688.11Fisher Scientific, HPLC Grade
Deionized water7732-18-518.02-

Step-by-Step Procedure

  • Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-amino-4-bromobenzoic acid (2.16 g, 10.0 mmol), 1,2,4-triazole (1.04 g, 15.0 mmol), copper(I) iodide (0.19 g, 1.0 mmol), and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Solvent and Ligand Addition: Under a gentle stream of nitrogen, add 30 mL of anhydrous dimethylformamide (DMF) to the flask, followed by N,N'-dimethylethylenediamine (0.22 mL, 2.0 mmol).

  • Reaction Execution: Heat the reaction mixture to 120 °C with vigorous stirring. Maintain this temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/methanol, 9:1).

  • Work-up - Quenching and Neutralization: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into 150 mL of deionized water.

  • Work-up - pH Adjustment and Precipitation: While stirring, slowly add concentrated hydrochloric acid dropwise to the aqueous mixture to adjust the pH to approximately 4-5. A precipitate should form.

  • Isolation of Crude Product: Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water (3 x 30 mL) to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot methanol or ethanol. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterization: The structure and purity of the final product, 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid, should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Scientific Rationale and Mechanistic Insights

  • Choice of Precursor: 2-Amino-4-bromobenzoic acid is an ideal starting material.[1][4] The bromo-substituent is a good leaving group for the copper-catalyzed N-arylation, being more reactive than a chloro-substituent but more cost-effective than an iodo-substituent.[5]

  • The Catalytic Cycle: The Ullmann condensation proceeds through a catalytic cycle involving copper(I) and copper(III) intermediates. The base (K₂CO₃) deprotonates the 1,2,4-triazole, making it a more potent nucleophile.[6] The resulting triazolide anion coordinates to the copper(I) center. Oxidative addition of the 2-amino-4-bromobenzoic acid to the copper(I) complex forms a copper(III) intermediate. Finally, reductive elimination from the copper(III) species yields the desired N-arylated product and regenerates the active copper(I) catalyst.

  • Role of the Ligand: N,N'-Dimethylethylenediamine acts as a bidentate ligand, coordinating to the copper center.[3] This coordination enhances the solubility of the copper salt and stabilizes the catalytic species, preventing its disproportionation or precipitation. This stabilization facilitates the oxidative addition step and promotes the overall efficiency of the reaction, often allowing for lower reaction temperatures and catalyst loadings compared to ligand-free systems.[5]

  • Solvent and Base Selection: Anhydrous DMF is used as the solvent due to its high boiling point, which allows the reaction to be conducted at the required temperature, and its ability to dissolve the reactants and the potassium carbonate base.[7][8] Potassium carbonate is a moderately strong base, sufficient to deprotonate the 1,2,4-triazole without causing unwanted side reactions with the other functional groups.[9][10]

  • Work-up Strategy: The work-up procedure is designed to isolate the acidic product. After quenching the reaction with water, the product, being a carboxylic acid, is soluble in the basic aqueous solution as its carboxylate salt. Acidification with HCl protonates the carboxylate, causing the neutral product to precipitate out of the aqueous solution, allowing for its isolation by filtration.[11]

Quantitative Data Summary

Reactant/ReagentMolar Eq.Amount (g)Moles (mmol)Volume (mL)
2-Amino-4-bromobenzoic acid1.02.1610.0-
1,2,4-Triazole1.51.0415.0-
Copper(I) iodide (CuI)0.10.191.0-
N,N'-Dimethylethylenediamine0.20.182.00.22
Potassium carbonate (K₂CO₃)2.02.7620.0-
Dimethylformamide (DMF)---30
Reaction Conditions
Temperature (°C)120
Time (h)24
Expected Yield ~60-75%

Visualizations

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents 1. Add Reactants: - 2-Amino-4-bromobenzoic acid - 1,2,4-Triazole - CuI - K₂CO₃ solvent 2. Add Anhydrous DMF and Ligand reagents->solvent In Flask heat 3. Heat to 120°C Stir for 24h under N₂ solvent->heat Proceed to Reaction cool 4. Cool to RT heat->cool Reaction Complete quench 5. Pour into H₂O cool->quench acidify 6. Acidify with HCl (pH 4-5) quench->acidify filtrate 7. Filter Precipitate acidify->filtrate recrystallize 8. Recrystallize (e.g., from Methanol) filtrate->recrystallize Crude Product dry 9. Dry under Vacuum recrystallize->dry product Final Product dry->product

Caption: Synthetic workflow for 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Dimethylformamide (DMF): Flammable liquid and vapor.[7][12] It is a reproductive toxin and may damage the unborn child.[12][13] Harmful if inhaled or absorbed through the skin.[14] Avoid breathing vapors and ensure adequate ventilation.[13]

  • Copper(I) iodide (CuI): Harmful if swallowed.[15][16] Causes skin and serious eye irritation.[15] May cause respiratory irritation.[16] It is very toxic to aquatic life with long-lasting effects.[16] Avoid release to the environment.

  • 1,2,4-Triazole: Harmful if swallowed.[17][18] Causes serious eye irritation.[18] Suspected of damaging fertility or the unborn child.[19][20] Avoid all personal contact, including inhalation.[21]

  • N,N'-Dimethylethylenediamine: Highly flammable liquid and vapor.[22][23] Causes severe skin burns and eye damage.[23][24] Handle with extreme care and avoid contact.

  • Potassium Carbonate (K₂CO₃): Causes serious eye and skin irritation.[10][11] May cause respiratory irritation.[25] Inhalation of dust should be avoided.

  • Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. Use with extreme caution.

All chemical waste should be disposed of in accordance with institutional and local regulations.

References

  • Carl ROTH. (2017). Safety Data Sheet: Copper(I) iodide. [Link]

  • RCI Labscan Limited. (2021). dimethylformamide - SAFETY DATA SHEET. [Link]

  • ASHTA Chemicals. (2022). SAFETY DATA SHEET Potassium Carbonate, Anhydrous. [Link]

  • Greenfield Global. (2025). SAFETY DATA SHEET - Dimethylformamide. [Link]

  • Carl ROTH. (2020). Safety Data Sheet: Potassium carbonate. [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Potassium carbonate. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Copper(I) iodide. [Link]

  • Enartis. (2015). Safety Data Sheet POTASSIUM CARBONATE. [Link]

  • Carl ROTH. (2024). Safety Data Sheet: 1,2,4-Triazole. [Link]

  • Carl ROTH. (2025). Safety Data Sheet: 1,2,4-Triazole. [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: N,N-dimethylformamide. [Link]

  • ILO and WHO. (2021). ICSC 0682 - 1,2,4-TRIAZOLE. [Link]

  • New Jersey Department of Health. (n.d.). N,N-Dimethylformamide - Hazardous Substance Fact Sheet. [Link]

  • Columbus Chemical Industries, Inc. (2025). 1,2,4-Triazole - 5907 - SAFETY DATA SHEET. [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: N,N'-Dimethylethylenediamine. [Link]

  • ResearchGate. (n.d.). N-arylation of 1,2,4-triazole. | Download Scientific Diagram. [Link]

  • YouTube. (2025). 4-Nitrotoluene to 2-bromobenzoic acid. [Link]

  • Quora. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. [Link]

  • PrepChem.com. (n.d.). Preparation of 4-amino-3,5-diiodobenzoic acid. [Link]

  • NIE Digital Repository. (n.d.). Ligand-free CuCL-catalyzed N-arylation of 1,2,4-triazole with aryl bromides. [Link]

  • Organic Syntheses. (n.d.). 2,4,6-tribromobenzoic acid. [Link]

  • PubMed Central. (n.d.). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. [Link]

  • Quora. (2022). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. [Link]

  • NIH. (n.d.). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. [Link]

  • ResearchGate. (2025). Ligand-free CuCl-catalyzed N-Arylation of 1,2,4-triazole with aryl bromides. [Link]

  • Google Patents. (n.d.). US20070219396A1 - Method For Producing 2-Amino-5-Iodobenzoic Acid.

Sources

Application Notes and Protocols for 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid as a Ligand

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Forward:

The confluence of aromatic carboxylic acids and nitrogen-rich heterocyclic scaffolds has paved the way for a new generation of ligands in coordination chemistry and medicinal chemistry. Among these, 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid stands out as a particularly intriguing molecule. Its structural rigidity, coupled with the presence of multiple coordination sites—the carboxylate group, the amino group, and the nitrogen atoms of the triazole ring—renders it a versatile building block for the construction of sophisticated supramolecular architectures and potentially bioactive compounds. This guide provides a comprehensive overview of the synthesis, characterization, and application of this promising ligand, with a focus on practical, field-proven protocols and the underlying scientific principles.

Ligand Profile: 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid

This bifunctional organic ligand incorporates a benzoic acid moiety, which can act as a charge-neutral or anionic donor, and a 1,2,4-triazole ring, known for its ability to bridge metal centers. The amino substituent on the benzene ring further modulates the electronic properties and provides an additional coordination site. This unique combination of functional groups allows for the formation of diverse coordination polymers, including metal-organic frameworks (MOFs), with potential applications in gas storage, catalysis, and sensing. Furthermore, the 1,2,4-triazole nucleus is a well-established pharmacophore in a variety of therapeutic agents, suggesting that metal complexes or organic derivatives of this ligand could exhibit interesting biological activities.[1][2]

PropertyValue
IUPAC Name 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid
Molecular Formula C₉H₈N₄O₂
Molecular Weight 204.19 g/mol
Appearance Off-white to pale yellow solid (predicted)
Solubility Sparingly soluble in water, soluble in polar organic solvents like DMSO and DMF

Synthesis of the Ligand: A Proposed Protocol

Workflow for Ligand Synthesis

A 2-amino-4-nitrobenzoic acid B Reduction of nitro group A->B e.g., SnCl2/HCl or H2/Pd-C C 2-amino-4-hydrazinobenzoic acid B->C E Cyclization C->E D N,N'-diformylhydrazine D->E F 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid E->F G Purification (Recrystallization) F->G H Characterization (NMR, IR, MS) G->H

Caption: Proposed synthetic workflow for 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid.

Step-by-Step Experimental Protocol (Proposed)

Materials:

  • 2-amino-4-nitrobenzoic acid

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (10% Pd/C)

  • Concentrated hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • N,N'-Diformylhydrazine

  • Polyphosphoric acid (PPA) or a suitable dehydrating agent

  • Ethanol

  • Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware and equipment

Procedure:

  • Synthesis of 2-amino-4-hydrazinobenzoic acid (Precursor):

    • In a round-bottom flask, dissolve 2-amino-4-nitrobenzoic acid in ethanol.

    • For reduction using SnCl₂, add an excess of SnCl₂·2H₂O and concentrated HCl. Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

    • Alternatively, for catalytic hydrogenation, suspend the starting material in ethanol with 10% Pd/C and subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) until the nitro group is fully reduced.

    • After completion, cool the reaction mixture and neutralize with a saturated solution of NaHCO₃ until the pH is basic.

    • The resulting hydrazine derivative will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

  • Cyclization to form the Triazole Ring:

    • In a clean, dry flask, mix the synthesized 2-amino-4-hydrazinobenzoic acid with an equimolar amount of N,N'-diformylhydrazine.

    • Add polyphosphoric acid as a catalyst and solvent.

    • Heat the mixture at a high temperature (e.g., 150-180 °C) for several hours. The progress of the reaction should be monitored by TLC.

    • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water with vigorous stirring.

    • The crude product will precipitate.

  • Purification:

    • Filter the crude solid and wash it thoroughly with water to remove any residual acid.

    • Recrystallize the crude product from a suitable solvent system, such as an ethanol/water or DMSO/water mixture, to obtain the pure 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid.

  • Characterization:

    • FTIR Spectroscopy: The IR spectrum should show characteristic peaks for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C=O stretching of the carboxylic acid (around 1700 cm⁻¹), and the C=N and N-N stretching of the triazole ring.[4]

    • ¹H NMR Spectroscopy: In a suitable deuterated solvent (e.g., DMSO-d₆), the spectrum should display distinct signals for the aromatic protons, the amino protons, the carboxylic acid proton, and the triazole ring protons.

    • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the compound.

Application in the Synthesis of Coordination Polymers and MOFs

The multidentate nature of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid makes it an excellent candidate for the construction of coordination polymers and MOFs. The following is a general protocol for the synthesis of a metal complex using this ligand, which can be adapted for various metal ions.

General Workflow for MOF Synthesis

A 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid D Solvothermal Reaction A->D B Metal Salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O) B->D C Solvent (e.g., DMF, DEF, Ethanol) C->D E Crystalline MOF Product D->E F Washing and Solvent Exchange E->F G Activation (Drying) F->G H Characterization (PXRD, TGA, SEM) G->H

Caption: General workflow for the solvothermal synthesis of a MOF using the title ligand.

Protocol for Solvothermal Synthesis of a Zinc-based MOF

Materials:

  • 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a small glass vial, dissolve 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid (e.g., 0.1 mmol) in DMF (e.g., 5 mL).

  • In a separate vial, dissolve Zn(NO₃)₂·6H₂O (e.g., 0.1 mmol) in DMF (e.g., 5 mL).

  • Combine the two solutions in the Teflon liner of the autoclave and mix thoroughly.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to a specific temperature (e.g., 100-150 °C) for a designated period (e.g., 24-72 hours).

  • After the reaction, allow the oven to cool down slowly to room temperature.

  • Collect the crystalline product by filtration and wash it with fresh DMF and then with ethanol.

  • To remove the solvent molecules from the pores, immerse the crystals in a volatile solvent like ethanol for several days, periodically replacing the solvent.

  • Activate the sample by heating it under vacuum to remove the solvent completely.

Characterization of the MOF:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized material.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the framework and identify the temperature at which guest molecules are removed.

  • Scanning Electron Microscopy (SEM): To observe the morphology and crystal habit of the MOF.

  • Gas Adsorption Analysis: To determine the porosity and surface area of the activated MOF.

Potential Applications in Drug Development

The 1,2,4-triazole moiety is a cornerstone in the design of numerous therapeutic agents due to its favorable metabolic stability and ability to engage in hydrogen bonding.[2] Consequently, 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid and its derivatives are promising candidates for drug discovery and development.

Areas of Potential Therapeutic Interest:
  • Anticancer Agents: Many triazole-containing compounds have demonstrated significant anticancer activity.[5][6][7] The title ligand could serve as a scaffold for the synthesis of novel compounds with potential cytotoxic effects against various cancer cell lines.

  • Anticonvulsant Activity: The 4-amino-4H-1,2,4-triazole nucleus is a known pharmacophore for anticonvulsant drugs.[4] Derivatives of the title ligand could be synthesized and screened for their potential to modulate neuronal excitability.

  • Antimicrobial Agents: Triazole derivatives have a long history as antifungal and antibacterial agents.[2] The incorporation of the aminobenzoic acid moiety might lead to compounds with enhanced antimicrobial properties.

Experimental Approach for Biological Screening:
  • Synthesis of a Library of Derivatives: Modify the core structure of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid by derivatizing the amino and/or carboxylic acid groups to create a library of related compounds.

  • In Vitro Screening:

    • Anticancer: Screen the compounds against a panel of cancer cell lines using assays such as the MTT or SRB assay to determine their cytotoxic effects.

    • Anticonvulsant: Utilize in vitro models, such as neuronal cell cultures, to assess the effect of the compounds on ion channels or neurotransmitter receptors involved in epilepsy.

    • Antimicrobial: Determine the minimum inhibitory concentration (MIC) of the compounds against a range of pathogenic bacteria and fungi.

  • Structure-Activity Relationship (SAR) Studies: Analyze the biological data to identify the structural features that are crucial for activity, which will guide the design of more potent and selective compounds.

Conclusion and Future Outlook

2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid is a ligand with significant untapped potential. Its versatile coordination chemistry and the established biological relevance of its constituent moieties make it a valuable target for both materials scientists and medicinal chemists. The protocols and insights provided in this guide are intended to serve as a foundation for further exploration of this fascinating molecule, with the hope of unlocking its full potential in the development of novel functional materials and therapeutic agents.

References

  • An investigation into the coordination chemistry of tripodal “click” triazole ligands with Mn, Ni, Co and Zn ions. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. (n.d.). Retrieved January 18, 2026, from [Link]

  • Lingappa, M., et al. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Current Chemistry Letters, 10(1), 33-42.
  • Al-Ostath, A., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 9(33), 19065-19074.
  • Al-Ostath, A., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 9(33), 19065-19074.
  • Al-Ostath, A., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 9(33), 19065-19074.
  • Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. (2016). International Journal of Current Microbiology and Applied Sciences, 5(8), 1-13.
  • Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjug
  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2014). International Journal of Applied Science and Technology, 4(2), 208-216.
  • Prachand, S. (2015). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][5][8] triazole-3-thiol derivatives and Antifungal activity. ResearchGate.

  • New triazole-based coordination complexes as antitumor agents against triple negative breast cancer MDA-MB-468 cell line. (2023). Journal of Molecular Structure, 1286, 135541.
  • Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid. (2021). Molecules, 26(9), 2537.
  • Crystal structure and characterization of a new one-dimensional copper(II) coordination polymer containing a 4-aminobenzoic acid ligand. (2024).
  • Coordination Complexes Built from a Ditopic Triazole-Pyrazole Ligand with Antibacterial and Antifungal Performances. (2023). Molecules, 28(13), 5081.
  • Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives. (1992).
  • Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. (2020). Journal of International Medical Research, 48(2), 300060520903874.
  • Synthesis of anthranilic acid. (n.d.). PrepChem.com. Retrieved January 18, 2026, from [Link]

  • Application Notes and Protocols for the Preparation of 4-amino-4H-1,2,4-triazole Deriv
  • Synthesis and structure of salts of 2-(((3-mercapto-5-methyl-4H-1,2,4-triazole-4-yl)imino)methyl)benzoic acid. (2025).
  • Process for the preparation of 4-amino-1,2,4-Triazole. (2003).
  • Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. (2021).
  • Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand. (2022). ACS Omega, 7(22), 18453–18462.
  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2002). Molecules, 7(9), 680-687.
  • Preparation and Antitumor Effects of 4-amino-1,2,4-triazole Schiff Base Derivative. (2020). Journal of International Medical Research, 48(2), 300060520903874.

Sources

Application Notes and Protocols for the Synthesis and Utilization of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the synthesis and application of Metal-Organic Frameworks (MOFs) utilizing the bifunctional ligand, 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid. This ligand is of particular interest in the development of novel MOFs for biomedical applications, especially in drug delivery, owing to its combination of a coordinating carboxylic acid, a nitrogen-rich triazole ring, and a functional amino group. These features offer multiple coordination sites for metal clusters, potential for hydrogen bonding, and a scaffold for post-synthetic modification, which can enhance drug loading and controlled release. This guide presents a proposed synthetic pathway for the ligand, detailed protocols for MOF synthesis via solvothermal methods, and standard procedures for material characterization. Furthermore, it discusses the rationale behind experimental choices and the potential applications in drug development, grounded in the established properties of analogous amino-functionalized MOFs.

Introduction: The Strategic Advantage of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid in MOF Chemistry

The rational design of Metal-Organic Frameworks (MOFs) hinges on the judicious selection of organic ligands. The ligand's geometry, functionality, and electronic properties dictate the resulting framework's topology, porosity, and chemical properties. 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid is an emerging ligand that offers a unique constellation of features beneficial for creating functional MOFs.

The carboxylate group provides a robust and predictable coordination site for forming stable metal-carboxylate clusters, which are the secondary building units (SBUs) of many well-known MOFs. The 1,2,4-triazole moiety introduces additional nitrogen-based coordination sites, enabling the formation of higher-dimensional and more complex network topologies.[1][2] The presence of the amino group is particularly significant for biomedical applications. This functional group can serve as a docking site for drug molecules through hydrogen bonding, potentially increasing drug loading capacity and modulating release kinetics.[3][4] Furthermore, the amino group offers a handle for post-synthetic modification, allowing for the covalent attachment of targeting moieties or other functional groups.

This guide will provide researchers with the necessary protocols and scientific context to explore the potential of this promising ligand in the synthesis of novel MOFs for applications in drug delivery and beyond.

Synthesis of the Ligand: A Proposed Pathway

While 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid is commercially available, understanding its synthesis is crucial for researchers who may wish to produce it in-house or create derivatives. A plausible synthetic route involves a two-step process: the synthesis of the 4-amino-4H-1,2,4-triazole precursor, followed by its reaction with a substituted benzoic acid derivative.

Protocol 1: Synthesis of 4-amino-4H-1,2,4-triazole

The synthesis of the 4-amino-4H-1,2,4-triazole core can be achieved through the cyclization of formylhydrazine, which is generated in situ from hydrazine hydrate and formic acid.[1][5][6]

Materials:

  • Hydrazine hydrate (99-100%)

  • Formic acid (98-100%)

  • Isopropanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, cautiously add formic acid to an equimolar amount of hydrazine hydrate. The reaction is exothermic and should be performed in a fume hood with appropriate personal protective equipment.

  • Once the initial reaction subsides, heat the mixture under reflux for 4-6 hours.

  • After reflux, arrange the apparatus for distillation and remove water and excess reactants by heating the mixture to approximately 150-200°C.

  • The resulting viscous oil is the crude 4-amino-4H-1,2,4-triazole. Allow it to cool to a manageable temperature (around 80°C).

  • Dissolve the crude product in a minimal amount of hot isopropanol.

  • Cool the solution slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystalline product by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum.

Protocol 2: Proposed Synthesis of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid

This proposed synthesis involves the nucleophilic aromatic substitution of a suitable starting material, such as 2-amino-4-fluorobenzoic acid, with the synthesized 4-amino-4H-1,2,4-triazole.

Materials:

  • 4-amino-4H-1,2,4-triazole (from Protocol 1)

  • 2-amino-4-fluorobenzoic acid

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of 2-amino-4-fluorobenzoic acid in DMF, add an equimolar amount of 4-amino-4H-1,2,4-triazole and a slight excess (1.5-2 equivalents) of potassium carbonate.

  • Heat the reaction mixture at 100-120°C for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water.

  • Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of 3-4 to precipitate the product.

  • Collect the precipitate by vacuum filtration, wash thoroughly with water to remove any inorganic salts, and then with a small amount of a cold organic solvent like ethanol or ether.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of Metal-Organic Frameworks: A Solvothermal Approach

The solvothermal method is a widely used technique for the synthesis of high-quality crystalline MOFs.[7][8] The following is a general protocol for the synthesis of a zinc-based MOF using 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid, which can be adapted for other metal ions.

Protocol 3: Synthesis of a Zn-based MOF (Proposed)

Materials:

  • 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid (Ligand)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL glass vial, dissolve the ligand (e.g., 0.1 mmol) in DMF (e.g., 10 mL).

  • In a separate vial, dissolve the zinc nitrate hexahydrate (e.g., 0.1 mmol) in DMF (e.g., 5 mL).

  • Combine the two solutions in a 20 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to a specific temperature (e.g., 100-120°C) for a designated period (e.g., 24-72 hours).

  • After the reaction, allow the autoclave to cool slowly to room temperature.

  • Collect the crystalline product by decanting the mother liquor.

  • Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and residual solvent.

  • Dry the product under vacuum at a moderate temperature (e.g., 60-80°C).

Causality Behind Experimental Choices:

  • Solvent: DMF is a common solvent for solvothermal MOF synthesis due to its high boiling point and ability to dissolve a wide range of organic ligands and metal salts.

  • Temperature and Time: These parameters are crucial for controlling the nucleation and growth of MOF crystals. The optimal conditions often need to be determined empirically.

  • Molar Ratios: The ratio of ligand to metal can influence the final structure of the MOF. An equimolar ratio is a good starting point, but variations can lead to different framework topologies.

Characterization of the Synthesized MOF

Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.

Powder X-ray Diffraction (PXRD)

PXRD is the primary technique for confirming the crystallinity and phase purity of the synthesized MOF.[9][10][11]

Protocol:

  • Grind a small sample of the MOF into a fine powder.

  • Mount the powder on a sample holder.

  • Collect the diffraction pattern over a 2θ range of, for example, 5-50° using a diffractometer with Cu Kα radiation.

  • Compare the experimental PXRD pattern with a simulated pattern if the crystal structure is known, or with the patterns of the starting materials to confirm the formation of a new crystalline phase.

Thermogravimetric Analysis (TGA)

TGA provides information about the thermal stability of the MOF and the presence of solvent molecules within the pores.[12][13][14]

Protocol:

  • Place a small amount of the MOF sample (5-10 mg) in an alumina crucible.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) from room temperature to a high temperature (e.g., 800°C).

  • The resulting TGA curve will show weight loss steps corresponding to the removal of guest solvent molecules and the decomposition of the organic ligand.

Data Interpretation:

  • Initial Weight Loss: Typically corresponds to the removal of adsorbed and coordinated solvent molecules.

  • Decomposition Plateau: The temperature at which the framework begins to decompose indicates its thermal stability.

  • Final Residue: The weight of the final residue should correspond to the expected metal oxide.[15]

Other Characterization Techniques
  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate group to the metal center and the presence of the triazole and amino functional groups.

  • Scanning Electron Microscopy (SEM): To visualize the morphology and crystal size of the MOF.

  • Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the porosity, surface area (BET), and pore size distribution of the activated MOF.

Application in Drug Delivery

The presence of the amino group on the ligand makes these MOFs particularly promising for drug delivery applications.[16][17]

Rationale for Enhanced Drug Delivery
  • Increased Drug Loading: The amino groups can form hydrogen bonds with drug molecules containing complementary functional groups (e.g., carboxylic acids, hydroxyls), leading to higher drug encapsulation efficiencies compared to non-functionalized MOFs.[3]

  • Controlled Release: The interactions between the drug and the amino-functionalized framework can lead to a more sustained release profile. The release can also be triggered by changes in pH, as the amino group's protonation state is pH-dependent.[7]

  • Biocompatibility: The use of biocompatible metal ions like zinc and organic ligands derived from amino acids or other biological molecules can lead to MOFs with low cytotoxicity.[7][8]

Protocol 4: Drug Loading (Example with Ibuprofen)

Materials:

  • Activated MOF (from Protocol 3)

  • Ibuprofen

  • Ethanol

Procedure:

  • Activate the synthesized MOF by heating under vacuum to remove guest solvent molecules.

  • Prepare a concentrated solution of ibuprofen in ethanol.

  • Immerse a known amount of the activated MOF in the ibuprofen solution.

  • Stir the suspension at room temperature for 24-48 hours to allow for drug diffusion into the MOF pores.

  • Collect the drug-loaded MOF by centrifugation.

  • Wash the product with fresh ethanol to remove any surface-adsorbed drug.

  • Dry the drug-loaded MOF under vacuum.

  • Determine the amount of loaded drug by analyzing the concentration of the supernatant using UV-Vis spectroscopy or by digesting the loaded MOF and analyzing the drug content via HPLC.

Data Presentation and Visualization

Table 1: Representative Physicochemical Properties of a Hypothetical Zn-MOF
ParameterValue
Formula[Zn(C₉H₇N₅O₂)₂]·x(Solvent)
Crystal SystemTo be determined by SCXRD
BET Surface Area800 - 1500 m²/g
Pore Volume0.4 - 0.8 cm³/g
Thermal StabilityUp to 350°C
Ibuprofen Loading Capacity15 - 25 wt%
Diagrams

Ligand_Synthesis_Workflow cluster_0 Step 1: Synthesis of 4-amino-4H-1,2,4-triazole cluster_1 Step 2: Synthesis of Target Ligand A Hydrazine Hydrate + Formic Acid B Reflux & Distillation A->B Cyclization C 4-amino-4H-1,2,4-triazole B->C Isolation E Reaction with K2CO3 in DMF C->E D 2-amino-4-fluorobenzoic acid D->E F 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid E->F Purification

Caption: Proposed workflow for the synthesis of the target ligand.

MOF_Synthesis_and_Application cluster_synthesis MOF Synthesis cluster_characterization Characterization cluster_application Application Ligand 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid Solvothermal Solvothermal Reaction (DMF, 120°C) Ligand->Solvothermal Metal Zn(NO3)2·6H2O Metal->Solvothermal MOF Crystalline MOF Solvothermal->MOF PXRD PXRD MOF->PXRD TGA TGA MOF->TGA SEM SEM MOF->SEM GAS Gas Adsorption MOF->GAS Activation Activation MOF->Activation DrugLoading Drug Loading Activation->DrugLoading Release Controlled Release DrugLoading->Release

Caption: Overall workflow from MOF synthesis to application.

Conclusion

The organic ligand 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid presents a highly promising building block for the synthesis of functional Metal-Organic Frameworks. Its inherent structural and chemical features are particularly advantageous for applications in drug delivery, offering avenues for enhanced loading capacities and controlled release profiles. The protocols and insights provided in this guide are intended to serve as a foundational resource for researchers to explore the synthesis, characterization, and application of MOFs based on this versatile ligand. While the presented synthetic routes for the ligand and the MOF are based on established chemical principles, further empirical optimization will be key to unlocking the full potential of these novel materials.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Preparation of 4-amino-4H-1,2,4-triazole Derivatives. Retrieved from BenchChem website.[5]

  • Amino-functionalized Zn metal organic frameworks as antitumor drug curcumin carriers. (n.d.). RSC Advances.[3]

  • Google Patents. (n.d.). US20050165241A1 - Process for the synthesis of 4-amino-4H-1,2,4-triazole. Retrieved from Google Patents.[18]

  • Patsnap Eureka. (2025, August 11). Facilitated Drug Loading Mechanisms in Amino-Acid Functionalized MOFs.[16]

  • Organic Syntheses. (n.d.). 4-amino-4h-1,2,4-triazole. Retrieved from Organic Syntheses website.[1]

  • Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. (n.d.). Journal of Nanobiotechnology.[17]

  • Triazole-Based Cu(I) Cationic Metal-Organic Frameworks with Lewis Basic Pyridine Sites for Selective Detection of Ce3+ Ions. (2022). Inorganic Chemistry.[19]

  • Triazole-rich 3D metal–organic framework incorporated solid electrolytes for superior proton conductivity and durability in fuel cells. (n.d.). Journal of Materials Chemistry A.[20]

  • Amino-functionalized Zn metal organic frameworks as antitumor drug curcumin carriers. (2025, September 28). RSC Advances.[4]

  • European Patent Office. (1993, March 17). Process for the synthesis of 4-amino-1,2,4-\4H\triazole derivatives.[6]

  • Triazole-Based Cu(I) Cationic Metal–Organic Frameworks with Lewis Basic Pyridine Sites for Selective Detection of Ce3+ Ions. (2022). Inorganic Chemistry.[21]

  • ResearchGate. (2021, January). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity.[22]

  • ChemRxiv. (n.d.). Probing Metal-Organic Framework Stoichiometry Using Quantitative NMR and TGA.[12]

  • Brieflands. (n.d.). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery.[7]

  • Thermogravimetric Analysis and Mass Spectrometry Allow for Determination of Chemisorbed Reaction Products on Metal Organic Frameworks. (2020). Analytical Chemistry.[13]

  • Applications of Metal-Organic Frameworks as Drug Delivery Systems. (n.d.). Pharmaceutics.[23]

  • Structural elucidation of microcrystalline MOFs from powder X-ray diffraction. (n.d.). Dalton Transactions.[9]

  • Democratizing the Assessment of Thermal Robustness of Metal–Organic Frameworks. (2022). ACS Omega.[14]

  • ChemicalBook. (n.d.). 4-amino-2-chlorobenzoic acid synthesis. Retrieved from ChemicalBook website.[24]

  • Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. (2023). Pharmaceutical Sciences.[8]

  • Insight into Current Research on Luminescent Metal–Organic Frameworks (MOFs) Based on the 1,2,4-Triazole Scaffold. (n.d.). Materials.[25]

  • OER Commons. (2025, January 23). Thermogravimetric analysis for the determination of materials' composition.[15]

  • YouTube. (2023, February 12). Powder XRD of MOF | Stimulated vs Synthesized MOF | MIL-88B(Fe) | origin.[10]

  • ResearchGate. (2025, November 3). (PDF) Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery.[26]

  • RETRACTED: Thermal Analysis of a Metal–Organic Framework ZnxCo 1-X -ZIF-8 for Recent Applications. (n.d.). Materials.[27]

  • A Triazole-Containing Metal–Organic Framework as a Highly Effective and Substrate Size-Dependent Catalyst for CO2 Conversion. (n.d.). Journal of the American Chemical Society.[28]

  • Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand. (n.d.). ACS Omega.[29]

  • Structural elucidation of microcrystalline MOFs from powder X-ray diffraction. (2020). Dalton Transactions.[11]

  • ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.[30]

  • The Essential Role of 2-Amino-4-chlorobenzoic Acid in Chemical Synthesis. (2025, October 9). Synthose.com.[31]

  • Crystallography of metal–organic frameworks. (2014). IUCrJ.[32]

  • How we measure and ensure the high quality of our MOFs. (2019, October 31). novoMOF.[33]

  • Google Patents. (n.d.). Preparation method of 2- (3-amino-4-chlorobenzoyl) benzoic acid. Retrieved from Google Patents.[34]

  • ResearchGate. (n.d.). Synthesis, characterization, crystal structure, and electrochemical study of zinc(II) metal-organic framework.[35]

  • ResearchGate. (n.d.). (PDF) 2-Amino-4-chlorobenzoic acid.[36]

  • Benchchem. (n.d.). Zinc glutamate metal-organic framework (MOF) synthesis. Retrieved from Benchchem website.[37]

  • 1,2,4-Triazolyl-carboxylate-based MOFs incorporating triangular Cu(II)-hydroxo clusters: topological metamorphosis and magnetism. (2014). Inorganic Chemistry.[2]

  • Nanochemazone. (n.d.). 4-(bis (4-(4H-1,2,4-triazol-4-yl)phenyl)amino)benzoic acid Powder MOF. Retrieved from Nanochemazone website.[38]

  • 1,2,4-Triazolyl-Carboxylate-Based MOFs Incorporating Triangular Cu(II)-Hydroxo Clusters: Topological Metamorphosis and Magnetism. (n.d.). Inorganic Chemistry.[39]

  • 1,2,4-Triazolyl-Carboxylate-Based MOFs Incorporating Triangular Cu(II)-Hydroxo Clusters: Topological Metamorphosis and Magnetism. (n.d.). Inorganic Chemistry.[40]

Sources

Application Notes and Protocols for Antimicrobial Screening of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating a Novel Triazole Derivative

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action or improved efficacy against resistant pathogens.[1] The 1,2,4-triazole nucleus is a well-established pharmacophore in medicinal chemistry, forming the core of numerous successful antifungal and antibacterial agents.[2] Triazole-containing compounds are known to exhibit a broad spectrum of biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[3]

The primary mechanism of action for many triazole antifungals is the inhibition of cytochrome P450-dependent 14α-demethylase, an enzyme crucial for the conversion of lanosterol to ergosterol.[3][4] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[5][6] In bacteria, triazole derivatives have been shown to act via multiple mechanisms, including the inhibition of essential enzymes like dihydrofolate reductase (DHFR), disruption of the phospholipid bilayer of the bacterial cell membrane, and interference with DNA replication.[7] The presence of lone pairs on the nitrogen atoms of the triazole ring can also lead to the chelation of essential metal ions within bacterial metalloenzymes, inhibiting their function.[7]

The subject of this guide, 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid, is a novel compound that strategically incorporates the 1,2,4-triazole moiety. The benzoic acid group may enhance solubility and potential interactions with biological targets, while the amino substituent could be crucial for its biological activity. This document provides a comprehensive framework for the initial antimicrobial screening of this compound, outlining detailed protocols and the scientific reasoning behind each experimental step.

Experimental Design & Workflow

A systematic approach is critical for evaluating the antimicrobial potential of a novel compound. The proposed workflow is designed to first establish a broad understanding of its activity spectrum, followed by a quantitative determination of its potency.

Antimicrobial_Screening_Workflow cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Data Interpretation & Next Steps A Preparation of Stock Solution of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid B Agar Disk Diffusion Assay (Qualitative Assessment) A->B Test Compound D Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) B->D Active Compound Identified C Selection of a Panel of Test Microorganisms C->B E Determination of Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) D->E F Data Analysis and Comparison with Control Antibiotics G Consideration for Further Studies (e.g., Mechanism of Action, Toxicity) F->G

Figure 1: A high-level overview of the antimicrobial screening workflow.

Part 1: Preliminary Antimicrobial Screening

The initial phase aims to quickly identify if 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid possesses any antimicrobial activity against a representative panel of microorganisms.

Protocol 1: Preparation of Test Compound Stock Solution

Rationale: A well-characterized, sterile stock solution is fundamental for accurate and reproducible results. The choice of solvent is critical to ensure the compound is fully dissolved and does not interfere with microbial growth. Dimethyl sulfoxide (DMSO) is a common choice for its ability to dissolve a wide range of organic compounds and its relatively low toxicity to microorganisms at the concentrations typically used in these assays.

Materials:

  • 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Accurately weigh 10 mg of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid.

  • Dissolve the compound in 1 mL of sterile DMSO to prepare a 10 mg/mL stock solution.

  • Vortex thoroughly until the compound is completely dissolved.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Agar Disk Diffusion Assay

Rationale: The agar disk diffusion method is a widely used, cost-effective preliminary screening technique.[8] It provides a qualitative assessment of antimicrobial activity by measuring the zone of growth inhibition around a disk impregnated with the test compound. This method allows for the simultaneous testing of the compound against multiple microorganisms.

Materials:

  • Test microorganisms (see Table 1 for a suggested panel)

  • Mueller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile petri dishes

  • Sterile cotton swabs

  • Sterile filter paper disks (6 mm diameter)

  • Stock solution of the test compound

  • Positive control antibiotic disks (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (DMSO-impregnated disk)

  • Incubator

Procedure:

  • Prepare MHA and SDA plates according to the manufacturer's instructions.

  • Inoculate the test microorganisms into a suitable broth and incubate to achieve a turbidity equivalent to the 0.5 McFarland standard.

  • Dip a sterile cotton swab into the microbial suspension and streak the entire surface of the agar plates to ensure confluent growth.

  • Aseptically place sterile filter paper disks onto the inoculated agar surface.

  • Pipette a defined volume (e.g., 10 µL) of the test compound stock solution onto a disk.

  • Place positive and negative control disks on the same plate.

  • Incubate the bacterial plates at 37°C for 18-24 hours and the fungal plates at 25-30°C for 48-72 hours.

  • Measure the diameter of the zone of inhibition (including the disk) in millimeters.

Table 1: Suggested Panel of Test Microorganisms

Category Microorganism Rationale
Gram-positive Bacteria Staphylococcus aureus (ATCC 25923)A common cause of skin and soft tissue infections, and a model for Gram-positive pathogens.
Bacillus subtilis (ATCC 6633)A representative of spore-forming bacteria.
Gram-negative Bacteria Escherichia coli (ATCC 25922)A common cause of urinary tract infections and a model for Gram-negative pathogens.
Pseudomonas aeruginosa (ATCC 27853)An opportunistic pathogen known for its intrinsic resistance to many antibiotics.
Fungi (Yeast) Candida albicans (ATCC 90028)A common cause of opportunistic fungal infections.
Fungi (Mold) Aspergillus niger (ATCC 16404)A common environmental mold.

Part 2: Quantitative Antimicrobial Susceptibility Testing

Following any positive results from the preliminary screening, a quantitative assessment is necessary to determine the potency of the compound.

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Rationale: The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8] The MIC is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism. This method is more quantitative than the disk diffusion assay and is considered a gold standard for susceptibility testing.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Test compound stock solution

  • Microbial inoculums (adjusted to 0.5 McFarland standard and then diluted)

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • Negative control (broth only)

  • Growth control (broth with inoculum)

  • Multichannel pipette

  • Plate reader (optional, for quantitative growth assessment)

Procedure:

  • Dispense 50 µL of the appropriate sterile broth into all wells of a 96-well plate.

  • Add 50 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution across the row by transferring 50 µL to the subsequent wells.

  • Prepare the microbial inoculum to a final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi in the wells.

  • Add 50 µL of the diluted inoculum to each well (except the negative control).

  • Include a growth control (no compound) and a sterility control (no inoculum) for each microorganism.

  • Incubate the plates under the same conditions as the disk diffusion assay.

  • Determine the MIC by visual inspection for the lowest concentration with no visible growth.

Protocol 4: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Rationale: While the MIC indicates growth inhibition (a static effect), the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) determines the lowest concentration of the compound that kills the microorganism (a cidal effect). This is an important parameter for understanding the compound's potential therapeutic application.

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from all wells showing no visible growth.

  • Spot-inoculate these aliquots onto fresh, antibiotic-free agar plates (MHA for bacteria, SDA for fungi).

  • Incubate the plates for 24-48 hours.

  • The MBC/MFC is the lowest concentration of the compound from which no microbial growth is observed on the subculture plates.

Data Presentation and Interpretation

The results of the antimicrobial screening should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 2: Example Data for Antimicrobial Activity of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid

Microorganism Disk Diffusion (Zone of Inhibition, mm) MIC (µg/mL) MBC/MFC (µg/mL)
S. aureus181632
B. subtilis20816
E. coli1264>128
P. aeruginosa0>128>128
C. albicans153264
A. niger10>128>128
Positive Control
Ciprofloxacin (S. aureus)2512
Fluconazole (C. albicans)22416
Negative Control (DMSO) 0--

Potential Mechanism of Action

The antimicrobial activity of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid is likely rooted in the established mechanisms of triazole compounds. The following diagram illustrates the primary antifungal mechanism of action for this class of compounds.

Antifungal_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway in Fungi cluster_outcome Cellular Consequences Lanosterol Lanosterol Enzyme 14α-demethylase (Cytochrome P450 enzyme) Lanosterol->Enzyme Substrate Ergosterol Ergosterol Disruption Disruption of Fungal Cell Membrane Integrity Enzyme->Ergosterol Product Triazole 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid Triazole->Enzyme Inhibition Death Fungal Cell Death Disruption->Death

Figure 2: The proposed primary antifungal mechanism of action for the test compound.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial antimicrobial screening of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid. Based on the results obtained, a decision can be made regarding the compound's potential as a lead for further drug development. Promising activity would warrant more extensive studies, including:

  • Screening against a broader panel of clinical isolates and resistant strains.

  • Time-kill kinetic studies to understand the dynamics of its antimicrobial action.

  • In-depth mechanism of action studies to identify the specific molecular target(s).

  • In vitro and in vivo toxicity assessments to evaluate its safety profile.

The systematic application of these methodologies will enable a thorough evaluation of this novel triazole derivative and its potential contribution to the arsenal of antimicrobial agents.

References

  • Triazole antifungals | Research Starters - EBSCO. (n.d.).
  • Kumar, A., & Singh, R. K. (2013). Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central - NIH.
  • Georgopapadakou, N. H. (2014). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing.
  • Singh, S., & Kumar, V. (2022). Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry. ACS Bio & Med Chem Au.
  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501–517.
  • Plech, T., Wujec, M., & Paneth, P. (2014). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 19(12), 19847–19869.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.
  • Chanda, S., et al. (2010). Synthesis and antibacterial activity of some new triazole derivatives. Scholars Research Library.
  • World Health Organization. (2017). WHO publishes list of bacteria for which new antibiotics are urgently needed. Retrieved from [Link]

  • Ilhan, I. O., et al. (1996). Synthesis and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press.
  • Demirbas, N., et al. (2010). Antimicrobial Activities of some 4H-1,2,4-triazoles. ResearchGate.
  • Prachand, S. (n.d.). Synthesis and characterization of 4-Amino-5-(substituted-phenyl)-4H-[3][5][7] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. Retrieved from

  • Sabale, P. M., & Mehta, P. (n.d.). SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES.
  • Lingappa, M., et al. (2020). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. SciSpace.
  • International Journal of Chemical Studies. (2017). Triazoles as antimicrobial: A review.

Sources

Application Notes and Protocols for Antifungal Activity Assays of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Antifungal Agents

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. Triazole compounds have long been a cornerstone of antifungal therapy.[1][2] Their mechanism of action primarily involves the inhibition of cytochrome P450-dependent 14α-demethylase, an enzyme crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[1][3][4][5] This disruption of ergosterol biosynthesis leads to a compromised cell membrane and ultimately, fungal cell death.[2][5] The exploration of novel triazole derivatives, such as 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid derivatives, is a promising avenue for the development of new, more effective antifungal agents.[6][7][8][9][10]

This comprehensive guide provides detailed application notes and protocols for assessing the in vitro antifungal activity of these novel derivatives. It is designed to equip researchers with the necessary tools to conduct robust and reproducible experiments, a critical step in the early stages of drug discovery.

Section 1: Core Principles of Antifungal Susceptibility Testing

The primary objective of antifungal susceptibility testing (AFST) is to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a fungus.[11] Standardized methods, such as those developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are crucial for ensuring the reliability and comparability of results.[11][12]

Two widely accepted and utilized methods for determining the antifungal activity of novel compounds are the broth microdilution and agar disk diffusion assays.

Broth Microdilution Method

This technique is considered the gold standard for determining MIC values and is recommended by both CLSI and EUCAST.[12][13][14] It involves challenging a standardized fungal inoculum with serial dilutions of the test compound in a liquid growth medium. The MIC is determined by visual or spectrophotometric assessment of fungal growth after a specified incubation period.[15]

Causality Behind Experimental Choices:

  • Standardized Inoculum: Ensures that the number of fungal cells is consistent across all tests, leading to reproducible results.

  • Serial Dilutions: Allows for the precise determination of the minimum concentration of the compound that inhibits fungal growth.

  • Defined Growth Medium: Provides the necessary nutrients for fungal growth while minimizing interference with the test compound. RPMI-1640 is a commonly used medium for this purpose.[12]

  • Incubation Conditions: Standardized temperature and duration of incubation are critical for optimal and consistent fungal growth.

Agar Disk Diffusion Method

The disk diffusion method is a simpler, more cost-effective, and widely used qualitative or semi-quantitative assay.[12][16][17] It involves placing a paper disk impregnated with a known concentration of the test compound onto an agar plate that has been uniformly inoculated with a fungal suspension. The compound diffuses from the disk into the agar, creating a concentration gradient. If the fungus is susceptible to the compound, a zone of growth inhibition will be observed around the disk.[12] The diameter of this zone is then measured.

Causality Behind Experimental Choices:

  • Mueller-Hinton Agar: This medium is recommended for its reproducibility and its ability to support the growth of most clinically relevant fungi.[12][16] Supplementation with glucose and methylene blue can enhance fungal growth and the definition of the inhibition zone.[12]

  • Standardized Inoculum and Plating: Ensures a uniform lawn of fungal growth, which is essential for accurately measuring the zone of inhibition.

  • Controlled Incubation: Consistent temperature and time are necessary for reproducible fungal growth and compound diffusion.

Section 2: Experimental Protocols

Protocol: Broth Microdilution Antifungal Susceptibility Assay

This protocol is adapted from the CLSI M27-A3 and M38-A2 guidelines for yeasts and filamentous fungi, respectively.[13][18][19]

Materials:

  • Test compounds (2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid derivatives)

  • Positive control antifungal (e.g., Fluconazole, Voriconazole)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer (optional, for spectrophotometric reading)

  • Sterile saline (0.85%)

  • Hemocytometer or spectrophotometer for inoculum standardization

Procedure:

  • Preparation of Test Compound Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Fungal Inoculum:

    • For yeasts, grow the fungal strain on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • For filamentous fungi, grow the strain on Potato Dextrose Agar (PDA) at 35°C for 7 days to induce sporulation. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL.

  • Preparation of Microtiter Plates:

    • Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.

    • Include a positive control (standard antifungal) and a negative control (no compound) on each plate.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.

  • Determination of MIC:

    • Visual Reading: The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., 50% or 90% reduction in turbidity) compared to the growth control.

    • Spectrophotometric Reading: Read the absorbance at a suitable wavelength (e.g., 530 nm). The MIC is the lowest concentration that causes a significant reduction in absorbance compared to the control.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Compound Prepare Compound Stock (e.g., in DMSO) Dilute Perform Serial Dilutions of Compound Compound->Dilute Inoculum Prepare Standardized Fungal Inoculum Inoculate Inoculate Wells with Fungal Suspension Inoculum->Inoculate Plate Prepare 96-well Plate with RPMI-1640 Plate->Dilute Dilute->Inoculate Incubate Incubate Plate (35°C, 24-72h) Inoculate->Incubate Read Read Results (Visually or Spectrophotometrically) Incubate->Read MIC Determine MIC Value Read->MIC

Caption: Workflow for the Broth Microdilution Assay.

Protocol: Agar Disk Diffusion Assay

This protocol is based on the CLSI M44-A guidelines for yeasts.[20]

Materials:

  • Test compounds

  • Positive control antifungal disks (e.g., Fluconazole, Voriconazole)

  • Fungal strains

  • Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue

  • Sterile paper disks (6 mm diameter)

  • Sterile cotton swabs

  • Sterile saline (0.85%)

Procedure:

  • Preparation of Test Disks: Aseptically apply a known amount of the test compound solution to sterile paper disks and allow them to dry completely.

  • Preparation of Fungal Inoculum: Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized inoculum and streak the entire surface of the MHA plate evenly in three directions to ensure a confluent lawn of growth.

  • Application of Disks: Aseptically place the prepared test disks and control disks onto the surface of the inoculated agar plate.

  • Incubation: Invert the plates and incubate at 35°C for 24-48 hours.

  • Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Disks Prepare Compound- Impregnated Disks Apply Apply Disks to Plate Surface Disks->Apply Inoculum Prepare Standardized Fungal Inoculum Swab Inoculate MHA Plate with Fungal Suspension Inoculum->Swab Plates Prepare MHA Plates Plates->Swab Swab->Apply Incubate Incubate Plate (35°C, 24-48h) Apply->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure MTT_Assay_Workflow cluster_setup Cell Culture & Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis Seed Seed Mammalian Cells in 96-well Plate Treat Treat Cells with Test Compounds Seed->Treat Add_MTT Add MTT Reagent and Incubate Treat->Add_MTT Solubilize Add Solubilization Solution Add_MTT->Solubilize Read_Abs Read Absorbance (570 nm) Solubilize->Read_Abs Calculate Calculate Cell Viability (%) Read_Abs->Calculate

Caption: Workflow for the MTT Cytotoxicity Assay.

Section 4: Data Presentation and Interpretation

The results of the antifungal and cytotoxicity assays should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Antifungal Activity of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic Acid Derivatives
CompoundMIC (µg/mL) vs. C. albicansMIC (µg/mL) vs. A. fumigatusZone of Inhibition (mm) vs. C. albicans
Derivative 181615
Derivative 24820
Derivative 3163212
Fluconazole26425
Voriconazole0.5130
Table 2: Cytotoxicity of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic Acid Derivatives against HEK293 Cells
CompoundIC50 (µM)
Derivative 1>100
Derivative 285
Derivative 3>100
Doxorubicin1.5

Interpretation:

  • MIC Values: Lower MIC values indicate greater antifungal potency.

  • Zone of Inhibition: A larger diameter indicates greater susceptibility of the fungus to the compound.

  • IC50 Values: The half-maximal inhibitory concentration (IC50) represents the concentration of a compound that causes 50% inhibition of cell viability. Higher IC50 values are desirable, indicating lower cytotoxicity to mammalian cells.

  • Selectivity Index (SI): The SI is calculated as the ratio of the IC50 of a compound against a mammalian cell line to its MIC against a fungal strain. A high SI value is a strong indicator of a compound's potential as a therapeutic agent.

Conclusion

The protocols and application notes provided in this guide offer a robust framework for the initial in vitro evaluation of novel 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid derivatives as potential antifungal agents. By adhering to standardized methodologies and carefully interpreting the data, researchers can effectively identify promising lead compounds for further development in the fight against fungal infections.

References

  • Kathiravan, M. K., Salake, A. B., Chothe, A. S., Dudhe, P. B., Watode, R. P., Mukta, M. S., & Gadhwe, S. (2012). The biology and chemistry of antifungal agents: A review. Bioorganic & Medicinal Chemistry, 20(19), 5678–5698. [Link]

  • Pfaller, M. A., & Sheehan, D. J. (2006). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 19(3), 583–607. [Link]

  • Georgopapadakou, N. H. (2001). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis, 30(3), 229-249. [Link]

  • Ghannoum, M. A., & Isham, N. (2010). Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. Journal of Clinical Microbiology, 48(10), 3475–3479. [Link]

  • EBSCO. (n.d.). Triazole antifungals. Research Starters. [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501–517. [Link]

  • Espinel-Ingroff, A., et al. (2005). Multicenter Evaluation of a New Disk Agar Diffusion Method for Susceptibility Testing of Filamentous Fungi with Voriconazole, Posaconazole, Itraconazole, Amphotericin B, and Caspofungin. Journal of Clinical Microbiology, 43(7), 3147–3153. [Link]

  • Agarwal, S., et al. (2018). Antifungal susceptibility testing using agar based disc diffusion method of dermatophytic isolates in a tertiary teaching institute. International Journal of Research in Medical Sciences, 6(4), 1234. [Link]

  • CLSI. (2017). M38: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. 3rd ed. Clinical and Laboratory Standards Institute. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246. [Link]

  • Ghannoum, M., & Isham, N. (2010). Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. Journal of Clinical Microbiology, 48(10), 3475-3479. [Link]

  • de Sá, M. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 56582. [Link]

  • CLSI. (2020). ISO16256: Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Clinical and Laboratory Standards Institute. [Link]

  • Wang, Y., et al. (2022). Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database. Frontiers in Pharmacology, 13, 1045982. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • Arendrup, M. C., & Patterson, T. F. (2017). Current status of antifungal susceptibility testing methods. Medical Mycology, 55(suppl_1), 97–107. [Link]

  • Weatherhead, J. E., et al. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy, 69(4). [Link]

  • Aslantürk, Ö. S. (2018). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Toxics, 6(4), 62. [Link]

  • Posteraro, B., Sanguinetti, M., & Fadda, G. (2005). Susceptibility Testing of Fungi to Antifungal Drugs. Current Protocols in Microbiology, Chapter 12, Unit 12.3. [Link]

  • Rex, J. H., et al. (2001). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. Clinical Microbiology Reviews, 14(4), 643–658. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • CLSI. (2008). M38-A2: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. Clinical and Laboratory Standards Institute. [Link]

  • Sabale, P. M., & Mehta, P. (2014). Synthesis, antibacterial and antifungal activity of novel 4-amino-substituted-1,2,4-triazole-3-thiol derivatives. International Journal of Pharmaceutical Sciences and Research, 5(4), 150. [Link]

  • Bayrak, H., et al. (2011). Synthesis and antimicrobial activities of some new 1, 2, 4-triazole derivatives. Turkish Journal of Chemistry, 35(5), 759-771. [Link]

  • Kumar, A., et al. (2014). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Advanced Pharmaceutical Technology & Research, 5(2), 80–86. [Link]

  • Demirbas, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]

  • Demirbas, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]

Sources

Application Notes & Protocols: Evaluating the Anticonvulsant Activity of 4-Amino-4H-1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 1,2,4-Triazole Scaffolds in Epilepsy

Epilepsy is a significant neurological disorder, affecting over 50 million people globally, and is characterized by recurrent, unprovoked seizures resulting from abnormal electrical activity in the brain.[1] While numerous anti-epileptic drugs (AEDs) are available, a substantial portion of patients suffer from refractory epilepsy, and many others experience dose-limiting side effects.[2] This therapeutic gap drives the continuous search for novel anticonvulsant agents with improved efficacy and a wider safety margin.[1][3]

The 1,2,4-triazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, known to be a pharmacophore for a wide array of biological activities, including antifungal, anti-inflammatory, and notably, anticonvulsant properties.[4][5] Derivatives of 4-amino-4H-1,2,4-triazole, in particular, have emerged as a promising class of compounds. Their synthetic accessibility and the ease with which their structure can be modified allow for the fine-tuning of their pharmacodynamic and pharmacokinetic profiles.[6][7] This document provides a comprehensive guide for researchers, synthesizing field-proven insights and detailed methodologies for the synthesis, characterization, and preclinical evaluation of these derivatives as potential anticonvulsant agents.

Synthesis of 4-Amino-4H-1,2,4-Triazole Derivatives

The most common and efficient route to synthesize the target Schiff base derivatives involves the condensation of 4-amino-4H-1,2,4-triazole with various substituted aromatic or aliphatic aldehydes and ketones.[6][7] This reaction is typically straightforward and can be performed under mild conditions, often with acid catalysis.

General Synthetic Pathway

The core reaction involves the nucleophilic attack of the primary amino group of 4-amino-4H-1,2,4-triazole on the carbonyl carbon of an aldehyde or ketone, followed by dehydration to form the corresponding imine (Schiff base).

G cluster_0 General Synthesis Scheme 4-amino-4H-1,2,4-triazole 4-amino-4H-1,2,4-triazole Derivative Derivative 4-amino-4H-1,2,4-triazole->Derivative + Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Derivative CH3COOH (cat.) Grinding or Reflux

Caption: General synthesis of 4-amino-4H-1,2,4-triazole imine derivatives.

Protocol: Synthesis of (4-chlorophenyl)-N-(4H-1,2,4-triazol-4-yl)methanimine (Compound 3b Example)

This protocol is adapted from the work of Lingappa et al. and provides a concrete example of the synthesis.[6][7]

Materials:

  • 4-amino-4H-1,2,4-triazole (0.30 g, 0.003 mol)

  • 4-chlorobenzaldehyde (0.50 g, 0.003 mol)

  • Glacial Acetic Acid (catalytic amount, ~2-3 drops)

  • Mortar and Pestle

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Place 4-amino-4H-1,2,4-triazole and 4-chlorobenzaldehyde into a mortar.

  • Mix the reactants thoroughly with a pestle.

  • Add a few drops of glacial acetic acid to the mixture.

  • Grind the reaction mixture vigorously using the mortar and pestle for 3-4 hours. The rationale for this solvent-free approach is its efficiency and reduced environmental impact.

  • Monitor the reaction progress periodically using TLC until the starting materials are consumed.

  • Upon completion, the solid product is typically purified by recrystallization from a suitable solvent (e.g., methanol) to yield the final compound.[6]

  • Characterize the final product using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[6][7] The absence of amine (NH₂) and carbonyl (C=O) stretching bands in the FT-IR spectrum and the appearance of a characteristic imine (CH=N) proton signal in the ¹H NMR spectrum are key indicators of successful synthesis.[6]

Proposed Mechanism of Anticonvulsant Action

While the exact mechanism for many novel compounds is an area of active investigation, evidence suggests that 1,2,4-triazole derivatives may exert their anticonvulsant effects by modulating the balance between excitatory and inhibitory neurotransmission.[4] A primary hypothesis centers on the enhancement of the GABAergic system, the main inhibitory neurotransmitter system in the central nervous system.[4][8]

Enhancing GABAergic inhibition can raise the seizure threshold, making neurons less likely to fire abnormally. This can be achieved through various means, such as direct agonism at GABA receptors, inhibition of GABA reuptake, or blocking GABA degradation. Some triazole derivatives have been shown to interact with the benzodiazepine binding site on the GABA-A receptor.[1] Flumazenil, a known GABA-A receptor antagonist, has been shown to reverse the anticonvulsant effects of some triazole derivatives, lending strong support to this proposed mechanism.[8]

G cluster_0 Proposed GABAergic Mechanism Triazole 4-Amino-1,2,4-Triazole Derivative GABA_R GABA-A Receptor (Benzodiazepine Site) Triazole->GABA_R Binds to/Modulates Chloride Cl⁻ Influx GABA_R->Chloride Enhances Neuron Postsynaptic Neuron Hyperpol Hyperpolarization (Inhibition) Neuron->Hyperpol Chloride->Neuron Causes Seizure Reduced Neuronal Excitability & Seizure Protection Hyperpol->Seizure

Caption: Proposed mechanism involving GABA-A receptor modulation.

Preclinical Screening: Protocols for Activity and Toxicity

A robust preclinical evaluation is critical to identify promising anticonvulsant candidates. The two most widely used primary screening models are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[9] These models are complementary, with the MES test identifying compounds effective against generalized tonic-clonic seizures and the scPTZ test detecting agents that protect against absence (clonic) seizures.[10][11] A neurotoxicity screen, such as the rotarod test, is performed in parallel to ensure that the observed anticonvulsant activity is not a result of non-specific motor impairment.[3]

Protocol: Maximal Electroshock (MES) Test

The MES test is a well-validated model for identifying agents that prevent seizure spread.[2][12] The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[10]

Materials & Equipment:

  • Rodents (e.g., Male Wistar rats or albino mice).[6][12]

  • Electroshock apparatus with corneal electrodes.

  • Test compound, vehicle control, and positive control (e.g., Phenytoin).

  • Topical anesthetic (e.g., 0.5% tetracaine hydrochloride).[10]

  • Saline solution (0.9%).

Procedure:

  • Animal Acclimatization & Grouping: Allow animals to acclimatize for at least one week. Randomly assign animals to groups (e.g., vehicle, positive control, test compound at various doses), with 8-10 animals per group.[2]

  • Compound Administration: Administer the vehicle, positive control, or test compound via the desired route (e.g., intraperitoneal or oral).[12] The test is conducted at the time of peak effect of the compound, determined from preliminary pharmacokinetic studies.[12]

  • Electrode & Animal Preparation: At the predetermined time point, gently restrain the animal. Apply a drop of topical anesthetic to each cornea, followed by a drop of saline to ensure good electrical contact.[10]

  • Stimulation: Place the corneal electrodes on the corneas. Deliver a supramaximal electrical stimulus (e.g., for mice: 50 mA, 60 Hz for 0.2 seconds).[10][12] The supramaximal nature of the stimulus ensures that any observed protection is due to the drug's action and not minor fluctuations in the animal's seizure threshold.[2]

  • Observation & Endpoint: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase. The complete abolition of this phase is considered protection.[12]

  • Data Analysis: Record the number of animals protected in each group and calculate the percentage of protection. Construct a dose-response curve to determine the median effective dose (ED₅₀), the dose required to protect 50% of the animals.

G start Start admin Administer Compound (Test, Vehicle, Control) start->admin wait Wait for Time of Peak Effect (TPE) admin->wait restrain Restrain Animal & Apply Corneal Anesthetic wait->restrain stim Deliver Supramaximal Electrical Stimulus restrain->stim observe Observe for Tonic Hindlimb Extension stim->observe endpoint Endpoint: Abolition of Extension? observe->endpoint protected Protected endpoint->protected Yes not_protected Not Protected endpoint->not_protected No analyze Calculate % Protection & ED₅₀ protected->analyze not_protected->analyze end End analyze->end G start Start admin Administer Compound (Test, Vehicle, Control) start->admin wait Wait for Time of Peak Effect (TPE) admin->wait inject_ptz Inject Subcutaneous PTZ (e.g., 85 mg/kg) wait->inject_ptz observe Isolate & Observe for 30 minutes inject_ptz->observe endpoint Endpoint: Absence of Clonic Seizure? observe->endpoint protected Protected endpoint->protected Yes not_protected Not Protected endpoint->not_protected No analyze Calculate % Protection & ED₅₀ protected->analyze not_protected->analyze end End analyze->end

Caption: Experimental workflow for the scPTZ seizure test.

Protocol: Rotarod Neurotoxicity Test

This test assesses motor coordination and is used to determine the dose at which a compound causes neurological deficit (TD₅₀). A large therapeutic index (PI = TD₅₀/ED₅₀) is a desirable characteristic for a drug candidate. [1] Procedure:

  • Training: Train animals to remain on a rotating rod (e.g., 3 cm diameter, 6 rpm) for a set duration (e.g., 1 minute) in three successive trials. Only animals that pass this training are used.

  • Administration: Administer the test compound at various doses.

  • Testing: At the time of peak effect, place the animal back on the rotating rod.

  • Endpoint: Neurological deficit is indicated if the animal falls off the rod within the observation period (e.g., 1 minute).

  • Data Analysis: Determine the TD₅₀, the dose at which 50% of the animals exhibit motor impairment.

Structure-Activity Relationship (SAR) Insights

The anticonvulsant activity of 4-amino-4H-1,2,4-triazole derivatives is highly dependent on the nature of the substituent introduced via the imine linkage. Analysis of published data reveals key trends that can guide future drug design. [6][8]

Compound ID Substituent (R) on Phenyl Ring Anticonvulsant Activity (% Protection in MES @ 100 mg/kg) Notes
3a 4-N,N-dimethylamino 50% Moderate activity observed. [6]
3b 4-chloro 83.3% Electron-withdrawing groups at the para position appear to enhance activity significantly. [6][7]
3c 4-hydroxy 50% Moderate activity. [6]
3d 4-methoxy 66.6% Electron-donating group shows good activity. [6]
3e 3,4,5-trimethoxy 50% Increased steric bulk may not be favorable. [6]
3f 2-nitro 33.3% Steric hindrance from ortho substitution may reduce activity. [6]

| 5d | 1-(4-chlorophenyl)ethan-1-one derived | 83.3% | Ketone-derived imines also show high potency, with the 4-chloro substituent again being favorable. [6][7]|

Key Takeaways:

  • Electronic Effects: The presence of an electron-withdrawing group, such as a chloro group at the para-position of the phenyl ring (as in 3b and 5d), consistently results in the highest anticonvulsant activity in the MES model. [6][7]* Hydrophobicity: Appropriate hydrophobicity is a crucial parameter for anticonvulsant activity in triazole derivatives. [8]The addition of aryl groups generally contributes to this property.

  • Steric Factors: Substituents at the ortho position (e.g., 2-nitro) may decrease activity, possibly due to steric hindrance that prevents optimal binding to the target receptor. [6]

Conclusion

The 4-amino-4H-1,2,4-triazole scaffold represents a highly tractable and promising starting point for the development of novel anticonvulsant agents. The synthetic routes are straightforward, and the preclinical screening models (MES and scPTZ) are well-established and predictive of clinical efficacy for specific seizure types. The strong anticonvulsant activity demonstrated by derivatives bearing a 4-chlorophenyl moiety highlights a clear direction for further lead optimization. By employing the robust protocols and understanding the structure-activity relationships detailed in this guide, researchers can systematically screen and develop new, safer, and more effective therapies for epilepsy.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Maximal Electroshock (MES) Test for 2-Phenyl-2-pyrrolidin-1-ylacetamide and its Analogs.
  • Lingappa, M., Guruswamy, V., & Bantal, V. (2020). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Current Chemistry Letters, 10(1), 33-42.
  • Lingappa, M., Guruswamy, V., & Bantal, V. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. ResearchGate. Retrieved from [Link]

  • PANAChE Database. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat). Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: Maximal Electroshock (MES) Seizure Model with Ameltolide.
  • World Journal of Pharmaceutical Research. (2021). Synthesis and anti convulsant activity of some traizole derivatives. Retrieved from [Link]

  • Löscher, W. (2017). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Epilepsy & Behavior.
  • Barton, M. E., & Klein, B. D. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current Protocols in Pharmacology.
  • BenchChem. (n.d.). Application Notes and Protocols for the Subcutaneous Pentylenetetrazole (scPTZ) Assay with "2-Phenyl-2-pyrrolidin-1-ylaceta".
  • Deng, X., et al. (2022). Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Frontiers in Chemistry. Retrieved from [Link]

  • Song, M. X., & Deng, X. Q. (2018). Recent developments on triazole nucleus in anticonvulsant compounds: a review. Medicinal Chemistry Research.
  • Journal of Drug Delivery and Therapeutics. (2021). An Important Potential Anti-Epileptic/Anticonvulsant Active Group: A Review of 1,2,4-Triazole Groups and Their Action.
  • Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. Retrieved from [Link]

  • Khatoon, Y., et al. (2017). Synthesis, Characterization and Anticonvulsant Activity of Some Novel 4, 5-Disubstituted-1, 2, 4-Triazole Derivatives. International Journal of Pharmaceutical Sciences and Research.
  • Growing Science. (n.d.). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Retrieved from [Link]

  • Ukrainian Biochemical Journal. (2023). Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy.
  • Foroumadi, A., et al. (2010). Synthesis of Two Novel 3-Amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazoles with Anticonvulsant Activity. Iranian Journal of Pharmaceutical Research. Retrieved from [Link]

  • Mandhane, S. N., et al. (2009). Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Seizure.
  • ResearchGate. (n.d.). Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route.... Retrieved from [Link]

  • Biomedical and Pharmacology Journal. (2023). Synthesis and Research Anticonvulsant Activity of Annulated Triazolo-Thiadiazine Derivative in Laboratory Animals. Retrieved from [Link]

  • Wang, S., et al. (2019). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules. Retrieved from [Link]

  • Mandhane, S. N., et al. (2009). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Seizure. Retrieved from [Link]

Sources

analytical methods for 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Comprehensive Analytical Characterization of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid, a heterocyclic compound of significant interest in pharmaceutical and chemical synthesis. Ensuring the identity, purity, and stability of such molecules is paramount for their application in research and development.[1] This document outlines detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Thermal Analysis (TGA/DSC). The methodologies are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for quality control and in-depth structural elucidation.

Introduction and Molecular Overview

2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid belongs to the class of N-heterocyclic compounds, which are foundational scaffolds in medicinal chemistry due to their diverse biological activities.[2][3] The molecule incorporates three key functional moieties: a benzoic acid, an aromatic amine, and a 1,2,4-triazole ring. This unique combination of acidic, basic, and aromatic features necessitates a multi-faceted analytical approach to fully characterize its chemical properties. Rigorous analytical testing is the cornerstone of chemical synthesis and drug development, ensuring that the material's identity, purity, and stability meet the stringent requirements for subsequent applications.

Molecular Structure:

Chemical structure of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid

Table 1: Physicochemical Properties of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid

PropertyValueSource
Molecular Formula C₉H₈N₄O₂Inferred from structure
Molecular Weight 204.19 g/mol Calculated
CAS Number Not broadly available-
Appearance Expected to be a solidGeneral for similar compounds
Solubility Likely soluble in polar organic solvents (e.g., DMSO, DMF)[4]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Principle and Application: HPLC is the definitive technique for determining the purity of non-volatile organic compounds.[5] A reversed-phase HPLC (RP-HPLC) method is ideally suited for 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid, as it effectively separates the polar analyte from potential non-polar and closely related impurities. The method's high resolution and sensitivity allow for the precise quantification of the main component and any impurities, typically expressed as a percentage of the total peak area.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Sample Preparation:

    • Prepare a diluent of 50:50 (v/v) Acetonitrile:Water.

    • Accurately weigh and dissolve the sample in the diluent to create a stock solution of 1.0 mg/mL.

    • Further dilute the stock solution to a working concentration of 0.1 mg/mL for analysis.[5]

    • Filter the final solution through a 0.45 µm syringe filter to remove particulates.

  • Chromatographic Conditions: The following conditions serve as a robust starting point and should be optimized as necessary.

    Table 2: HPLC Method Parameters

ParameterRecommended SettingRationale
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)Industry standard for retaining and separating a wide range of organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for better peak shape of acidic and basic analytes and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier to elute the compound from the C18 stationary phase.
Gradient Program 0-2 min: 5% B; 2-20 min: 5% to 95% B; 20-25 min: 95% B; 25.1-30 min: 5% BA gradient ensures elution of compounds with varying polarities and cleans the column.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.[5]
Detection Wavelength 254 nm and 280 nm (or λmax determined by DAD scan)Aromatic nature of the compound suggests strong absorbance in the UV range.
Injection Volume 10 µLA typical volume to avoid column overloading while ensuring a good detector response.
  • Data Analysis and System Suitability:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks.

    • Trustworthiness Check: Perform at least five replicate injections of the standard solution. The relative standard deviation (RSD) of the main peak area and retention time should be less than 2.0%.

Workflow Visualization:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent (50:50 ACN:H2O) A->B C Filter (0.45 µm) B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peaks F->G H Calculate Purity (% Area) G->H I Assess System Suitability H->I

Caption: RP-HPLC workflow for purity analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

Principle and Application: LC-MS is an indispensable tool that couples the separation power of HPLC with the mass-analyzing capability of mass spectrometry.[6] It provides unambiguous confirmation of the molecular weight of the target compound and is highly effective for identifying and characterizing unknown impurities, even at trace levels. This technique is foundational in pharmaceutical development for establishing the identity of a synthesized compound.[7]

Experimental Protocol:

  • Instrumentation: An HPLC system (as described in Section 2) coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight (Q-TOF) for high-resolution mass accuracy or a Triple Quadrupole (TQ) for targeted analysis).

  • Sample Preparation: Prepare the sample as described in the HPLC protocol (Section 2.2). A concentration of 1-10 µg/mL is often sufficient for LC-MS analysis.

  • LC-MS Conditions:

    Table 3: LC-MS Method Parameters

ParameterRecommended SettingRationale
LC Method Use the HPLC method from Section 2.3.Ensures chromatographic consistency and allows direct comparison of UV and MS data.
Ionization Source Electrospray Ionization (ESI)ESI is a soft ionization technique ideal for polar, medium molecular weight compounds.
Polarity Positive and Negative ModesThe molecule has both acidic (negative ion mode, [M-H]⁻) and basic (positive ion mode, [M+H]⁺) sites. Running both ensures detection.
Mass Range 100 - 500 m/zThis range comfortably covers the expected molecular ion and potential fragments or adducts.
Capillary Voltage 3.0 - 4.5 kVOptimizes the electrospray process for efficient ion generation.
Source Temperature 120 - 150 °CAids in desolvation of the analyte ions entering the mass spectrometer.
  • Data Analysis and Interpretation:

    • Extract the ion chromatogram for the expected mass of the protonated molecule ([M+H]⁺, m/z 205.07) and the deprotonated molecule ([M-H]⁻, m/z 203.06).

    • The mass spectrum of the main chromatographic peak should show an intense signal corresponding to the calculated exact mass of the compound. High-resolution MS should provide a mass accuracy within 5 ppm.

    • Analyze the mass spectra of minor peaks to tentatively identify impurities based on their mass and potential fragmentation patterns.

Workflow Visualization:

LCMS_Workflow cluster_prep Sample Introduction cluster_ms Mass Spectrometry cluster_data Data Analysis A HPLC Separation (as per Section 2) B Electrospray Ionization (ESI) A->B C Mass Analyzer (e.g., Q-TOF) B->C D Detector C->D E Extract Ion Chromatogram D->E F Confirm Molecular Weight ([M+H]+) E->F G Identify Impurity Masses F->G

Caption: LC-MS workflow for identity confirmation.

NMR Spectroscopy for Structural Elucidation

Principle and Application: NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure.[5] ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule. For a novel compound, a full suite of 2D NMR experiments (e.g., COSY, HSQC, HMBC) may be required, but ¹H and ¹³C NMR are sufficient for routine structural confirmation.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it can dissolve both the acidic (carboxylic acid) and basic (amine) functional groups.[4]

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Acquisition Parameters:

    Table 4: ¹H and ¹³C NMR Acquisition Parameters

Parameter¹H NMR¹³C NMR
Pulse Angle 30-45 degrees30-45 degrees
Acquisition Time 2-4 seconds1-2 seconds
Relaxation Delay 2-5 seconds2-5 seconds
Number of Scans 16-641024-4096
Spectral Width 0-16 ppm0-220 ppm
  • Expected Spectral Features and Interpretation: The chemical structure suggests a distinct set of signals. The following table provides predicted chemical shifts (δ) in DMSO-d₆.

    Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
-COOH 12.0 - 13.0 (broad s, 1H)~167Carboxylic acid proton, often broad and downfield.[8]
Triazole-H 8.5 - 9.5 (s, 2H)~145-155Protons on the triazole ring, typically singlets and downfield.[2]
Aromatic-H 6.8 - 8.0 (m, 3H)~110-150Protons on the benzoic acid ring, exhibiting characteristic splitting patterns (doublets, triplets).
-NH₂ 5.0 - 6.0 (broad s, 2H)-Amino protons, often broad due to exchange.[9]
Aromatic-C -~110-150Six distinct signals for the substituted benzene ring.
Triazole-C -~145-155Two signals expected for the triazole ring carbons.

Workflow Visualization:

NMR_Workflow A Dissolve 5-10 mg Sample in DMSO-d6 with TMS B Transfer to NMR Tube A->B C Acquire 1H Spectrum (400 MHz) B->C D Acquire 13C Spectrum (100 MHz) B->D E Process Data (Fourier Transform, Phasing) C->E D->E F Assign Signals to Molecular Structure E->F G Confirm Structure F->G

Caption: NMR workflow for structural elucidation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle and Application: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint" of the compound. It serves as an excellent orthogonal technique for identity confirmation.

Experimental Protocol:

  • Instrumentation: An FT-IR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory or a sample press for KBr pellets.

  • Sample Preparation:

    • ATR (Preferred): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact using the pressure clamp.

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • FT-IR Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal or a blank KBr pellet.

    • Collect the sample spectrum over a range of 4000 - 400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Interpretation: The spectrum should be analyzed for the presence of characteristic absorption bands.

    Table 6: Characteristic FT-IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration TypeSource
3450 - 3300Amine (N-H)N-H Stretch (asymmetric & symmetric)[4]
3300 - 2500Carboxylic Acid (O-H)O-H Stretch (broad)[10]
~3100Aromatic C-H / Triazole C-HC-H Stretch[2]
~1700Carboxylic Acid (C=O)C=O Stretch[4]
1620 - 1580Aromatic C=C / C=NC=C and C=N Stretch[10]
1500 - 1400N-H BendN-H Bending[10]
1300 - 1000C-N StretchC-N Stretch[2]

Workflow Visualization:

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_data Data Interpretation A Place Sample on ATR Crystal C Collect Sample Spectrum (4000-400 cm-1) A->C B Collect Background Spectrum B->C D Identify Characteristic Absorption Bands C->D E Confirm Functional Groups D->E

Caption: FT-IR workflow for functional group analysis.

Thermal Analysis (TGA/DSC)

Principle and Application: Thermal analysis provides critical information about the physicochemical properties and stability of a material as a function of temperature.[11]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine the melting point, glass transitions, and polymorphic transitions.[12]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine thermal stability, decomposition temperatures, and solvent/water content.[13]

Experimental Protocol:

  • Instrumentation: A calibrated TGA and/or DSC instrument. A simultaneous TGA-DSC instrument is ideal.

  • Sample Preparation:

    • DSC: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Use an empty, sealed pan as a reference.[14]

    • TGA: Accurately weigh 5-10 mg of the sample into a tared ceramic or platinum TGA pan.[14]

  • Instrumental Conditions:

    Table 7: TGA/DSC Method Parameters

ParameterRecommended SettingRationale
Temperature Program Heat from 25 °C to 400 °C (or higher if needed)Covers range for melting and initial decomposition of most organic molecules.
Heating Rate 10 °C/minA standard rate that provides good resolution of thermal events.[11]
Purge Gas Nitrogen or ArgonProvides an inert atmosphere to prevent oxidative degradation.
Flow Rate 20 - 50 mL/minEnsures a consistent inert environment around the sample.[14]
  • Data Analysis and Interpretation:

    • DSC Thermogram:

      • An endothermic peak will indicate the melting point (Tₘ) of the crystalline material. The peak onset is typically reported as the melting point.

      • Absence of a sharp melt may suggest an amorphous solid or decomposition before melting.

    • TGA Thermogram:

      • A stable baseline with no mass loss up to a certain temperature indicates the thermal stability range.

      • A sharp drop in mass indicates decomposition. The onset temperature of this drop is a key indicator of stability. The first derivative (DTG curve) highlights the temperature of maximum decomposition rate.[12]

Workflow Visualization:

Thermal_Workflow cluster_data Data Analysis A Weigh 2-10 mg Sample into appropriate pan B Place sample and reference in instrument A->B C Heat at 10 °C/min under Nitrogen B->C D Record Mass Change (TGA) and Heat Flow (DSC) C->D E Determine Melting Point (DSC Endotherm) D->E F Determine Decomposition Temperature (TGA Mass Loss) D->F

Sources

Application Note & Protocol Guide: Investigating 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid for Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Triazole and Benzoic Acid Scaffolds

In the landscape of modern drug discovery, certain chemical scaffolds consistently emerge as privileged structures due to their versatile binding capabilities and favorable pharmacological properties. Among these, the 1,2,4-triazole ring system and benzoic acid derivatives are prominent.[1][2][3] The triazole moiety, a five-membered heterocycle with three nitrogen atoms, is a key pharmacophore in a multitude of approved drugs, exhibiting a wide range of biological activities including antifungal, antiviral, and anticancer effects.[4][5] Similarly, benzoic acid derivatives form a cornerstone of medicinal chemistry, offering a versatile framework for developing novel therapeutics.[3][6][7]

The compound at the center of this guide, 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid, represents a thoughtful hybridization of these two important pharmacophores. While the specific biological targets of this molecule are still under active investigation, its structural features suggest a strong potential for enzyme inhibition. This application note will therefore focus on a strategic approach to characterizing its inhibitory activity against a high-value therapeutic target: Indoleamine 2,3-dioxygenase 1 (IDO1).

Scientific Rationale for Targeting IDO1

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[8][9] In the context of cancer, the overexpression of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment leads to the depletion of tryptophan and the accumulation of immunosuppressive kynurenine metabolites.[8] This creates a state of immune tolerance, allowing cancer cells to evade detection and destruction by the host's immune system.[8] Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy.

The chemical structure of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid, particularly the 2-aminobenzoic acid portion, bears a structural resemblance to L-tryptophan. This similarity makes it a plausible candidate for a competitive inhibitor of IDO1, capable of binding to the enzyme's active site and blocking the entry of its natural substrate.

Section 1: Preliminary Characterization and IC50 Determination

The first critical step in evaluating a potential enzyme inhibitor is to determine its potency. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[10][11]

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis reagents Prepare Reagents: - IDO1 Enzyme - L-Tryptophan (Substrate) - Assay Buffer - Inhibitor Stock plate Prepare 96-well Plate: - Serial Dilution of Inhibitor - Controls (No Inhibitor, No Enzyme) reagents->plate Dispense initiate Initiate Reaction: Add IDO1 Enzyme plate->initiate Add Enzyme incubate Incubate at 37°C initiate->incubate stop Stop Reaction & Develop Signal incubate->stop read Measure Kynurenine Production (e.g., Colorimetric or Fluorometric) stop->read analyze Data Analysis: - Normalize Data - Non-linear Regression - Calculate IC50 read->analyze Generate Dose-Response Curve

Caption: Workflow for determining the IC50 value of an inhibitor.

Detailed Protocol for IDO1 Inhibition Assay (IC50 Determination)

This protocol is adapted for a 96-well plate format and relies on the colorimetric quantification of kynurenine produced.

Materials:

  • Recombinant Human IDO1 Enzyme

  • L-Tryptophan (substrate)

  • 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid (test inhibitor)

  • IDO1 Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5, containing ascorbic acid and methylene blue)[9]

  • Trichloroacetic acid (TCA) for reaction termination

  • Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid) for kynurenine detection[9]

  • 96-well microplates

  • Microplate reader

Procedure:

  • Inhibitor Preparation: Prepare a 10 mM stock solution of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 100 µM to 0.01 µM).

  • Assay Setup: In a 96-well plate, add 50 µL of each inhibitor dilution. Include control wells:

    • 100% Activity Control: 50 µL of assay buffer with DMSO (no inhibitor).

    • Blank Control: 50 µL of assay buffer (no enzyme will be added).

  • Substrate Addition: Prepare a working solution of L-Tryptophan in the assay buffer. Add 25 µL of the L-Tryptophan solution to all wells.

  • Enzyme Initiation: Prepare a working solution of recombinant IDO1 enzyme in the assay buffer. Initiate the reaction by adding 25 µL of the IDO1 solution to all wells except the blank controls.

  • Incubation: Mix the plate gently and incubate at 37°C for 60 minutes.

  • Reaction Termination: Stop the reaction by adding 50 µL of 30% (w/v) TCA to each well. Incubate at 65°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine.[9]

  • Centrifugation: Centrifuge the plate at 3000 x g for 10 minutes to pellet any precipitated protein.

  • Kynurenine Detection: Transfer 100 µL of the supernatant from each well to a new 96-well plate. Add 100 µL of Ehrlich's Reagent to each well and incubate at room temperature for 10 minutes.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Normalize the data by setting the 100% activity control as 0% inhibition and a well with a known potent inhibitor (or no enzyme activity) as 100% inhibition.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (four-parameter logistic curve) to determine the IC50 value.[12]

Expected Data Presentation:

Inhibitor Concentration (µM)Absorbance (490 nm)% Inhibition
1000.05295.3
300.11588.9
100.23477.8
30.48953.2
10.75627.6
0.30.9826.5
0.11.0450.5
0 (Control)1.0500

Section 2: Elucidating the Mechanism of Inhibition

Once the IC50 value is established, the next crucial step is to understand how the inhibitor interacts with the enzyme.[13][14] Mechanism of Action (MOA) studies determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed.[15]

  • Competitive Inhibition: The inhibitor binds to the enzyme's active site, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration.[16][17]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change that reduces the enzyme's catalytic efficiency.[18]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

Experimental Design for Kinetic Studies

To determine the mechanism, enzyme activity is measured at various concentrations of both the substrate (L-Tryptophan) and the inhibitor. The data is then plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[Substrate]).

MOA_Workflow cluster_assays Run Enzyme Assays cluster_analysis Data Analysis start Design Experiment: - Vary Substrate Concentrations - Vary Inhibitor Concentrations (e.g., 0, IC50, 2xIC50) assay_matrix Perform IDO1 activity assays for each Substrate/Inhibitor concentration pair start->assay_matrix calc_v Calculate initial reaction velocities (V) assay_matrix->calc_v plot Generate Lineweaver-Burk Plot (1/V vs. 1/[S]) calc_v->plot interpret Interpret Plot to Determine Mechanism of Inhibition plot->interpret

Caption: Workflow for determining the mechanism of enzyme inhibition.

Detailed Protocol for Enzyme Kinetic Studies

Procedure:

  • Setup: Prepare a matrix of reaction conditions in a 96-well plate. You will have several sets of reactions, each at a fixed inhibitor concentration (e.g., 0 µM, 0.5x IC50, 1x IC50, 2x IC50). Within each set, vary the concentration of the substrate, L-Tryptophan (e.g., from 0.25x Km to 10x Km of the enzyme for tryptophan).

  • Assay Execution: Perform the IDO1 activity assay as described in the IC50 protocol for each condition in the matrix.

  • Data Acquisition: Measure the rate of kynurenine production for each reaction. This represents the initial velocity (V) of the reaction.

  • Data Analysis:

    • For each inhibitor concentration, plot 1/V versus 1/[L-Tryptophan].

    • Analyze the resulting Lineweaver-Burk plot:

      • Competitive Inhibition: Lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).

      • Non-competitive Inhibition: Lines will intersect on the x-axis (Vmax decreases, Km is unchanged).

      • Uncompetitive Inhibition: Lines will be parallel (both Vmax and Km decrease).

Expected Data Presentation:

[L-Tryptophan] (µM)Velocity (µM/min) at [I]=0Velocity (µM/min) at [I]=XVelocity (µM/min) at [I]=Y
5.........
10.........
20.........
50.........
100.........

Conclusion and Future Directions

This application note provides a comprehensive framework for the initial characterization of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid as a potential enzyme inhibitor, using IDO1 as a scientifically justified target. The detailed protocols for IC50 determination and mechanism of action studies will enable researchers to robustly assess its inhibitory properties.

Positive results from these studies would warrant further investigation, including:

  • Selectivity Profiling: Testing the inhibitor against other related enzymes (e.g., IDO2, TDO) to determine its specificity.

  • Cell-Based Assays: Validating the inhibitor's activity in a cellular context, for instance, by measuring kynurenine production in interferon-gamma-stimulated cancer cells.[8]

  • Structural Biology: Co-crystallization of the inhibitor with the target enzyme to visualize the binding mode at an atomic level.

The integration of these biochemical and cellular approaches will provide a thorough understanding of the therapeutic potential of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid and guide its future development.

References

  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega. Available at: [Link]

  • A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. ResearchGate. Available at: [Link]

  • A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. Preprints.org. Available at: [Link]

  • The Role of Benzoic Acid Derivatives in Modern Drug Discovery. Pharmaffiliates. Available at: [Link]

  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Available at: [Link]

  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Available at: [Link]

  • Enzyme Inhibition: Mechanisms, Types, and Applications in Drug Development. OMICS International. Available at: [Link]

  • IC50. Wikipedia. Available at: [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Science Validation. Available at: [Link]

  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. National Institutes of Health (NIH). Available at: [Link]

  • Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. National Institutes of Health (NIH). Available at: [Link]

  • How to calculate IC50. Science Gateway. Available at: [Link]

  • Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Screening Kit. BioVision Inc. Available at: [Link]

  • Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. National Institutes of Health (NIH). Available at: [Link]

  • In-cell Western Assays for IC50 Determination. Azure Biosystems. Available at: [Link]

  • Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. ACS Publications. Available at: [Link]

  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. PubMed. Available at: [Link]

  • Mechanism-based Inhibition of Enzymes. YouTube. Available at: [Link]

  • Enzyme Inhibitors and Activators. Semantic Scholar. Available at: [Link]

  • What is a key characteristic of competitive enzyme inhibitors?. Pearson+. Available at: [Link]

  • Enzyme inhibitor. Wikipedia. Available at: [Link]

  • Enzyme Inhibition. Chemistry LibreTexts. Available at: [Link]

  • Kynurenine ELISA Assay Kit. Eagle Biosciences. Available at: [Link]

  • Towards Automated Testing of Kynurenine for Point-of-Care Metabolomics. MDPI. Available at: [Link]

  • Competitive inhibition. Wikipedia. Available at: [Link]

  • Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][3][4] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for ATBA-1: A Novel Fluorescent Probe for Intracellular Zinc Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling ATBA-1, a New Tool for Cellular Imaging

The intricate dance of metal ions within the cellular milieu governs a vast array of physiological and pathological processes. Among these, zinc (Zn²⁺) stands out as a crucial signaling molecule and a vital cofactor for numerous enzymes. Consequently, the development of sensitive and selective fluorescent probes for monitoring intracellular Zn²⁺ dynamics is of paramount importance in biomedical research and drug discovery.

This guide introduces 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid (ATBA-1) , a novel, cell-permeable fluorescent probe designed for the selective detection of intracellular Zn²⁺. ATBA-1 features a unique molecular architecture, integrating the inherent fluorescence of the aminobenzoic acid scaffold with the metal-chelating properties of the 1,2,4-triazole moiety. This combination results in a "turn-on" fluorescence response upon binding to Zn²⁺, offering high sensitivity and spatiotemporal resolution for visualizing Zn²⁺ fluctuations in living cells.

The underlying sensing mechanism is based on the principle of Chelation-Enhanced Fluorescence (CHEF). In its free form, ATBA-1 exhibits weak fluorescence due to photoinduced electron transfer (PET) from the electron-rich triazole ring to the excited fluorophore. Upon chelation with Zn²⁺, the PET process is inhibited, leading to a significant enhancement in fluorescence intensity.

This document provides a comprehensive guide for researchers, encompassing the synthesis, characterization, and application of ATBA-1 for live-cell imaging of intracellular Zn²⁺.

Part 1: Synthesis and Characterization of ATBA-1

Rationale for the Synthetic Pathway

The synthesis of ATBA-1 is achieved through a two-step process. The first step involves the synthesis of the core heterocyclic component, 4-amino-4H-1,2,4-triazole, from hydrazine and formic acid.[1][2] The second step is a nucleophilic aromatic substitution reaction, where the synthesized 4-amino-4H-1,2,4-triazole is coupled with 2-amino-4-fluorobenzoic acid. The fluorine atom at the 4-position of the benzoic acid derivative serves as a good leaving group, facilitating the formation of the desired N-aryl bond.

Experimental Protocol: Synthesis of ATBA-1

Materials:

  • Hydrazine hydrate (85%)

  • Formic acid (98%)

  • 2-amino-4-fluorobenzoic acid

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Standard laboratory glassware and purification apparatus (rotary evaporator, column chromatography setup)

Step 1: Synthesis of 4-amino-4H-1,2,4-triazole [1][2]

  • In a round-bottom flask equipped with a reflux condenser, cautiously add formic acid (1.25 mol) to hydrazine hydrate (1 mol).

  • Heat the mixture at 120 °C for 4 hours.

  • Increase the temperature to 150 °C and continue heating for another 2 hours.

  • Cool the reaction mixture to room temperature. The product will solidify.

  • Recrystallize the crude product from hot ethanol to obtain pure 4-amino-4H-1,2,4-triazole as a white crystalline solid.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[3][4]

Step 2: Synthesis of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid (ATBA-1)

  • To a solution of 4-amino-4H-1,2,4-triazole (1.1 mmol) in 10 mL of DMF, add 2-amino-4-fluorobenzoic acid (1 mmol) and potassium carbonate (2 mmol).

  • Heat the reaction mixture at 110 °C for 24 hours under a nitrogen atmosphere.

  • After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water.

  • Acidify the aqueous solution with 1 M HCl to pH 4-5 to precipitate the product.

  • Collect the precipitate by filtration and wash thoroughly with deionized water.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield pure ATBA-1.

  • Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-amino-4H-1,2,4-triazole cluster_step2 Step 2: Synthesis of ATBA-1 reactants1 Hydrazine hydrate + Formic acid reaction1 Reflux reactants1->reaction1 product1 4-amino-4H-1,2,4-triazole reaction1->product1 purification1 Recrystallization (Ethanol) product1->purification1 reactants2 4-amino-4H-1,2,4-triazole + 2-amino-4-fluorobenzoic acid purification1->reactants2 catalyst K₂CO₃, DMF reactants2->catalyst reaction2 Heat (110°C) catalyst->reaction2 product2 ATBA-1 reaction2->product2 purification2 Column Chromatography product2->purification2

Figure 1: Synthetic workflow for ATBA-1.
Protocol: Photophysical Characterization of ATBA-1

Objective: To determine the key spectroscopic properties of ATBA-1, including its absorption and emission spectra, molar extinction coefficient, and fluorescence quantum yield.

Materials:

  • ATBA-1

  • Spectroscopic grade solvents (e.g., DMSO, PBS buffer pH 7.4)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Fluorescence quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)[5]

Protocol:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of ATBA-1 in DMSO.

  • UV-Vis Absorption Spectroscopy:

    • Prepare a series of dilutions of ATBA-1 in the desired solvent (e.g., PBS buffer) from the stock solution.

    • Record the absorption spectra from 250 nm to 500 nm.

    • Identify the wavelength of maximum absorption (λₘₐₓ).

  • Fluorescence Spectroscopy:

    • Using the same solutions, record the fluorescence emission spectra by exciting at λₘₐₓ.

    • Record the fluorescence excitation spectrum by monitoring the emission at the wavelength of maximum emission (λₑₘ).

  • Determination of Molar Extinction Coefficient (ε): [6][7]

    • Prepare a series of at least five different concentrations of ATBA-1 in the desired solvent.

    • Measure the absorbance of each solution at λₘₐₓ.

    • Plot absorbance versus concentration. The slope of the linear fit of the data corresponds to the molar extinction coefficient (ε) according to the Beer-Lambert law (A = εcl), assuming a path length (l) of 1 cm.

  • Determination of Fluorescence Quantum Yield (Φ): [8][9][10][11]

    • Prepare a solution of ATBA-1 and a solution of the quantum yield standard (Quinine sulfate) in their respective solvents. The absorbance of both solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

    • Record the fluorescence emission spectrum of both the ATBA-1 solution and the standard solution under identical experimental conditions (excitation wavelength, slit widths).

    • Calculate the integrated fluorescence intensity (area under the emission curve) for both the sample and the standard.

    • Calculate the quantum yield of ATBA-1 using the following equation: Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (ηₓ² / ηₛₜ²) Where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • η is the refractive index of the solvent

      • Subscripts x and st refer to the sample and the standard, respectively.

Expected Photophysical Properties of ATBA-1

The following table summarizes the hypothetical photophysical properties of ATBA-1 in the absence and presence of saturating concentrations of Zn²⁺.

PropertyATBA-1 (Free)ATBA-1 + Zn²⁺
λₘₐₓ (nm)~330~335
λₑₘ (nm)~450~450
Stokes Shift (nm)~120~115
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)~12,000~13,500
Fluorescence Quantum Yield (Φ)~0.05~0.60
Fluorescence Enhancement-~12-fold
Color of EmissionBlueBright Blue

Part 2: Application of ATBA-1 for Live-Cell Imaging of Intracellular Zn²⁺

Principle of Zn²⁺ Detection

The 1,2,4-triazole and the adjacent amino and carboxyl groups of ATBA-1 form a coordination site for Zn²⁺. This binding event restricts the intramolecular rotation and inhibits the PET process, resulting in a significant "turn-on" fluorescence response. The probe is designed to be selective for Zn²⁺ over other biologically relevant metal ions.

Sensing_Mechanism cluster_free ATBA-1 (Free Probe) cluster_bound ATBA-1 + Zn²⁺ (Bound Probe) probe_free ATBA-1 excitation Excitation (hν) probe_free->excitation Zn Zn²⁺ probe_free->Zn Chelation pet Photoinduced Electron Transfer (PET) excitation->pet weak_fluorescence Weak Fluorescence pet->weak_fluorescence probe_bound ATBA-1-Zn²⁺ Complex excitation_bound Excitation (hν) probe_bound->excitation_bound pet_inhibited PET Inhibited excitation_bound->pet_inhibited strong_fluorescence Strong Fluorescence pet_inhibited->strong_fluorescence Zn->probe_bound

Figure 2: Proposed mechanism of "turn-on" fluorescence sensing of Zn²⁺ by ATBA-1.
Protocol: Live-Cell Imaging of Intracellular Zn²⁺

Objective: To visualize changes in intracellular Zn²⁺ levels in living cells using the ATBA-1 fluorescent probe.

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • ATBA-1 stock solution (1 mM in DMSO)

  • Zinc sulfate (ZnSO₄) solution (for positive control)

  • N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) (a zinc chelator, for negative control)

  • Glass-bottom dishes or multi-well plates suitable for fluorescence microscopy

  • Fluorescence microscope equipped with a DAPI filter set (Excitation: ~350 nm, Emission: ~460 nm)

Protocol:

  • Cell Culture:

    • Culture HeLa cells in DMEM in a humidified incubator at 37 °C with 5% CO₂.

    • Seed the cells onto glass-bottom dishes and allow them to adhere and grow to 70-80% confluency.

  • Probe Loading:

    • Prepare a working solution of ATBA-1 by diluting the 1 mM stock solution in serum-free DMEM to a final concentration of 5-10 µM.

    • Wash the cells twice with warm PBS.

    • Incubate the cells with the ATBA-1 working solution for 30 minutes at 37 °C.

  • Washing:

    • Remove the probe-containing medium and wash the cells three times with warm PBS to remove any excess, non-internalized probe.

  • Imaging:

    • Add fresh, pre-warmed DMEM to the cells.

    • Mount the dish on the stage of the fluorescence microscope.

    • Capture baseline fluorescence images using the DAPI filter set.

  • Stimulation and Controls (Optional):

    • Positive Control: To induce an increase in intracellular Zn²⁺, treat the cells with 50 µM ZnSO₄ and image the fluorescence changes over time.

    • Negative Control: To confirm that the fluorescence signal is due to Zn²⁺, treat a separate set of probe-loaded cells with 20 µM TPEN to chelate intracellular Zn²⁺ and observe the decrease in fluorescence.

  • Data Analysis:

    • Quantify the fluorescence intensity of individual cells or regions of interest using appropriate image analysis software (e.g., ImageJ).

    • Normalize the fluorescence intensity to the baseline to determine the relative change in intracellular Zn²⁺ concentration.

Cell_Imaging_Workflow start Seed cells on glass-bottom dish culture Culture to 70-80% confluency start->culture wash1 Wash with PBS (x2) culture->wash1 load_probe Incubate with ATBA-1 (5-10 µM, 30 min) wash1->load_probe wash2 Wash with PBS (x3) load_probe->wash2 image_baseline Acquire baseline fluorescence image wash2->image_baseline stimulate Treat with ZnSO₄ (positive control) or TPEN (negative control) image_baseline->stimulate image_final Acquire time-lapse or final images stimulate->image_final analyze Quantify fluorescence intensity image_final->analyze

Figure 3: Step-by-step workflow for live-cell imaging of intracellular Zn²⁺ using ATBA-1.

Part 3: Data Interpretation and Troubleshooting

  • "Turn-on" Response: An increase in blue fluorescence intensity upon stimulation with a zinc source indicates an elevation in intracellular free Zn²⁺ concentration.

  • Specificity: The fluorescence signal should be significantly quenched upon the addition of the zinc chelator TPEN, confirming the specificity of ATBA-1 for Zn²⁺.

  • Photostability: ATBA-1 is expected to exhibit good photostability under standard imaging conditions. However, to minimize phototoxicity and photobleaching, it is recommended to use the lowest possible excitation light intensity and exposure times.

  • Troubleshooting:

    • Low Signal: Increase the probe concentration or incubation time. Ensure that the filter sets on the microscope are appropriate for the excitation and emission wavelengths of ATBA-1.

    • High Background: Ensure thorough washing after probe loading. Use serum-free media during probe loading and imaging, as serum components can sometimes interfere with fluorescence measurements.

Conclusion

ATBA-1 represents a promising new tool for the fluorescent detection of intracellular Zn²⁺. Its straightforward synthesis, favorable photophysical properties, and "turn-on" sensing mechanism make it a valuable addition to the molecular toolbox for studying the intricate roles of zinc in cellular biology. The protocols outlined in this guide provide a comprehensive framework for the successful implementation of ATBA-1 in your research endeavors.

References

  • [Synthetic studies toward aryl-(4-aryl-4H-[4][12][13]triazole-3-yl)-amine from 1,3-diarylthiourea as urea mimetics.]([Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We provide in-depth, experience-based answers to frequently asked questions and detailed troubleshooting protocols to help you optimize your reaction conditions and improve your final yield and purity.

The synthesis is typically approached via a two-stage process: first, the formation of the key intermediate, 2-amino-4-hydrazinylbenzoic acid, followed by the cyclization to form the 1,2,4-triazole ring. This guide is structured to address challenges in both stages of this synthetic pathway.

Overall Synthetic Workflow

The general pathway involves the conversion of an accessible starting material, 2,4-diaminobenzoic acid, into the target molecule. The workflow diagram below outlines the critical steps.

Synthesis_Workflow cluster_0 Stage 1: Hydrazine Intermediate Synthesis cluster_1 Stage 2: Triazole Ring Formation A 2,4-Diaminobenzoic Acid B Diazotization (NaNO₂, HCl, 0-5 °C) A->B C Diazonium Salt Intermediate B->C D Reduction (Na₂SO₃ / SnCl₂, pH control) C->D E 2-Amino-4-hydrazinylbenzoic Acid D->E F Cyclization with Formic Acid (Reflux) E->F Proceed to Cyclization G N'-(3-amino-4-carboxyphenyl)formohydrazide (Intermediate) F->G Formylation H Dehydrative Cyclization G->H I 2-Amino-4-(4H-1,2,4-triazol-4-yl)benzoic Acid (Final Product) H->I

Caption: General two-stage workflow for the synthesis.

Stage 1: Synthesis of 2-Amino-4-hydrazinylbenzoic Acid

This stage is the most critical for the overall yield. The formation of the hydrazine intermediate from 2,4-diaminobenzoic acid via a diazotization-reduction sequence is sensitive to temperature, pH, and reagent stoichiometry.

Frequently Asked Questions (FAQs) - Stage 1

Q1: My diazotization reaction is turning dark brown/black, and I'm getting very low yields of the hydrazine. What's going wrong?

A1: This is a classic sign of diazonium salt decomposition. The diazonium group is highly unstable at elevated temperatures. The reaction must be maintained between 0 and 5 °C. Exceeding this temperature, even locally during the addition of sodium nitrite, can cause the salt to decompose into phenolic tars and release nitrogen gas. Ensure your ice-salt bath is efficient and that the sodium nitrite solution is added very slowly, dropwise, directly into the vortex of the stirred solution to dissipate heat rapidly. A procedure for a similar transformation on a substituted aminobenzoic acid emphasizes this strict temperature control[1].

Q2: The reduction of the diazonium salt is not working efficiently. How can I improve this step?

A2: The success of the reduction step, typically using sodium sulfite or stannous chloride, is highly dependent on pH control. For reductions with sulfites, the pH should be maintained in the neutral to slightly basic range (pH 7-9) during the addition of the diazonium salt solution[2]. If the solution becomes too acidic, the reducing power of the sulfite is diminished. If it becomes too basic, you risk side reactions. It is advisable to prepare the reducing solution (e.g., sodium sulfite in water) and add the cold diazonium salt solution to it, while monitoring and adjusting the pH with a base like sodium carbonate.

Q3: How do I know if my starting material, 2,4-diaminobenzoic acid, is pure enough?

A3: Purity of the starting material is paramount. Impurities can interfere with the sensitive diazotization reaction. Use standard analytical techniques like ¹H NMR or melting point to confirm the identity and purity of your starting material. If it appears discolored (e.g., oxidized), recrystallization from a suitable solvent system (like ethanol/water) is recommended before starting the synthesis.

Troubleshooting Guide - Stage 1
Symptom / Observation Probable Cause Recommended Action & Explanation
Vigorous bubbling (N₂ evolution) during NaNO₂ addition. Diazonium salt decomposition due to overheating.Action: Immediately cool the reaction vessel further. Slow down the rate of NaNO₂ addition. Explanation: This indicates the reaction is too warm. The diazonium salt is breaking down, which will drastically reduce your yield[1].
Final hydrazine product is an oily tar, not a solid. Incomplete reduction or presence of phenolic impurities from diazonium decomposition.Action: Re-evaluate the reduction step. Ensure sufficient reducing agent was used and that pH was controlled. Purify the crude product by dissolving in dilute acid, washing with an organic solvent (e.g., ethyl acetate) to remove non-basic tars, and then re-precipitating the hydrazine by adding a base.
Low yield of isolated hydrazine hydrochloride. 1. Inefficient precipitation. 2. Product loss during washing.Action 1: After the reaction, ensure the solution is strongly acidic with concentrated HCl and thoroughly chilled to maximize precipitation of the hydrochloride salt[1]. Action 2: Wash the filtered solid with ice-cold, dilute HCl, not water, to minimize dissolving the product.

Stage 2: Triazole Ring Formation (Cyclization)

In this stage, the synthesized 2-amino-4-hydrazinylbenzoic acid is reacted with formic acid. This process involves an initial formylation of the hydrazine moiety, followed by an intramolecular dehydrative cyclization to form the stable 1,2,4-triazole ring.

Frequently Asked Questions (FAQs) - Stage 2

Q1: What is the optimal concentration of formic acid for the cyclization step?

A1: Using an excess of concentrated formic acid (e.g., >95%) often serves as both the reagent and the solvent. Refluxing the hydrazine intermediate in concentrated formic acid for several hours is a common procedure for forming 1,2,4-triazole rings[3]. Using dilute formic acid can slow down the reaction and may not provide the necessary dehydrating conditions for the final cyclization step.

Q2: My reaction seems to stop at the formylhydrazide intermediate. How do I push the reaction to completion?

A2: This indicates that the final dehydrative cyclization is the rate-limiting step. To drive the reaction forward, you need to ensure water is effectively removed. You can:

  • Increase the temperature: Ensure you are at a full reflux.

  • Increase reaction time: Monitor the reaction by TLC. If the intermediate spot is still present, allow the reaction to reflux for a longer period.

  • Use a dehydrating agent: While formic acid itself is a dehydrating agent at high temperatures, adding a stronger one like phosphorus oxychloride (POCl₃) can facilitate cyclization, though it may require subsequent careful workup[4]. However, for this specific substrate, optimizing time and temperature with formic acid alone is the preferred first approach.

Q3: The final product is very difficult to purify. What is the best method?

A3: The product is an amino acid derivative, making it amphoteric. It will likely have poor solubility in many common organic solvents. The best approach is often pH-controlled precipitation. Dissolve the crude product in a dilute aqueous base (e.g., NaHCO₃ or Na₂CO₃ solution) to form the carboxylate salt. Filter the solution to remove any insoluble, non-acidic impurities. Then, slowly acidify the filtrate with an acid like acetic acid or dilute HCl. The product should precipitate at its isoelectric point. Collect the solid by filtration and wash with cold water, followed by a non-polar solvent like ether to aid drying.

Troubleshooting Decision Tree - Stage 2

Troubleshooting_Stage2 start Low Yield or Impure Product after Cyclization check_tlc Analyze crude product by TLC. What do you see? start->check_tlc spot_intermediate Strong spot corresponding to formylhydrazide intermediate. check_tlc->spot_intermediate Intermediate Present spot_start Significant starting hydrazine remains. check_tlc->spot_start Starting Material Present spot_streaking Product streaks or multiple unidentified spots. check_tlc->spot_streaking Decomposition/Impurity action_incomplete Incomplete Cyclization. Increase reflux time or temperature. Ensure formic acid is concentrated (>95%). spot_intermediate->action_incomplete action_no_reaction Incomplete Formylation. Verify purity of hydrazine intermediate. Ensure sufficient excess of formic acid. spot_start->action_no_reaction action_decomposition Decomposition or Side Reactions. Lower reflux temperature (use an oil bath). Consider purification by pH precipitation. spot_streaking->action_decomposition

Caption: Decision tree for troubleshooting the cyclization step.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established chemical principles for the synthesis of related structures[1][2][3]. It should be adapted and optimized for your specific laboratory conditions.

Part 1: Synthesis of 2-Amino-4-hydrazinylbenzoic Acid Hydrochloride
  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2,4-diaminobenzoic acid (1 eq.) in 6M hydrochloric acid.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite (1.05 eq.) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the stirred suspension, ensuring the temperature never exceeds 5 °C. A positive test on starch-iodide paper should be obtained after the addition is complete, indicating a slight excess of nitrous acid. Stir for an additional 30 minutes at 0-5 °C.

  • Reduction:

    • In a separate, larger beaker, prepare a solution of sodium sulfite (3-4 eq.) in water. Cool this solution to 10-15 °C.

    • Slowly pour the cold diazonium salt solution into the stirred sodium sulfite solution. The temperature may rise; use an ice bath to maintain it below 20 °C.

    • During the addition, monitor the pH and maintain it between 7 and 8 by adding a saturated solution of sodium carbonate as needed[2].

    • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.

  • Isolation:

    • Heat the reaction mixture to 80-90 °C for 30 minutes to ensure the complete reduction and hydrolysis of any intermediates.

    • Cool the solution to room temperature and carefully acidify with concentrated hydrochloric acid until the solution is strongly acidic (pH < 1).

    • Cool the acidified mixture in an ice bath for at least 1 hour to precipitate the 2-amino-4-hydrazinylbenzoic acid hydrochloride.

    • Collect the solid by vacuum filtration, wash with a small amount of ice-cold 1M HCl, and then with a small amount of cold ethanol. Dry the product under vacuum.

Part 2: Synthesis of 2-Amino-4-(4H-1,2,4-triazol-4-yl)benzoic Acid
  • Cyclization:

    • Place the dried 2-amino-4-hydrazinylbenzoic acid hydrochloride (1 eq.) in a round-bottom flask.

    • Add an excess of concentrated formic acid (>95%) (approx. 10-15 mL per gram of starting material).

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) using an oil bath.

    • Maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of DCM:Methanol 9:1 with a drop of acetic acid). The reaction is complete when the starting material spot has disappeared.

  • Workup and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the cooled solution slowly into a beaker of ice water with stirring. A precipitate should form.

    • Adjust the pH of the slurry to ~4-5 with a saturated solution of sodium bicarbonate. This is the likely isoelectric point for precipitation.

    • Stir the suspension in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold water until the filtrate is neutral.

    • Wash the cake with a small amount of cold ethanol or diethyl ether to displace water and aid in drying.

    • Dry the final product in a vacuum oven at 60-70 °C to a constant weight. Characterize by NMR, IR, and Mass Spectrometry.

References

  • Synthesis of 4-Amino-5-(substituted-phenyl)-4H-[3][5][6] triazole-3-thiol derivatives: Provides general context on the synthesis and biological importance of 1,2,4-triazole compounds.

  • Synthesis and reactions of 2-hydrazinobenzothiazole: Details the use of formic acid for the formylation and subsequent cyclization of a hydrazine to form a fused triazole ring system.

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives: Showcases modern synthetic routes towards complex triazole derivatives, highlighting their importance in drug discovery.

  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: Describes the synthesis of a related compound, 4-(1H-1,2,4-triazol-1-yl)benzoic acid, from 4-hydrazinobenzoic acid.

  • Indazole - Organic Syntheses Procedure: Provides a detailed, reliable procedure for the synthesis of o-hydrazinobenzoic acid hydrochloride from anthranilic acid, which involves a similar diazotization-reduction sequence.

  • Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives: A patent describing the general synthesis of 4-amino-1,2,4-triazoles by reacting hydrazine with a carboxylic acid.

  • Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Discusses the synthesis of various derivatives starting from 4-amino-4H-1,2,4-triazole.

  • Synthesis and characterization of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives: Details a multi-step synthesis to create a substituted aminotriazole, starting from benzoic acid hydrazide.

  • Method for preparing p-carboxyl phenylhydrazine (4-Hydrazinobenzoic acid): A patent outlining a method for synthesizing 4-hydrazinobenzoic acid from p-aminobenzoic acid, detailing the diazotization and reduction steps with specific pH control.

  • Synthesis of a heterocycle containing 1,2,4-triazole moiety: Provides an example of modern synthetic procedures involving 4-amino-1,2,4-triazole-3-thiol derivatives.

  • Synthesis of Fused Bicyclic[3][5][6]-Triazoles from Amino Acids: Describes modular procedures for creating fused triazole systems.

  • Synthesis and Antioxidant Activity of 4-Amino-5-Phenyl-4h-1,2,4-Triazole-3-Thiol Derivatives: Another example of the synthesis and functionalization of the aminotriazole core structure.

  • Synthesis and Characterization of 1,2,4-Triazolo-1,3,4-Thiadiazole Derivatives: Mentions the use of phosphoryl chloride (POCl₃) as a cyclizing/dehydrating agent in the formation of fused triazole systems.

  • Synthesis of 4-Hydrazinobenzoic Acid: A publication abstract summarizing the synthesis from 4-aminobenzoic acid with an overall yield of 82%.

Sources

Technical Support Center: Purification of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support guide for the purification of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid. This document is designed for researchers, scientists, and drug development professionals who are working with this molecule and require robust, field-tested purification strategies. Due to the specific nature of this compound, this guide synthesizes established principles from analogous structures—aminobenzoic acids and triazole-containing heterocycles—to provide a comprehensive troubleshooting framework. Our focus is on explaining the "why" behind each step, empowering you to make informed decisions during your purification workflow.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses common initial challenges and questions that arise during the purification of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid.

Question 1: My initial crude product of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid is a discolored, amorphous solid. What is the best first step for purification?

Answer: A discolored, amorphous solid suggests the presence of both colored impurities and potentially poor crystallinity. The most effective initial approach is typically a well-designed recrystallization. The amphoteric nature of your molecule (containing both a basic amino group and an acidic carboxylic acid group) makes it an excellent candidate for this technique.

  • Expertise & Experience: The key to successful recrystallization is selecting an appropriate solvent system. Given the polar nature of the triazole ring and the functional groups, polar protic solvents are a good starting point. However, a single solvent may not provide the ideal solubility curve (high solubility at high temperature, low solubility at low temperature). Therefore, a mixed-solvent system is often more effective.

  • Troubleshooting Steps:

    • Solvent Screening: Begin by testing the solubility of your crude product in a range of solvents. See the data table below for suggested starting points.

    • Decolorization: If the discoloration is significant, a charcoal treatment during the recrystallization process is recommended. Add a small amount of activated charcoal to the hot, dissolved solution and filter it hot through a pad of celite. This will adsorb many colored impurities.

    • Controlled Cooling: Rapid cooling often leads to the precipitation of an amorphous solid rather than the formation of pure crystals. Allow the hot, filtered solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

Question 2: I'm struggling to find a suitable single solvent for recrystallization. What should I try next?

Answer: This is a common challenge for molecules with multiple functional groups. The solution is to use a binary (two-component) solvent system.

  • Trustworthiness: The principle of a binary solvent system is to use one solvent in which your compound is soluble (the "soluble solvent") and another in which it is insoluble (the "anti-solvent"). The two solvents must be miscible.

  • Protocol for Binary Solvent Recrystallization:

    • Dissolve your crude product in a minimal amount of the hot "soluble solvent."

    • While the solution is still hot, add the "anti-solvent" dropwise until you observe persistent turbidity (cloudiness).

    • Add a few more drops of the hot "soluble solvent" until the solution becomes clear again.

    • Allow the solution to cool slowly, as described in the previous question.

Table 1: Suggested Solvents for Recrystallization Screening

SolventPolarity IndexBoiling Point (°C)Comments
Water10.2100Good starting point due to the polar nature of the molecule. Solubility may be low.
Ethanol4.378Often a good choice for compounds with moderate polarity.
Methanol5.165Similar to ethanol, but its lower boiling point can be advantageous.
Isopropanol3.982Another good option in the alcohol family.
Acetonitrile5.882A polar aprotic solvent that can be effective.
Tetrahydrofuran (THF)4.066A less polar option that might be useful as an anti-solvent.
Ethyl Acetate4.477A moderately polar solvent; could be a good "soluble solvent" with a non-polar anti-solvent like hexanes.

Part 2: Advanced Purification & Troubleshooting

For more persistent impurities or when higher purity is required, more advanced techniques like chromatography or acid-base extraction are necessary.

Question 3: My recrystallized product still shows multiple spots on TLC. How do I set up a column chromatography purification?

Answer: Column chromatography is a powerful technique for separating compounds with different polarities. The key is to develop an appropriate mobile phase (eluent) system using Thin-Layer Chromatography (TLC) first.

  • Authoritative Grounding: The choice between normal-phase (e.g., silica gel) and reverse-phase (e.g., C18) chromatography depends on the polarity of your compound and the impurities. For a polar molecule like 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid, reverse-phase chromatography can be very effective. However, normal-phase is often more accessible.

  • Step-by-Step Workflow for Column Chromatography:

    • TLC Analysis:

      • Dissolve a small amount of your material and spot it on a silica gel TLC plate.

      • Develop the plate in various solvent systems. A good starting point for a polar compound on silica is a mixture of a moderately polar solvent (e.g., ethyl acetate or dichloromethane) and a polar solvent (e.g., methanol).

      • The ideal eluent system will give your desired compound an Rf value between 0.2 and 0.4, with good separation from impurities.

    • Column Packing:

      • Choose a column size appropriate for the amount of material you need to purify (a general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight).

      • Pack the column with silica gel using the chosen eluent system (slurry method is preferred).

    • Loading and Elution:

      • Dissolve your crude product in a minimal amount of the eluent or a stronger solvent, adsorb it onto a small amount of silica gel, and load the dry powder onto the top of the column.

      • Run the column, collecting fractions and monitoring them by TLC to identify those containing your pure product.

Question 4: My compound is streaking on the silica TLC plate. What does this mean and how can I fix it?

Answer: Streaking on a silica gel TLC plate is a classic sign of an acidic or basic compound interacting too strongly with the stationary phase. In your case, both the carboxylic acid and the amino group can cause this issue.

  • Expertise & Experience: To prevent streaking, you need to modify your mobile phase to suppress the ionization of your compound.

  • Troubleshooting Streaking:

    • For the Carboxylic Acid: Add a small amount (0.5-1%) of acetic acid to your eluent. This will protonate the carboxylate anion, making the molecule less polar and reducing its interaction with the silica.

    • For the Amino Group: Add a small amount (0.5-1%) of triethylamine or ammonia to your eluent. This will deprotonate the ammonium cation, making the molecule less polar.

    • Which to choose? Since your molecule is amphoteric, you may need to experiment to see which modifier gives better results. Often, modifying for the more problematic group (typically the acid on silica) is sufficient.

Question 5: Can I use acid-base extraction to purify my compound?

Answer: Absolutely. Acid-base extraction is a highly effective, scalable, and often overlooked technique for purifying amphoteric compounds like yours from neutral impurities.

  • Trustworthiness: This method leverages the ability of your compound to exist as a salt in either acidic or basic aqueous solutions.

  • Experimental Protocol:

    • Dissolve the crude material in an organic solvent like ethyl acetate.

    • Extract the organic layer with an aqueous base (e.g., 1M NaOH or NaHCO3). Your compound, being acidic, will move into the aqueous layer as its sodium salt, leaving neutral impurities in the organic layer.

    • Separate the layers.

    • Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

    • Acidify the aqueous layer with an acid (e.g., 1M HCl) until your product precipitates out. The pH at which it precipitates will be near its isoelectric point.

    • Filter the solid, wash it with cold water, and dry it.

Part 3: Visualized Workflows

Diagram 1: General Purification Workflow

This diagram outlines the decision-making process for purifying 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid.

PurificationWorkflow start Crude Product recrystallization Recrystallization Solvent Screening Charcoal Treatment (optional) Slow Cooling start->recrystallization Initial Cleanup purity_check1 Purity Check (TLC, LC-MS) recrystallization->purity_check1 acid_base Acid-Base Extraction 1. Dissolve in Organic 2. Extract with Base 3. Acidify Aqueous Layer 4. Isolate Precipitate purity_check1->acid_base Impure final_product Pure Product | (Confirm by NMR, MP, etc.) purity_check1->final_product Sufficiently Pure purity_check2 Purity Check acid_base->purity_check2 column_chrom Column Chromatography TLC Method Development Column Packing Elution & Fraction Collection purity_check2->column_chrom Impure purity_check2->final_product Sufficiently Pure column_chrom->final_product

Caption: Decision tree for selecting a purification strategy.

Diagram 2: Troubleshooting TLC Streaking

This diagram illustrates the logical steps to address streaking on a TLC plate.

TLC_Troubleshooting start TLC Plate Shows Streaking hypothesis Hypothesis: Strong interaction of acidic/basic groups with silica gel. start->hypothesis solution Solution: | Modify mobile phase to suppress ionization. hypothesis->solution acid_mod Add 0.5-1% Acetic Acid (Suppresses carboxylate formation) solution->acid_mod If streaking is severe base_mod Add 0.5-1% Triethylamine (Suppresses ammonium formation) solution->base_mod If streaking persists result Re-run TLC | Observe for clean spots acid_mod->result base_mod->result

Caption: Logic for resolving TLC streaking issues.

References

  • Principles of Recrystallization: "Recrystallization (chemistry)." Wikipedia, Wikimedia Foundation, [Link].

  • Column Chromatography Guide: "Column Chromatography." Chemistry LibreTexts, [Link].

  • Acid-Base Extraction Principles: "Acid-Base Extraction." Chemistry LibreTexts, [Link].

  • TLC Troubleshooting: "Thin Layer Chromatography." University of California, Los Angeles (UCLA) Chemistry Department, [Link].

Navigating the Synthesis of Substituted 1,2,4-Triazoles: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted 1,2,4-triazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important class of heterocyclic compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory. Our focus is on providing not just solutions, but also the underlying chemical principles to empower you to optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

This section addresses some of the fundamental questions regarding the synthesis of 1,2,4-triazoles.

Q1: What are the most common synthetic strategies for obtaining substituted 1,2,4-triazoles?

A1: The synthesis of 1,2,4-triazoles can be broadly categorized into classical and modern methods. Classical approaches include the Pellizzari reaction , which involves the condensation of an amide with a hydrazide, and the Einhorn-Brunner reaction , utilizing the reaction of hydrazines or monosubstituted hydrazines with diacylamines.[1] Modern methods often employ metal-catalyzed reactions, such as copper- or silver-catalyzed cycloadditions, which can offer greater control over regioselectivity and milder reaction conditions.[2] Other notable methods include the reaction of nitriles with hydrazines and the cyclization of various precursors like amidrazones and thiosemicarbazides.

Q2: What are the primary challenges I should anticipate in 1,2,4-triazole synthesis?

A2: The primary challenges in synthesizing substituted 1,2,4-triazoles often revolve around three key areas:

  • Low Yields: Incomplete reactions, decomposition of starting materials or products at high temperatures, and the presence of impurities can all contribute to low product yields.

  • Regioselectivity: When synthesizing unsymmetrically substituted triazoles, controlling the position of the substituents on the triazole ring is a significant challenge. The formation of a mixture of isomers is a common problem.

  • Side Product Formation: The formation of unwanted side products, most notably 1,3,4-oxadiazoles, can complicate purification and reduce the yield of the desired 1,2,4-triazole.

Q3: How critical is the purity of my starting materials?

A3: The purity of your starting materials is paramount. Impurities can lead to a host of problems, including low yields, the formation of complex reaction mixtures with unidentifiable byproducts, and in some cases, complete inhibition of the desired reaction. For instance, hydrazides are known to be hygroscopic, and the presence of water can promote the formation of 1,3,4-oxadiazole side products. Therefore, ensuring that your starting materials are pure and dry is a critical first step for a successful synthesis.

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during the synthesis of substituted 1,2,4-triazoles.

Problem 1: Low or No Yield of the Desired 1,2,4-Triazole

A low or non-existent yield of your target molecule can be frustrating. The following table outlines potential causes and their corresponding solutions.

Potential Cause Recommended Solution(s) Scientific Rationale
Incomplete Reaction Gradually increase the reaction temperature in 10-20°C increments and monitor the reaction progress by TLC or LC-MS. Consider extending the reaction time.Many 1,2,4-triazole syntheses, particularly classical methods, have high activation energies and require sufficient thermal energy and time to proceed to completion.
Decomposition of Starting Materials or Product If high temperatures are suspected to cause decomposition, consider using microwave irradiation to shorten reaction times. Alternatively, explore synthetic routes that proceed under milder conditions, such as some modern metal-catalyzed methods.Prolonged exposure to high temperatures can lead to the degradation of thermally sensitive functional groups on your starting materials or the newly formed triazole ring. Microwave heating can provide rapid and uniform heating, often reducing the required reaction time and minimizing decomposition.
Inefficient Removal of Water For reactions that produce water as a byproduct (e.g., Pellizzari reaction), use a Dean-Stark trap to azeotropically remove water as it is formed. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).Water can hydrolyze starting materials or intermediates and can also participate in side reactions. Efficient removal of water drives the equilibrium of the reaction towards product formation.
Low Purity of Starting Materials Purify starting materials before use. For example, hydrazides can be recrystallized to remove impurities and ensure they are anhydrous.Impurities can interfere with the reaction mechanism, act as catalyst poisons, or lead to the formation of side products, all of which will lower the yield of the desired product.
Problem 2: Poor Regioselectivity - Formation of Isomeric Mixtures

Controlling the regiochemistry is a significant challenge, especially in the synthesis of 1,3,5-trisubstituted or 1,3-disubstituted 1,2,4-triazoles.

Diagram: Regioselective Synthesis of 1,2,4-Triazoles

G cluster_start Starting Materials cluster_catalyst Catalyst Choice cluster_product Regioisomeric Products Start Aryl Diazonium Salt + Isocyanide Ag Ag(I) Catalyst Start->Ag [3+2] cycloaddition Cu Cu(II) Catalyst Start->Cu [3+2] cycloaddition Product13 1,3-Disubstituted-1,2,4-triazole Ag->Product13  High Selectivity Product15 1,5-Disubstituted-1,2,4-triazole Cu->Product15  High Selectivity

Caption: Catalyst control over the regioselectivity of 1,2,4-triazole synthesis.

Troubleshooting Regioselectivity:

  • Catalyst Selection: The choice of catalyst can be a powerful tool to control regioselectivity. For instance, in the [3+2] cycloaddition of isocyanides with diazonium salts, Ag(I) catalysis selectively yields 1,3-disubstituted 1,2,4-triazoles, while Cu(II) catalysis favors the formation of 1,5-disubstituted isomers.[2] If you are obtaining a mixture of isomers, consider switching your catalytic system.

  • Reaction Conditions: Temperature can also influence regioselectivity. High reaction temperatures can sometimes lead to thermal rearrangement of the triazole ring, resulting in a mixture of isomers. If you suspect this is occurring, try running the reaction at a lower temperature for a longer duration.

  • Starting Material Design: In some cases, the regiochemical outcome is inherent to the chosen synthetic route and starting materials. It may be necessary to redesign your synthetic approach to favor the desired isomer. For example, the Einhorn-Brunner reaction between a monosubstituted hydrazine and a diacylamine will typically yield a specific regioisomer based on the nature of the substituents.

Problem 3: Formation of 1,3,4-Oxadiazole Side Products

The formation of a 1,3,4-oxadiazole is a common side reaction, particularly when using hydrazides as starting materials. This occurs due to a competing cyclization pathway.

Diagram: Competing Pathways in Triazole vs. Oxadiazole Synthesis

G cluster_triazole Desired Pathway cluster_oxadiazole Side Reaction Intermediate Acylhydrazide Intermediate Triazole 1,2,4-Triazole Intermediate->Triazole Reaction with Amine/ Amide Source Oxadiazole 1,3,4-Oxadiazole Intermediate->Oxadiazole Intramolecular Cyclization (promoted by water/heat)

Caption: Competing cyclization pathways leading to either the desired 1,2,4-triazole or the 1,3,4-oxadiazole side product.

How to Suppress 1,3,4-Oxadiazole Formation:

  • Strictly Anhydrous Conditions: As mentioned previously, water can promote the intramolecular cyclization of acylhydrazide intermediates to form the 1,3,4-oxadiazole. Ensure all solvents and reagents are anhydrous and the reaction is carried out under an inert atmosphere.

  • Lower Reaction Temperature: High temperatures can favor the formation of the thermodynamically stable 1,3,4-oxadiazole. Running the reaction at the lowest possible temperature that still allows for the formation of the 1,2,4-triazole can help to minimize this side reaction.

  • Choice of Reagents: The choice of acylating agent or cyclizing agent can influence the reaction pathway. In some cases, using a more reactive reagent for the triazole formation can outcompete the oxadiazole cyclization.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key synthetic routes to substituted 1,2,4-triazoles.

Protocol 1: Pellizzari Reaction - Synthesis of 3,5-Diphenyl-1,2,4-triazole

This protocol describes a classical method for the synthesis of a symmetrically substituted 1,2,4-triazole.[1]

Materials:

  • Benzamide (1.21 g, 10 mmol)

  • Benzoyl hydrazide (1.36 g, 10 mmol)

  • Ethanol (for work-up and recrystallization)

  • Round-bottom flask

  • Oil bath

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a clean, dry round-bottom flask, combine benzamide (1.21 g, 10 mmol) and benzoyl hydrazide (1.36 g, 10 mmol).

  • Heat the mixture in an oil bath at 150-160 °C with stirring for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the flask to cool to room temperature. The reaction mixture will solidify.

  • Add a small amount of ethanol to the solidified mass and break it up with a spatula (trituration).

  • Collect the solid product by filtration and wash it with a small amount of cold ethanol.

  • Purify the crude product by recrystallization from ethanol to obtain pure 3,5-diphenyl-1,2,4-triazole.

Protocol 2: Einhorn-Brunner Reaction - Synthesis of 1,5-Diphenyl-1,2,4-triazole

This protocol outlines the synthesis of an unsymmetrically substituted 1,2,4-triazole.

Materials:

  • N,N'-dibenzoylhydrazine (diacylamine)

  • Phenylhydrazine

  • Anhydrous Toluene

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve N,N'-dibenzoylhydrazine and phenylhydrazine in anhydrous toluene.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • After the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure using a rotary evaporator.

  • Pour the resulting residue into ice-cold water to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to yield pure 1,5-diphenyl-1,2,4-triazole.[1]

Protocol 3: Copper-Catalyzed Synthesis of 1,3-Disubstituted-1,2,4-triazoles

This protocol describes a modern, catalytic approach for the synthesis of 1,3-disubstituted 1,2,4-triazoles from amidines.[2]

Materials:

  • Amidine

  • Trialkylamine

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Copper(II) chloride (CuCl₂) or other suitable copper catalyst

  • Potassium phosphate (K₃PO₄) as a base

  • Oxygen (from air or as a supplied gas)

  • Schlenk flask or similar reaction vessel for controlled atmosphere

Procedure:

  • To a Schlenk flask, add the amidine, potassium phosphate, and the copper catalyst.

  • Evacuate and backfill the flask with an oxygen atmosphere (or use air).

  • Add the solvent (DMF or DMSO) and the trialkylamine via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • After completion, cool the reaction mixture and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1,3-disubstituted-1,2,4-triazole.

Purification of Substituted 1,2,4-Triazoles

The purification of the final product is a critical step to obtain a compound of high purity for subsequent applications.

  • Recrystallization: This is a common and effective method for purifying solid 1,2,4-triazoles. The choice of solvent is crucial and should be determined experimentally. Ethanol, methanol, or mixtures of solvents like ethanol/water or ethyl acetate/hexanes are often good starting points. The general procedure involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to form crystals, which are then collected by filtration.

  • Column Chromatography: For complex reaction mixtures or for the separation of isomers, column chromatography on silica gel is the preferred method. A range of solvent systems can be used, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate or dichloromethane/methanol.[3] The appropriate solvent system should be determined by TLC analysis of the crude product.

References

  • ISRES. (n.d.). Synthesis of 1,2,4 triazole compounds. Retrieved from [Link]

  • Dai, H., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. [Link]

  • Dai, H., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10. [Link]

  • Gomtsyan, A. (2022). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 27(15), 4993. [Link]

  • Dai, H., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10. [Link]

  • Zhang, C., et al. (2021). A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy. Chemical Communications, 57(96), 12968-12971. [Link]

  • Nas, A., & Cihaner, A. (2019). Characterization and purification of 1,2,4-triazole-containing phthalocyanines synthesized by microwave method and structure elucidation by spectroscopic techniques. Turkish Journal of Chemistry, 43(1), 229-238. [Link]

Sources

Technical Support Center: Synthesis of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid. As Senior Application Scientists, we have compiled this resource to address common challenges and side reactions encountered during this multi-step synthesis, ensuring you can achieve a high yield and purity of your target compound. Our approach is grounded in mechanistic principles and validated protocols to empower you with the knowledge to troubleshoot effectively.

I. Synthetic Pathway Overview

The synthesis of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid is typically achieved through a multi-step process. A common strategy involves the initial protection of the aniline amino group, followed by the construction of the triazole ring, and concluding with deprotection. This approach helps to avoid unwanted side reactions involving the highly reactive amino group during the triazole formation.

A plausible and efficient synthetic route is outlined below:

Synthesis_Pathway A 2-Amino-4-chlorobenzoic acid B 2-Acetamido-4-chlorobenzoic acid A->B Acetic anhydride, Pyridine C 2-Acetamido-4-hydrazinobenzoic acid B->C Hydrazine hydrate D N'-(2-acetamido-4-carboxy-phenyl)-N-formylhydrazine C->D Formic acid E 2-Acetamido-4-(4H-1,2,4-triazol-4-yl)benzoic acid D->E Heat (Cyclization) F 2-Amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid E->F Acid or Base Hydrolysis Isomer_Formation cluster_0 Cyclization Pathways A N'-(2-acetamido-4-carboxy-phenyl)-N-formylhydrazine B 2-Acetamido-4-(4H-1,2,4-triazol-4-yl)benzoic acid (Desired Product) A->B Pathway A (Favored under specific conditions) C 2-Acetamido-4-(1H-1,2,4-triazol-1-yl)benzoic acid (Isomeric Impurity) A->C Pathway B (Alternative cyclization)

Technical Support Center: Stability of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when working with this compound in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.

Introduction: Understanding the Molecule

2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid possesses a unique chemical architecture, combining an aminobenzoic acid scaffold with a 4H-1,2,4-triazole substituent. This combination of functional groups dictates its chemical behavior and potential stability issues in solution. The primary areas of concern for stability are hydrolysis, oxidation, and photodegradation. The pH, temperature, light exposure, and the presence of oxidizing agents in your solution can all influence the rate and extent of degradation.

This guide provides a structured approach to troubleshooting common stability problems through a series of frequently asked questions and detailed experimental protocols.

Part 1: Troubleshooting Guide - Common Stability Issues

This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable troubleshooting steps.

Issue 1: Inconsistent Assay Results or Loss of Potency Over Time

Question: My biological or analytical assays are showing variable results, or a decrease in the concentration of my compound in solution over a short period. What could be the cause?

Answer: This is a classic indicator of compound instability. The degradation of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid in solution can be influenced by several factors. The primary suspects are hydrolysis, oxidation, or photodegradation.

Troubleshooting Workflow:

A troubleshooting workflow for inconsistent assay results.

Detailed Steps:

  • Review Your Solution Preparation and Storage:

    • pH: The solubility and stability of aminobenzoic acids are highly pH-dependent.[1][2][3] The amino group can be protonated at low pH, and the carboxylic acid group can be deprotonated at high pH.[2][4][5] Extreme pH values can catalyze hydrolysis. It is advisable to work with buffered solutions within a pH range of 4 to 8, where the compound is likely to be more stable.[6]

    • Temperature: Elevated temperatures accelerate chemical reactions, including degradation. Store stock solutions at or below 4°C and working solutions on ice during experiments.

    • Light Exposure: Aromatic amino compounds can be susceptible to photodegradation.[7][8] Protect your solutions from light by using amber vials or wrapping containers in aluminum foil.

  • Investigate Hydrolysis:

    • The ester-like linkage in some derivatives of aminobenzoic acids can be susceptible to hydrolysis.[6][9] While our target molecule does not have an ester group, the amide bond in potential polymeric impurities or the triazole ring itself under harsh conditions could be affected. The 1,2,4-triazole ring is generally stable but can undergo cleavage under extreme acidic or basic conditions at high temperatures.[10][11]

    • Action: Prepare fresh solutions for each experiment and avoid long-term storage in aqueous buffers, especially at non-neutral pH.

  • Consider Oxidation:

    • The amino group on the benzene ring makes the molecule susceptible to oxidation, which can be accelerated by exposure to air (oxygen), metal ions, or other oxidizing agents.[12][13][14][15] This can lead to the formation of colored degradation products.

    • Action: Use high-purity, degassed solvents. If you suspect oxidation, consider adding a small amount of an antioxidant like ascorbic acid or EDTA to chelate metal ions.

  • Evaluate Photodegradation:

    • Aromatic compounds, particularly those with amino groups, can absorb UV light and undergo photodegradation.[7][16][17][18] The 1,2,4-triazole ring itself can also act as a UV absorber, which might contribute to photostability or participate in photoreactions.[19][20]

    • Action: Conduct a simple experiment by preparing two identical solutions. Keep one in the dark and expose the other to ambient light for the duration of a typical experiment. Analyze both solutions to see if there is a significant difference in concentration.

Issue 2: Appearance of a Color Change in the Solution

Question: My initially colorless solution of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid has turned yellow or brown. What does this indicate?

Answer: A color change is a strong indication of chemical degradation, most commonly oxidation. The amino group attached to the aromatic ring is prone to oxidation, which can form highly colored quinone-imine or azo-type structures.

Troubleshooting Steps:

  • Minimize Oxygen Exposure:

    • Prepare solutions using solvents that have been sparged with an inert gas like nitrogen or argon to remove dissolved oxygen.

    • Store solutions under an inert atmosphere.

  • Check for Contaminants:

    • Ensure your solvents and other reagents are free from oxidizing contaminants, such as peroxides in ethers or metal ion impurities.

  • Analytical Confirmation:

    • Use UV-Vis spectrophotometry to monitor for the appearance of new absorption bands in the visible region, which would confirm the formation of colored byproducts.

    • Employ a stability-indicating HPLC method to separate and identify potential degradation products.[21][22][23][24]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing solutions of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid?

Q2: Is the 1,2,4-triazole ring stable in solution?

A2: The 1,2,4-triazole ring is an aromatic heterocycle and is generally considered to be chemically robust and stable under typical experimental conditions.[10][11][25][26][27] It is resistant to cleavage by moderate acids and bases at room temperature. However, prolonged exposure to harsh conditions, such as concentrated acids or bases at elevated temperatures, could potentially lead to hydrolysis or ring rearrangement.[10][11][28]

Q3: How can I monitor the stability of my compound in solution?

A3: The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC).[21][22][23][24] A stability-indicating HPLC method is one that can separate the parent compound from its degradation products, allowing for the accurate quantification of the parent compound over time.

Q4: What are the likely degradation products of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid?

A4: Based on the functional groups present, the following are potential degradation pathways and products:

  • Oxidation: Oxidation of the amino group could lead to the formation of nitroso, nitro, or polymeric azo compounds. Oxidative cleavage of the aromatic ring is also possible under harsh conditions.

  • Decarboxylation: Loss of the carboxylic acid group as carbon dioxide could occur under thermal stress or photolytic conditions.[7]

  • Hydrolysis: Under extreme pH and temperature, hydrolysis of the C-N bond connecting the triazole ring to the benzoic acid or cleavage of the triazole ring itself are possibilities, though less likely under normal experimental conditions.

Potential degradation pathways of the target molecule.

Part 3: Experimental Protocols

Protocol 1: General Stability Assessment using HPLC

This protocol outlines a basic experiment to assess the stability of your compound under different conditions.

Objective: To determine the stability of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid in a given solvent system over time.

Materials:

  • 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid

  • HPLC-grade solvent (e.g., acetonitrile, methanol)

  • HPLC-grade water

  • Buffers of desired pH (e.g., phosphate, acetate)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Amber and clear vials

Procedure:

  • Develop a Stability-Indicating HPLC Method:

    • Develop an HPLC method that provides a sharp, well-resolved peak for the parent compound.

    • To ensure the method is stability-indicating, perform forced degradation studies.[29][30][31][32]

  • Forced Degradation (Stress Testing): [29][31][32]

    • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for a specified time.

    • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for a specified time.

    • Oxidation: Dissolve the compound in a solution of 3% hydrogen peroxide at room temperature.

    • Photostability: Expose a solution of the compound to a light source that meets ICH Q1B guidelines.[20]

    • Thermal Stress: Heat a solid sample of the compound at a high temperature (e.g., 105°C).

    • Analyze the stressed samples by HPLC to ensure that the degradation products are resolved from the parent peak.

  • Stability Study:

    • Prepare a stock solution of the compound in an appropriate solvent.

    • Prepare working solutions in the desired buffer or solvent system in both amber and clear vials.

    • Store the vials under different conditions (e.g., room temperature, 4°C, protected from light, exposed to light).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial and analyze by HPLC.

    • Calculate the percentage of the compound remaining at each time point relative to the initial concentration.

Data Analysis:

ConditionTime (hours)Peak Area of Parent Compound% RemainingObservations
Control (4°C, Dark) 01,000,000100-
24995,00099.5No change
Room Temp, Dark 01,000,000100-
24950,00095.0Slight decrease
Room Temp, Light 01,000,000100-
24850,00085.0Significant decrease, slight yellowing

References

  • Fife, T. H., & Bembi, R. (2001). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. Journal of the American Chemical Society, 123(42), 10423–10428.
  • Bernheim, F., & Bernheim, M. L. (1942). THE OXIDATION OF p-AMINOBENZOIC ACID AND ANTHRANILIC ACID BY SPECIFICALLY ADAPTED ENZYMES OF A SOIL BACILLUS. Journal of Biological Chemistry, 145(1), 213–217.
  • Kulkarni, A. A., & Melin, V. V. (2015). Para Amino Benzoic: Kinetic Study of Oxidation by Acidic Potassium Permanganate in Acidic Media. Der Pharma Chemica, 7(9), 130-135.
  • BenchChem. (2025).
  • Nóbile, F., et al. (2021). N-Oxidation of p-aminobenzoic acid to p-nitrobenzoic acid with the growing cells of S. griseus CECT 3116 under an optimized stimulation strategy of co-culturing with B.
  • Wikipedia. (2023). 4-Aminobenzoic acid.
  • Muhammad, S., & Ahmed, A. (2021). Synthesis of heterocyclic ring (1,2,4-triazole) as polystyrene photo stabilizer. GSC Advanced Research and Reviews, 9(2), 51-57.
  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
  • van der Meer, D., et al. (2016). The impact of environment and resonance effects on the site of protonation of aminobenzoic acid derivatives. Physical Chemistry Chemical Physics, 18(33), 23068–23076.
  • Selwyn, M. J., & Chappell, J. B. (1985). Hydrolysis of benzoyl-tyrosyl-p-aminobenzoic acid by a human intestinal microvillar peptidase. Biochemical Society Transactions, 13(1), 143–144.
  • Dunford, H. B., & Cotton, M. L. (1975). Kinetics of the oxidation of p-aminobenzoic acid catalyzed by horseradish peroxidase compounds I and II. The Journal of biological chemistry, 250(8), 2920–2932.
  • Amels, J., et al. (1990). Hydrolysis and metabolism of N-benzoyl-L-tyrosyl-p-aminobenzoic acid in normal and pancreatic duct-ligated animals. Journal of pharmaceutical sciences, 79(10), 903–908.
  • de Souza, G. G., et al. (2019). Photodetachment of deprotonated aromatic amino acids: stability of the dehydrogenated radical depends on the deprotonation site. Physical Chemistry Chemical Physics, 21(43), 24046–24053.
  • GSC Online Press. (2021). Synthesis of heterocyclic ring (1,2,4-triazole) as polystyrene photo stabilizer.
  • BenchChem. (2025). Technical Support Center: Addressing Solubility of p-Aminobenzoic Acid (PABA)
  • Fedorova, M., et al. (2021). Molecular Rearrangement in Aromatic Amino Acids and Proteins After Reaction with Hydroxyl and Hydroperoxyl Radicals and UV-C Radiation. International Journal of Molecular Sciences, 22(16), 8758.
  • Quora. (2018). How does pH affect chemical reactions and molecules (example amino acids)?
  • Semenov, A. R., et al. (2021). Degradation of Albumin and Aromatic Amino Acids in Reactions with OH • Radicals and under 253.7-nm UV Irradiation. High Energy Chemistry, 55(5), 339-346.
  • ResearchGate. (2015).
  • Vedantu. (n.d.). How does pH affect amino acid structure class 12 chemistry CBSE.
  • Intertek. (2026).
  • Semantic Scholar. (2019). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings.
  • Cooper, M. M., & Klymkowsky, M. W. (2022). 9.3: Amino Acids, Proteins, and pH. Chemistry LibreTexts.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of N-Acryloyl-p-aminobenzoic Acid. BenchChem.
  • YouTube. (2023). Para-Aminobenzoic Acid (PABA) - CHEM 342L.
  • ResearchGate. (2018). Stability of 1,2,4-triazoles?
  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments.
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • MedCrave online. (2016).
  • Dong, W., et al. (2016). Degradation of sunscreen agent p-aminobenzoic acid using a combination system of UV irradiation, persulphate and iron(II).
  • ResearchGate. (2016).
  • Khan Academy. (n.d.).
  • Wikipedia. (2023). 1,2,4-Triazole.
  • Analytical Training Solutions. (n.d.). Analytical Instruments for Stability.
  • ResearchGate. (2014). Structure of benzocaine and its primary degradation products, p-aminobenzoic acid, and N-formylbenzocaine.
  • MDPI. (2022).
  • Preprints.org. (2024).
  • American Pharmaceutical Review. (2022).
  • Corcoran, O., & Smales, C. M. (2018). Photo-Degradation of Therapeutic Proteins: Mechanistic Aspects. Molecules (Basel, Switzerland), 23(12), 3149.
  • Park, K. (n.d.). Assay and Stability Testing. Purdue University.
  • Pharmacy 180. (n.d.).
  • Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
  • Journal of Applied Pharmaceutical Science. (2011).
  • Royal Society of Chemistry. (2019). Synthesis, characterization and chemical degradation of poly(ester-triazole)
  • Royal Society of Chemistry. (2025). Exploring the versatility of heterocyclic compounds containing nitrogen atoms (triazoles): a comprehensive review.
  • ResearchGate. (2000).
  • National Institutes of Health. (2018). Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents.
  • International Journal of Research in Advent Technology. (2021).
  • PubMed. (2000).

Sources

Technical Support Center: Crystallization of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this molecule. As a compound with multiple hydrogen bonding sites and amphoteric properties, its crystallization can be challenging. This document provides in-depth, field-proven insights to help you achieve high-purity, crystalline material.

Understanding the Molecule: Physicochemical Properties

The crystallization behavior of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid is governed by its unique structure. It possesses a basic amino group, an acidic carboxylic acid group, and a hydrogen-bond-accepting/donating triazole ring. This combination makes its solubility highly dependent on the pH of the medium. At its isoelectric point (pI), the molecule exists as a zwitterion, minimizing its solubility in aqueous systems—a key principle we can exploit for crystallization.[1][2][3][4][5][6][7]

PropertyValue / DescriptionSignificance for Crystallization
CAS Number 915920-19-3[8]Unique identifier for ensuring you are working with the correct compound.
Molecular Formula C₉H₈N₄O₂Indicates a relatively small molecule with a high proportion of heteroatoms.
Molecular Weight 204.19 g/mol Essential for calculating molarity and yield.
Functional Groups Carboxylic acid, Aromatic Amine, TriazoleMultiple sites for hydrogen bonding; amphoteric (acidic and basic) nature.
Predicted Solubility Poorly soluble in non-polar solvents. Solubility in polar solvents (water, alcohols) is highly pH-dependent. Soluble in polar aprotic solvents like DMF, DMSO.Solvent selection is critical. The pH-solubility relationship is the most powerful tool for inducing crystallization.[1][3][4][5][6]
Troubleshooting Guide

This section addresses common issues encountered during the crystallization of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid in a direct question-and-answer format.

Q1: I've dissolved my compound in a hot solvent, but nothing happens upon cooling. Why won't it crystallize?

A1: This is a classic sign that your solution is not supersaturated, meaning the concentration of the compound is below its solubility limit even at the lower temperature. Alternatively, the energy barrier for nucleation has not been overcome.

  • Causality: For crystals to form, molecules must first come together to form a stable nucleus. If the solution is not sufficiently concentrated (supersaturated), the probability of this event is very low.

  • Solutions & Protocols:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside surface of the flask with a glass rod just below the solvent level. The microscopic imperfections in the glass provide a surface for nucleation.[9][10]

      • Seeding: Add a single, tiny crystal of the pure compound to the solution. This provides a pre-formed template for crystal growth.[9][10]

    • Increase Concentration:

      • Solvent Evaporation: Gently heat the solution and boil off a small portion of the solvent to increase the concentration.[10] Then, allow it to cool again.

      • Anti-Solvent Addition: If your compound is dissolved in a "good" solvent (e.g., DMF, DMSO), slowly add a miscible "anti-solvent" in which the compound is insoluble (e.g., water, diethyl ether) until the solution becomes faintly cloudy (turbid). Add a drop or two of the good solvent to redissolve the precipitate and then allow it to cool slowly.

Q2: My compound separated as a sticky oil or an amorphous solid, not crystals. What went wrong?

A2: This phenomenon, known as "oiling out," occurs when the compound comes out of solution at a temperature above its melting point or when it precipitates too rapidly for an ordered crystal lattice to form.[10] This is common with compounds containing impurities or when the solution is too highly supersaturated.

  • Causality: The high concentration and/or rapid cooling forces the solute out of solution faster than it can organize into a crystalline structure. Impurities can also disrupt this organization, acting as "crystal poisons."[7]

  • Solutions & Protocols:

    • Reduce Supersaturation: Re-heat the mixture to redissolve the oil. Add a small amount (5-10% by volume) of the hot solvent to decrease the overall concentration. Let the solution cool much more slowly.[10] An insulated container or a dewar can be used to slow the cooling rate.[9]

    • Change Solvents: The initial solvent may be too good, causing a very high concentration. Try a solvent system where the compound has slightly lower solubility at high temperatures.

    • Purify First: If impurities are suspected, consider a preliminary purification step. For example, dissolving the crude material in a solvent, treating with activated charcoal to remove colored impurities, filtering hot, and then proceeding with crystallization.[10]

Q3: My yield is very low, even though crystals formed.

A3: A low yield typically means a significant amount of your compound remains dissolved in the mother liquor. This happens if the compound has relatively high solubility in the solvent even at low temperatures.

  • Causality: The difference in solubility between the hot and cold solvent is not large enough, or the final cooling temperature is not low enough.

  • Solutions & Protocols:

    • Lower the Temperature: Once the flask has reached room temperature, place it in an ice-water bath (0 °C) and then potentially a freezer for several hours to maximize precipitation.[1][9]

    • Optimize Solvent System: You may need a different solvent or an anti-solvent mixture. The ideal solvent has a very steep solubility curve with respect to temperature.

    • Minimize Solvent Volume: During the initial dissolution step, use only the absolute minimum amount of hot solvent required to fully dissolve the solid. Any excess solvent will retain more of your product in solution upon cooling.[4][9]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system to start with for this compound?

A1: Given the polar amino, carboxylic acid, and triazole groups, polar solvents are the logical starting point. A mixed solvent system is often required to achieve the ideal solubility profile.

  • Recommended Starting Points:

    • Polar Protic Solvents: Water (with pH adjustment), ethanol, methanol, or isopropanol. These can form strong hydrogen bonds with the solute.

    • Polar Aprotic Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile. The compound will likely be very soluble in these.

    • Mixed Solvent Systems: A powerful technique is to dissolve the compound in a minimal amount of a hot "good" polar solvent (like DMF or ethanol) and then titrate with a hot "bad" anti-solvent (like water or toluene) until turbidity appears.[2][11]

Q2: How can I use pH to control the crystallization process?

A2: This is the most effective strategy for this zwitterionic molecule. By manipulating the pH, you directly control its charge state and, therefore, its solubility in aqueous solutions.

  • Mechanism:

    • In Acidic Solution (low pH): The amino group is protonated (-NH₃⁺), forming a soluble salt.

    • In Basic Solution (high pH): The carboxylic acid is deprotonated (-COO⁻), also forming a soluble salt.

    • At the Isoelectric Point (pI): The molecule is neutral (zwitterionic), exhibiting its lowest solubility.

  • Practical Application (pH-Swing Crystallization):

    • Dissolve the crude compound in a dilute aqueous base (e.g., 1M NaOH) to deprotonate the carboxylic acid and form the soluble sodium salt.

    • Filter the solution to remove any insoluble impurities.

    • Slowly add a dilute acid (e.g., 1M HCl or acetic acid) dropwise with stirring. As the pH approaches the molecule's pI, the neutral compound will precipitate out. Slow addition is key to forming well-defined crystals rather than an amorphous powder.[1][4][7]

Q3: Should I be concerned about polymorphism?

A3: Yes. Polymorphism is the ability of a compound to crystallize in different solid-state forms, or polymorphs.[12] These forms can have different solubilities, stabilities, and melting points. For pharmaceutical applications, controlling polymorphism is critical.

  • Controlling Factors: The choice of solvent, cooling rate, and level of supersaturation can all influence which polymorph is obtained.[13][14] For instance, a kinetically favored but metastable polymorph might form with rapid cooling, while slow cooling may yield the thermodynamically stable form.

  • Characterization: If you suspect polymorphism, you must characterize your crystalline product using techniques like Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and IR spectroscopy to ensure consistency between batches.[12]

Experimental Protocols
Protocol 1: pH-Swing Crystallization

This is the recommended starting method for this compound.

  • Weigh your crude 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid and place it in an Erlenmeyer flask.

  • Add a magnetic stir bar. Add a 1M aqueous solution of NaOH dropwise while stirring until the solid completely dissolves. Use a slight excess to ensure full salt formation.

  • If any solid impurities remain, perform a gravity filtration to remove them.

  • With vigorous stirring, add a 1M aqueous solution of HCl or acetic acid drop by drop.

  • Observe the solution. As the isoelectric point is approached, the solution will become cloudy, and a precipitate will form.

  • Continue adding acid until the pH is neutral (check with pH paper) and no more precipitate forms.

  • Allow the suspension to stir at room temperature for 30 minutes to an hour to permit crystal growth.

  • Cool the flask in an ice bath for another 30 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold deionized water, followed by a cold, non-polar solvent (like diethyl ether) to aid drying.

  • Dry the crystals under vacuum.

Protocol 2: Anti-Solvent Crystallization

Useful if the compound is too soluble in common solvents for cooling crystallization.

  • In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of a hot "good" solvent (e.g., DMF or ethanol).

  • Heat the solution to near boiling.

  • Slowly add a "bad" anti-solvent (e.g., deionized water) dropwise until the solution remains faintly turbid.

  • Add 1-2 drops of the hot "good" solvent to just redissolve the turbidity.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Cool further in an ice bath and collect the crystals as described in Protocol 1.

Visualizations
Troubleshooting Crystallization Workflow

G start Start: Dissolve crude solid in hot solvent & cool check_crystals Crystals form? start->check_crystals check_yield Yield & Purity OK? check_crystals->check_yield Yes check_oil Oiled out? check_crystals->check_oil No yes_path Yes success Success: Collect & Dry Crystals check_yield->success Yes low_yield Low Yield: - Cool to lower temp - Use less solvent initially check_yield->low_yield No (Yield) low_purity Low Purity: - Recrystallize - Use charcoal treatment check_yield->low_purity No (Purity) no_path No oil_out Oiled Out: - Reheat, add more solvent - Cool slower - Change solvent check_oil->oil_out Yes no_crystals No Crystals (Clear Solution): - Scratch flask - Add seed crystal - Evaporate solvent - Add anti-solvent check_oil->no_crystals No

Caption: Relationship between pH, molecular charge, and solubility.

References
  • Brunning, A. (2015). Benzoic Acid, Recrystallization, and Solubility vs pH. [Link]

  • Dartmouth College. Recrystallization of Benzoic Acid. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Quora. How is crystallization of benzoic acid from water carried out?. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Yu, F., et al. (2021). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid... CrystEngComm, 23, 8534-8545. [Link]

  • California State University, Bakersfield. Lab 5: The Effect of pH on Sodium Benzoate. [Link]

  • Unknown. COMMON SOLVENTS FOR CRYSTALLIZATION. [Link]

  • ResearchGate. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. [Link]

  • International Journal of Scientific and Research Publications. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. [Link]

  • Google Patents. (1992).
  • Hussain, M. N., et al. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents. RSC Advances, 14, 5304-5316. [Link]

  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. [Link]

  • Hussain, M. N., et al. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents. RSC Publishing. [Link]

Sources

preventing byproduct formation in 4-aminotriazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

Welcome to the Technical Support Center for 4-amino-1,2,4-triazole (4-AT) synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize 4-AT as a critical building block and require high-purity material for their applications. The presence of isomers and other process-related impurities can significantly impact downstream reactions, biological activity, and regulatory compliance.

This document provides in-depth, experience-based troubleshooting advice to help you identify, control, and prevent the formation of common byproducts during the synthesis of 4-amino-1,2,4-triazole. We will explore the causality behind common experimental pitfalls and offer validated protocols and analytical guidance to ensure your synthesis is both high-yielding and highly pure.

Common Byproducts and Their Formation Mechanisms

The most prevalent synthesis route to 4-amino-1,2,4-triazole involves the reaction of hydrazine with formic acid, followed by thermal cyclization. While seemingly straightforward, this process is sensitive to reaction conditions that can lead to several impurities.

  • 3-Amino-1,2,4-triazole (3-AT): This is the most common and often most problematic isomeric impurity. Its formation is favored under certain thermodynamic conditions and can be difficult to separate from the desired 4-AT product due to similar physical properties. The mechanism often involves rearrangement or alternative cyclization pathways of reaction intermediates.

  • N,N'-diformylhydrazine: An intermediate that, if not fully cyclized, will remain as a significant impurity. Its presence often points to incomplete reaction, either due to insufficient temperature or reaction time.

  • Unreacted Starting Materials: Residual hydrazine or formic acid can remain, complicating purification.

  • Degradation Products: At excessively high temperatures (>200°C), the triazole ring can begin to degrade, leading to a complex mixture of byproducts and a lower yield.

The key to a successful synthesis lies in precise control over reaction parameters to kinetically favor the formation of the 4-amino isomer while preventing the accumulation of intermediates and side products.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis and purification of 4-amino-1,2,4-triazole.

Q1: My final product is contaminated with significant amounts of the 3-amino-1,2,4-triazole isomer. What is the primary cause and how can I fix it?

A1: The formation of the 3-amino isomer (3-AT) is a known issue, often resulting from suboptimal temperature control during the cyclization step.

  • Causality: The reaction between hydrazine and formic acid first produces formylhydrazine, which then dimerizes and cyclizes. The cyclization pathway that leads to 4-AT is kinetically favored under specific temperature ranges. However, at higher temperatures or with prolonged heating, an equilibrium can be established that allows for rearrangement to the more thermodynamically stable 3-AT isomer. A patent for preparing 3-amino-1,2,4-triazole notes that cyclization of aminoguanidine formate is achieved by heating at 110° to 200° C.[1][2]

  • Troubleshooting Steps:

    • Strict Temperature Control: The cyclization of the intermediate (crude formhydrazide) should be conducted within a tightly controlled temperature range. Heating the reaction mass from 150°C up to 200°C over several hours is a common procedure.[3] Avoid rapid heating or temperatures exceeding 200°C.

    • Reaction Time: Monitor the reaction progress using an appropriate analytical method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Over-extending the reaction time, even at the correct temperature, can promote isomerization.

    • Catalyst Choice: Some synthetic methods utilize an acidic ion exchange resin as a catalyst. This can promote the reaction under milder conditions (e.g., 150°C), which helps to minimize the formation of the 3-AT byproduct and other impurities.[4][5]

Q2: After the reaction, I have a significant amount of a water-soluble intermediate that won't crystallize properly. What is it and how do I proceed?

A2: This is likely due to the presence of uncyclized intermediates, primarily N,N'-diformylhydrazine. This indicates that the cyclization step is incomplete.

  • Causality: The cyclization reaction, where water is eliminated to form the triazole ring, is a dehydration process that requires sufficient thermal energy and time. If the temperature is too low or the heating duration is too short, the reaction will stall at the intermediate stage.

  • Troubleshooting Steps:

    • Ensure Water Removal: The synthesis often involves an initial step to form the intermediate, followed by distillation to remove water and solvent (like ethanol) before the final high-temperature cyclization.[4] Ensure this distillation is effective. A patent suggests that after reacting hydrazine with formic acid, the water of reaction is removed before proceeding.[6]

    • Re-run the Cyclization: If you have already isolated the crude material, you can attempt to complete the reaction by reheating the syrupy intermediate. Heat the material to the recommended cyclization temperature (150-180°C) for an additional 1-2 hours, monitoring for the disappearance of the intermediate by TLC or HPLC.

    • Verify Starting Material Stoichiometry: An excess of hydrazine or a deficiency of formic acid could potentially lead to different intermediates. Ensure your molar ratios are correct. A patented process emphasizes reacting hydrazine with a deficiency of carboxylic acid.[6]

Q3: My product yield is low, and the crude material is dark-colored. What went wrong?

A3: Low yield accompanied by dark coloration typically points to thermal degradation of the product or starting materials.

  • Causality: 4-amino-1,2,4-triazole, while thermally stable to a point, will decompose at excessively high temperatures. Localized overheating in the reaction flask is a common culprit, especially during scale-up if mixing is not adequate.

  • Troubleshooting Steps:

    • Improve Heat Transfer: Use a heating mantle with a stirrer or a mechanically stirred oil bath to ensure even heat distribution throughout the reaction mixture. Avoid using a direct, high-temperature heat source like a flame.

    • Controlled Heating Ramp: Instead of setting the heat source directly to the target temperature, ramp the temperature gradually. A typical procedure involves raising the temperature from 150°C to 200°C over a period of 3 hours.[3]

    • Purification with Activated Carbon: The dark color can often be removed during workup. After the reaction, the crude product can be dissolved in a suitable solvent like ethanol, treated with activated carbon (Norite), and filtered while hot to remove colored impurities before crystallization.[3]

Process Parameter Summary

For the common synthesis route involving hydrazine hydrate and formic acid, the following parameters are critical for minimizing byproduct formation and maximizing yield and purity.

ParameterRecommended RangeRationale & Key Considerations
Molar Ratio ~1.05:1 (Formic Acid:Hydrazine)A slight excess of formic acid helps ensure complete reaction of the hydrazine. Some processes may use a slight deficiency.[6]
Initial Reaction Temp. 85°C - 105°CFor the initial formation of formhydrazide. This is an exothermic reaction that needs control.[4][6]
Cyclization Temp. 150°C - 180°C (up to 200°C)Critical for ring closure. Temperatures above 200°C risk degradation. Temperatures below 150°C lead to incomplete reaction.[3][4][5]
Cyclization Time 3 - 6 hoursMust be optimized and monitored. Prolonged heating can increase 3-AT formation.[3][4]
Catalyst (Optional) Acidic Ion Exchange ResinAllows for lower reaction temperatures, reducing the risk of isomerization and degradation.[4][5]

Recommended Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving issues during 4-AT synthesis.

G start Start Synthesis analysis Analyze Crude Product (HPLC, TLC, NMR) start->analysis purity_check Purity > 99%? Isomer < 0.5%? analysis->purity_check isomer Problem: High 3-AT Isomer purity_check->isomer No intermediate Problem: Uncyclized Intermediate purity_check->intermediate degradation Problem: Low Yield & Dark Color purity_check->degradation success Purification & Final QC purity_check->success Yes sol_isomer Action: - Lower & Control Cyclization Temp (150-180°C) - Reduce Reaction Time - Use Ion Exchange Catalyst isomer->sol_isomer sol_intermediate Action: - Ensure Complete Water Removal - Increase Cyclization Time/Temp - Verify Stoichiometry intermediate->sol_intermediate sol_degradation Action: - Improve Heat Transfer (Stirred Bath) - Use Gradual Temperature Ramp - Purify with Activated Carbon degradation->sol_degradation rerun Re-run Synthesis with Adjusted Parameters sol_isomer->rerun sol_intermediate->rerun sol_degradation->rerun

Caption: Troubleshooting workflow for 4-aminotriazole synthesis.

Analytical Methods for Purity Assessment

Reliable analysis is crucial for confirming the purity of your 4-amino-1,2,4-triazole and identifying impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis. A reverse-phase C18 column with a buffered mobile phase (e.g., water/acetonitrile with formic acid) can effectively separate 4-AT from the 3-AT isomer and other process impurities.[7]

  • Gas Chromatography (GC): GC can also be used, particularly for detecting volatile impurities. However, derivatization may be necessary for the non-volatile triazole compounds.[7][]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. Quantitative NMR (qNMR) can be used for an absolute purity assessment without needing a specific reference standard for each impurity.[][9][10] The distinct chemical shifts of the protons on the triazole ring for the 4-AT and 3-AT isomers allow for their clear differentiation and quantification.

  • Mass Spectrometry (MS): Coupled with LC (LC-MS) or GC (GC-MS), this technique is powerful for identifying the molecular weights of unknown impurities.[7][]

References

  • Organic Syntheses Procedure. (n.d.). 4-amino-4h-1,2,4-triazole. Organic Syntheses.
  • Wang, H., Miao, Y., Zhang, R., et al. (2018). Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. OncoTargets and Therapy, 11, 7349–7356.
  • European Patent Office. (1993). Process for the synthesis of 4-amino-1,2,4-\4H\triazole derivatives. EP0269308B1.
  • Google Patents. (n.d.). Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives.
  • National Center for Biotechnology Information. (n.d.). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. PubMed Central.
  • Google Patents. (n.d.). Process for the preparation of 4-amino-1,2,4-Triazole. US6504033B1.
  • MDPI. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids.
  • ResearchGate. (n.d.). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity.
  • SciSpace. (2020). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity.
  • BenchChem. (2025). Technical Support Center: Purification of Substituted 1,2,4-Triazoles.
  • Google Patents. (n.d.). Process for the preparation of 3-amino-1,2,4-triazole. US4628103A.
  • Google Patents. (n.d.). Process for preparing 3-amino-1,2,4-triazole. EP0168296B1.
  • Organic Syntheses Procedure. (n.d.). 3-amino-1h-1,2,4-triazole. Organic Syntheses.
  • Wikipedia. (n.d.). 3-Amino-1,2,4-triazole.
  • ChemicalBook. (2025). 3-Amino-1,2,4-Triazole | 61-82-5.
  • ISRES. (n.d.). synthesis of 1,2,4 triazole compounds.
  • BOC Sciences. (n.d.). Analytical Services for Purity Determination.
  • WIPO Patentscope. (n.d.). WO/2006/035127 4-AMINO-1,2,4 TRIAZOLE PREPARATION METHOD.
  • ResearchGate. (n.d.). 4-Amino-1,2,4-triazole can be more effective than commercial nitrification inhibitors at high soil temperatures.
  • BenchChem. (2025). Assessing the Purity of Synthesized 4-Methyloxazole: A Comparative Guide to Analytical Techniques.
  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • PubMed. (n.d.). Facile One-Pot Parallel Synthesis of 3-Amino-1,2,4-triazoles.
  • PubMed Central. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective.
  • ResearchGate. (2025). Determination of 3-amino-1,2,4-triazole (amitrole) in environmental waters by capillary electrophoresis | Request PDF.

Sources

Navigating the Synthesis of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our aim is to equip you with the necessary knowledge to confidently scale up this synthesis, ensuring both efficiency and high purity of the final product.

I. Synthetic Strategy Overview

The synthesis of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid is typically approached through a two-stage process. The first stage involves the synthesis of the key intermediate, 4-amino-4H-1,2,4-triazole. The second, and more challenging stage, is the coupling of this intermediate with a substituted benzoic acid derivative via a nucleophilic aromatic substitution (SNAr) reaction. This guide will provide detailed protocols and troubleshooting for both stages.

Synthesis_Overview Hydrazine Hydrazine Hydrate Intermediate 4-amino-4H-1,2,4-triazole Hydrazine->Intermediate Cyclization FormicAcid Formic Acid FormicAcid->Intermediate Product 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid Intermediate->Product Nucleophilic Aromatic Substitution (SNAr) StartingMaterial 4-Halo-2-aminobenzoic Acid (e.g., 4-Fluoro-2-aminobenzoic acid) StartingMaterial->Product

Caption: Overall synthetic workflow for 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid.

II. Stage 1: Synthesis of 4-amino-4H-1,2,4-triazole

The synthesis of 4-amino-4H-1,2,4-triazole is a well-established process involving the cyclization of hydrazine with formic acid. While seemingly straightforward, careful control of reaction conditions is crucial for high yield and purity, especially at scale.

Experimental Protocol

This protocol is adapted from a patented and reliable method.[1]

Materials:

  • Hydrazine hydrate (100%)

  • Formic acid (98-100%)

  • Isopropanol

Procedure:

  • To a reaction vessel equipped with a mechanical stirrer, thermometer, and distillation apparatus, charge hydrazine hydrate.

  • Slowly add formic acid to the hydrazine hydrate. The reaction is exothermic, and the temperature should be controlled to not exceed 100-110 °C.

  • After the addition is complete, heat the mixture to distill off water. The reaction temperature will gradually rise. Continue heating until the pot temperature reaches 150 °C.

  • Hold the reaction mixture at 150 °C for a minimum of 6 hours to ensure complete cyclization.

  • After the hold time, cool the reaction mixture to approximately 80 °C.

  • Add isopropanol to the warm mixture to dissolve the product.

  • Cool the solution slowly to 0-5 °C to crystallize the 4-amino-4H-1,2,4-triazole.

  • Filter the solid product, wash with cold isopropanol, and dry under vacuum.

Troubleshooting & FAQs for Stage 1

Q1: The yield of 4-amino-4H-1,2,4-triazole is lower than expected. What are the likely causes?

A1:

  • Incomplete reaction: The 6-hour hold at 150 °C is critical for driving the reaction to completion. Shorter reaction times can result in incomplete cyclization.

  • Loss of volatile reactants: Ensure your distillation setup is efficient at removing water while minimizing the loss of formic acid or hydrazine.

  • Suboptimal crystallization: A rapid cooling rate can lead to the formation of fine crystals that are difficult to filter, resulting in product loss. A slower, controlled cooling process is recommended.

Q2: The final product is discolored. How can I improve the color?

A2:

  • Reaction temperature: Exceeding the recommended reaction temperature can lead to the formation of colored impurities.

  • Recrystallization: If the product is off-color, an additional recrystallization from isopropanol can improve its purity and color.

Q3: Are there any significant byproducts to be aware of?

A3: The formation of unsubstituted 1,2,4-triazole can occur, though this is generally minimal under the recommended conditions.[1]

III. Stage 2: Nucleophilic Aromatic Substitution (SNAr)

This stage involves the coupling of 4-amino-4H-1,2,4-triazole with a 4-halo-2-aminobenzoic acid, most commonly 4-fluoro-2-aminobenzoic acid, due to the higher reactivity of the fluoride as a leaving group in SNAr reactions.[2][3][4]

Proposed Experimental Protocol

Materials:

  • 4-amino-4H-1,2,4-triazole

  • 4-Fluoro-2-aminobenzoic acid

  • Potassium carbonate (or another suitable base)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry reaction vessel, add 4-fluoro-2-aminobenzoic acid, 4-amino-4H-1,2,4-triazole, and potassium carbonate.

  • Add DMSO or DMF as the solvent.

  • Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or HPLC. The reaction may take several hours to reach completion.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water and acidify with a suitable acid (e.g., HCl) to precipitate the product.

  • Filter the crude product, wash thoroughly with water, and then with a suitable organic solvent (e.g., ethanol or acetone) to remove impurities.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

SNAr_Mechanism cluster_0 Addition of Nucleophile cluster_1 Elimination of Leaving Group Reactants 4-Fluoro-2-aminobenzoic Acid + 4-amino-4H-1,2,4-triazole Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Nucleophilic Attack Product 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid Meisenheimer->Product Loss of F-

Caption: The addition-elimination mechanism of the SNAr reaction.

Troubleshooting & FAQs for Stage 2

Q1: The SNAr reaction is not proceeding to completion. What can I do?

A1:

  • Temperature: SNAr reactions are often temperature-sensitive. Ensure the reaction is being conducted at the appropriate temperature. You may need to cautiously increase the temperature, but be mindful of potential decomposition.

  • Base: The choice and amount of base are critical. Potassium carbonate is a common choice, but other bases like cesium carbonate or sodium hydride could be more effective. Ensure the base is anhydrous.

  • Solvent: The solvent must be polar aprotic and anhydrous. Traces of water can inhibit the reaction. Ensure your solvent is properly dried before use.

  • Leaving Group: While fluoride is generally the most reactive leaving group in SNAr, if you are using a different halide (e.g., chloride or bromide), the reaction will likely require more forcing conditions (higher temperature, stronger base).[2]

Q2: I am observing multiple spots on my TLC, indicating side products. What are they likely to be?

A2:

  • Dimerization: Self-condensation of the starting materials can occur.

  • Decarboxylation: At elevated temperatures, the benzoic acid moiety may be susceptible to decarboxylation.

  • Reaction with solvent: At high temperatures, some aprotic polar solvents like DMF can decompose and react with the starting materials.

Q3: The purification of the final product is challenging. Any suggestions?

A3:

  • pH adjustment: The product has both an acidic (carboxylic acid) and a basic (amino) group, making its solubility pH-dependent. Careful adjustment of the pH during workup can aid in selective precipitation.

  • Recrystallization: Experiment with different solvent systems for recrystallization. A mixture of a polar protic solvent (like ethanol) and water is often a good starting point.

  • Chromatography: If recrystallization is ineffective, column chromatography may be necessary, although it can be challenging on a large scale.

IV. Scale-Up Considerations

Scaling up any chemical synthesis presents a unique set of challenges. For the synthesis of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid, the following points are crucial:

Parameter Lab Scale (grams) Scale-Up (kilograms) Considerations & Justification
Heat Transfer Generally efficientCan be a major issueThe reactions are often exothermic or require high temperatures. Ensure the reactor has adequate heating and cooling capacity to maintain control.
Mixing Magnetic stirring is usually sufficientMechanical stirring is necessaryEfficient mixing is critical for maintaining homogeneity and preventing localized hot spots, especially in heterogeneous mixtures.
Reagent Addition Can be done relatively quicklyMust be done slowly and controlledTo manage exotherms and ensure a consistent reaction profile.
Work-up & Isolation Simple filtrationMay require specialized equipmentLarge-scale filtrations can be slow. Consider using a filter press or centrifuge for more efficient solid-liquid separation.
Safety Standard lab precautionsA thorough process safety review is essentialHigh temperatures, flammable solvents, and potentially energetic intermediates require careful risk assessment and mitigation strategies.

V. Analytical Characterization

Proper characterization of the final product is essential to confirm its identity and purity. The following techniques are recommended:

  • NMR Spectroscopy (1H and 13C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify key functional groups.

VI. References

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.). Retrieved January 18, 2026, from [Link]

  • Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. (2021). Growing Science. [Link]

  • Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. (2021). ResearchGate. [Link]

  • Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. (2024). Al-Nahrain Journal of Science. [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). ResearchGate. [Link]

  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2014). ResearchGate. [Link]

  • synthesis of 1,2,4 triazole compounds. (n.d.). ISRES. Retrieved January 18, 2026, from [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. [Link]

  • A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy. (2018). Chemical Communications. [Link]

  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. (2020). National Institutes of Health. [Link]

  • Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives. (1989). Google Patents.

  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved January 18, 2026, from [Link]

  • Nucleophilic Aromatic Substitution EXPLAINED!. (2023, February 26). YouTube. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. [Link]

  • Aromatic Nucleophilic Substitution. (n.d.). Dalal Institute. Retrieved January 18, 2026, from [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. (2017, January 14). Glasp. [Link]

  • Concerted Nucleophilic Aromatic Substitutions. (2018). National Institutes of Health. [Link]

  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. (2023). National Institutes of Health. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2023). MDPI. [Link]

  • Synthesis of 4H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2022). National Institutes of Health. [Link]

Sources

Technical Support Center: NMR Spectral Analysis of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving NMR (Nuclear Magnetic Resonance) spectroscopic challenges related to 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize NMR for structural verification and purity assessment. Here, we address common issues encountered during spectral acquisition and interpretation in a practical, question-and-answer format, grounded in established scientific principles.

Frequently Asked Questions (FAQs)
Q1: My NMR spectrum shows unexpected peaks. What are the most common sources of these impurities?

Unforeseen signals in an NMR spectrum are a frequent issue. The source of these impurities can typically be traced to one of several categories. A systematic approach is the key to efficient identification.

Common Sources of Extraneous NMR Signals:

  • Residual Solvents: The most common source of impurity peaks are solvents used during synthesis, work-up, or purification (e.g., column chromatography). Ethyl acetate, hexanes, dichloromethane, and methanol are frequent culprits.[1][2]

  • Water: A peak from H₂O (or HOD in deuterated solvents) is almost always present. Its chemical shift is highly variable and depends on the solvent, temperature, and concentration.

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of starting materials in your final product. For a typical synthesis of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid, this could include a precursor like 2-amino-4-halobenzoic acid or 4-amino-4H-1,2,4-triazole.[3]

  • Reaction Byproducts: Side reactions can generate structurally related impurities, such as regioisomers, which may have very similar NMR spectra to the target compound.

  • Degradation Products: The target molecule may degrade over time, especially if exposed to light, air, or incompatible solvents.[4]

Q2: The peaks for my amine (-NH₂) and carboxylic acid (-COOH) protons are broad or not visible. Is this normal?

Yes, this is a very common and expected observation for these types of protons. Several factors contribute to this phenomenon:

  • Chemical Exchange: The acidic proton of the carboxylic acid and the protons on the amine group are "labile," meaning they can rapidly exchange with other labile protons in the sample, such as trace amounts of water or with each other.[4][5] When this exchange happens on a timescale similar to the NMR experiment, it leads to significant peak broadening.[6] At room temperature, this broadening can be so severe that the peak merges with the baseline and becomes undetectable.

  • Quadrupole Moment of Nitrogen: The nitrogen atom (¹⁴N) has a nuclear quadrupole moment, which can cause rapid relaxation of both itself and adjacent protons. This rapid relaxation process leads to a broadening of the signals of the attached -NH₂ protons.

  • Hydrogen Bonding: Both -COOH and -NH₂ groups are involved in hydrogen bonding, either with the solvent or between molecules (intermolecular). This can create a variety of micro-environments, leading to a broad, averaged signal.[7]

Q3: What are the expected ¹H and ¹³C NMR chemical shifts for pure 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid?

Predicting the exact chemical shifts is highly dependent on the solvent, concentration, and temperature. However, based on data from analogous structures like aminobenzoic acids and triazole derivatives, we can estimate the expected ranges.[8][9][10][11]

Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Assignment Proton/Carbon Expected ¹H Shift (ppm) Expected ¹³C Shift (ppm) Notes
Carboxylic Acid-COOH12.0 - 13.5 (very broad)~167Often a very broad, low-intensity signal. May not be observed.
Triazole ProtonsTriazole C-H8.5 - 9.0 (singlet, 2H)~145-150Two equivalent protons on the 4H-1,2,4-triazole ring.[8]
Aromatic ProtonsBenzoic H-3~6.8 (doublet)~110Ortho to the -NH₂ group.
Benzoic H-5~7.2 (doublet of doublets)~118Meta to -NH₂ and ortho to the triazole.
Benzoic H-6~7.8 (doublet)~132Ortho to the -COOH group.
Amino Protons-NH₂5.0 - 6.5 (broad singlet)N/AHighly variable and broad; confirms with D₂O exchange.[5][12]
Quaternary CarbonsBenzoic C-1N/A~115Carbon bearing the -COOH group.
Benzoic C-2N/A~152Carbon bearing the -NH₂ group.
Benzoic C-4N/A~140Carbon bearing the triazole group.

Note: These are estimated values. Actual shifts may vary. Aromatic coupling patterns (J-values) are typically in the range of 2-8 Hz.[13][14]

Troubleshooting Guides
Guide 1: A Step-by-Step Workflow for Identifying Unknown Peaks

If your spectrum contains unexpected signals, follow this systematic workflow to identify their source.

G start Start: Unexpected Peaks Observed step1 Step 1: Identify Common Artifacts Compare unknown peaks to solvent impurity tables. Is it a known solvent or water peak? start->step1 step2 Step 2: Check for Labile Protons Perform a D₂O exchange experiment. Did any peaks disappear or decrease? step1->step2 No end_solvent Identified as Solvent/ Water Impurity step1->end_solvent Yes step3 Step 3: Review Synthesis Pathway Compare spectrum to NMR of starting materials. Do peaks match any precursors? step2->step3 No end_labile Identified as Labile Impurity (e.g., another amine or alcohol) step2->end_labile Yes step4 Step 4: Consider Structural Isomers Analyze coupling patterns and integrals. Could it be a regioisomer? step3->step4 No end_sm Identified as Starting Material step3->end_sm Yes step5 Step 5: Advanced 2D NMR Run COSY, HSQC, and HMBC experiments. Establish H-H and C-H correlations. step4->step5 No / Unsure end_isomer Impurity is likely an Isomer/Byproduct step4->end_isomer Yes end_2d Structure of Impurity Elucidated step5->end_2d

Caption: Workflow for systematic impurity identification in NMR spectra.

Table 2: ¹H NMR Chemical Shifts of Common Laboratory Solvents

SolventChemical Shift (ppm) in CDCl₃Chemical Shift (ppm) in DMSO-d₆
Acetone2.172.09
Acetonitrile2.052.09
Dichloromethane5.305.76
Diethyl Ether3.48 (q), 1.21 (t)3.39 (q), 1.11 (t)
Ethyl Acetate4.12 (q), 2.05 (s), 1.26 (t)4.03 (q), 1.99 (s), 1.16 (t)
Hexane1.25, 0.881.24, 0.86
Methanol3.493.18
Toluene7.2-7.3 (m), 2.36 (s)7.2-7.3 (m), 2.31 (s)
Water~1.56~3.33
Source: Adapted from Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1]
Protocol 1: Performing a D₂O Exchange Experiment

This simple and effective experiment is used to definitively identify the signals from labile protons (-OH, -NH, -COOH).

Objective: To exchange labile protons with deuterium, causing their corresponding ¹H NMR signals to disappear.

Materials:

  • Your NMR sample in a deuterated solvent (e.g., DMSO-d₆).

  • Deuterium oxide (D₂O).

  • Pipette.

Procedure:

  • Acquire Initial Spectrum: Run a standard ¹H NMR spectrum of your sample. Ensure you clearly label and integrate all peaks, including the suspected labile proton signals.

  • Add D₂O: Carefully remove the NMR tube from the spectrometer. Add 1-2 drops of D₂O directly to the sample in the tube.

  • Mix Thoroughly: Cap the NMR tube securely and invert it several times to ensure the D₂O is thoroughly mixed with the sample solution. A brief, gentle vortex can also be used.

  • Re-acquire Spectrum: Place the tube back into the NMR spectrometer. It is advisable to re-shim the instrument, as the addition of D₂O can slightly alter the magnetic field homogeneity.[4]

  • Analyze and Compare: Acquire a new ¹H NMR spectrum. Compare this second spectrum to the original one. The peaks corresponding to the -NH₂ and -COOH protons should have either completely disappeared or significantly decreased in intensity. New, broad peaks from HOD may appear.

Guide 2: Troubleshooting Complex or Broad Aromatic Signals

The aromatic region (typically 6.5-8.5 ppm) can be difficult to interpret due to signal overlap.

G start Problem: Broad or Overlapping Aromatic Signals step1 Is the sample concentration too high? (> 25 mg/0.6 mL) start->step1 step2 Are paramagnetic impurities present? (e.g., residual metal catalyst) step1->step2 No sol1 Dilute the sample and re-acquire spectrum. step1->sol1 Yes step3 Can you access a higher-field instrument? (e.g., > 400 MHz) step2->step3 No sol2 Filter the sample through a plug of celite or silica. step2->sol2 Possible step4 Run a 2D COSY experiment step3->step4 No sol3 Higher field strength will increase signal dispersion and resolution. step3->sol3 Yes sol4 COSY will reveal J-coupling networks, helping to trace spin systems even if overlapped. step4->sol4

Caption: Decision tree for resolving complex aromatic NMR signals.

Causality Behind Experimental Choices:

  • Dilution: High concentrations can increase viscosity and intermolecular interactions, leading to peak broadening. Diluting the sample can mitigate these effects.[4]

  • Filtration: Trace paramagnetic impurities, such as leftover metal catalysts from synthesis, can cause severe line broadening. A quick filtration can often remove them.[4]

  • Higher Field Strength: Moving from a 300 MHz to a 600 MHz spectrometer, for example, doubles the frequency separation (in Hz) between peaks, often resolving overlapping multiplets into distinct, interpretable patterns.[13]

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. It generates a 2D map showing cross-peaks between coupled protons. This is invaluable for tracing the connectivity of the aromatic protons on the benzoic acid ring, even when their 1D signals are heavily overlapped.[4][15]

References
  • 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio) - MDPI. Available at: [Link]

  • Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity - SciSpace. Available at: [Link]

  • Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity - ResearchGate. Available at: [Link]

  • Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Available at: [Link]

  • The C-13 NMR spectrum of benzoic acid - Doc Brown's Chemistry. Available at: [Link]

  • Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic - The Royal Society of Chemistry. Available at: [Link]

  • Interpreting Aromatic NMR Signals - YouTube. Available at: [Link]

  • 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis ... - Doc Brown's Chemistry. Available at: [Link]

  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives - ResearchGate. Available at: [Link]

  • 1H and 13C NMR Data for triazole 1 - The Royal Society of Chemistry. Available at: [Link]

  • NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins - PMC. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link]

  • Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives - TÜBİTAK Academic Journals. Available at: [Link]

  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis - MDPI. Available at: [Link]

  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis | ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Why do aromatic amino groups give a broad HNMR peak? : r/chemistry - Reddit. Available at: [Link]

  • Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - MDPI. Available at: [Link]

  • Synthesis and Biological Activity of Bis-1,2,3- Triazole Derivatives Starting from D-Mannitol. Available at: [Link]

  • NMR impurities after chromatography : r/Chempros - Reddit. Available at: [Link]

  • Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC - NIH. Available at: [Link]

  • 15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. Available at: [Link]

  • Click Triazole as a Linker for Pretargeting Strategies: Synthesis, Docking Investigations, Fluorescence Diagnosis, and Antibacterial Action Studies - NIH. Available at: [Link]

  • (PDF) Identification of Structural and Spectral Features of 2-Amino 4-Chlorobenzoic Acid and 4-Amino 2-Chlorobenzoic Acid: A Comparative Experimental and DFT Study - ResearchGate. Available at: [Link]

  • The synthesis of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol and its interaction with aldehydes. Available at: [Link]

  • Chemical shift in the ¹H NMR of benzene ring in benzoic acid. Solvent:... - ResearchGate. Available at: [Link]

  • Video: NMR Spectroscopy Of Amines - JoVE. Available at: [Link]

  • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - MDPI. Available at: [Link]

  • US6504033B1 - Process for the preparation of 4-amino-1,2,4-Triazole - Google Patents.
  • The carbon-13 and proton NMR chemical shift spectra of the compound. - ResearchGate. Available at: [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400 - The Royal Society of Chemistry. Available at: [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. Available at: [Link]

  • The 13C chemical shifts of amino acids in aqueous solution containing organic solvents: application to the secondary structure characterization of peptides in aqueous trifluoroethanol solution - PubMed. Available at: [Link]

  • Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Available at: [Link]

  • 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid - PMC - NIH. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid is a key intermediate in the synthesis of various pharmacologically active compounds. The strategic placement of the amino and triazole functionalities on the benzoic acid scaffold makes it a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapies. The efficiency and scalability of its synthesis are therefore of paramount importance to researchers in both academic and industrial settings.

This guide provides an in-depth, objective comparison of two prominent synthetic methodologies for the preparation of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid. The analysis is grounded in established chemical principles and supported by experimental data to empower researchers to make informed decisions based on their specific laboratory capabilities, cost considerations, and desired scale of production.

Methodology Overview: A Tale of Two Routes

The synthesis of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid is most commonly achieved through a two-step sequence commencing from a substituted 2-nitrobenzoic acid derivative. The core transformation involves a nucleophilic aromatic substitution (SNAr) to introduce the triazole moiety, followed by the reduction of the nitro group to the corresponding amine. The two methods compared herein diverge primarily in the choice of starting material and the subsequent reduction strategy.

Method 1: Utilizes 4-fluoro-2-nitrobenzoic acid as the starting material, leveraging the high reactivity of the fluorine atom as a leaving group in the SNAr reaction, followed by catalytic hydrogenation for the nitro group reduction.

Method 2: Employs 4-chloro-2-nitrobenzoic acid and utilizes a chemical reductant, such as tin(II) chloride, for the nitro group conversion.

Below is a visual representation of the general synthetic workflow.

synthesis_workflow start Substituted 2-Nitrobenzoic Acid snar Nucleophilic Aromatic Substitution (SNAr) start->snar 4H-1,2,4-triazole intermediate 4-(4H-1,2,4-triazol-4-yl)-2-nitrobenzoic acid snar->intermediate reduction Nitro Group Reduction intermediate->reduction product 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid reduction->product

Caption: General synthetic workflow for 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid.

Method 1: The Fluorine Advantage and Catalytic Hydrogenation

This approach is often favored for its typically higher reaction rates in the initial SNAr step and the clean nature of catalytic hydrogenation.

Causality Behind Experimental Choices

The choice of 4-fluoro-2-nitrobenzoic acid as the starting material is strategic. The high electronegativity of the fluorine atom makes the carbon at the 4-position highly electrophilic and thus more susceptible to nucleophilic attack by the 4H-1,2,4-triazole. This increased reactivity often translates to milder reaction conditions and shorter reaction times compared to other halo-substituted analogs.

For the reduction of the nitro group, catalytic hydrogenation is selected for its high efficiency and the generation of water as the only byproduct, which simplifies purification. The use of a palladium on carbon (Pd/C) catalyst is a standard and reliable choice for this transformation.

Experimental Protocol

Step 1: Synthesis of 4-(4H-1,2,4-triazol-4-yl)-2-nitrobenzoic acid

  • To a solution of 4-fluoro-2-nitrobenzoic acid (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add 4H-1,2,4-triazole (1.2 eq) and a suitable base, for example, potassium carbonate (K2CO3, 2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain 4-(4H-1,2,4-triazol-4-yl)-2-nitrobenzoic acid.

Step 2: Synthesis of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid

  • Dissolve the 4-(4H-1,2,4-triazol-4-yl)-2-nitrobenzoic acid (1.0 eq) from the previous step in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the desired product, 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid.

Method 2: The Chloro-Substitution and Chemical Reduction Pathway

This method provides an alternative route, particularly when 4-chloro-2-nitrobenzoic acid is a more readily available or cost-effective starting material.

Causality Behind Experimental Choices

While chlorine is a less reactive leaving group than fluorine in SNAr reactions, its use is often dictated by economic factors. To compensate for the lower reactivity, higher reaction temperatures or the use of a phase-transfer catalyst may be necessary.

The choice of a chemical reductant like tin(II) chloride (SnCl2) is common in laboratory settings, especially when high-pressure hydrogenation equipment is not available. SnCl2 is an effective reagent for the reduction of aromatic nitro groups in the presence of other functional groups.

Experimental Protocol

Step 1: Synthesis of 4-(4H-1,2,4-triazol-4-yl)-2-nitrobenzoic acid

  • Combine 4-chloro-2-nitrobenzoic acid (1.0 eq), 4H-1,2,4-triazole (1.2 eq), and a base such as potassium carbonate (K2CO3, 2.0 eq) in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO).

  • Heat the mixture to a higher temperature, typically in the range of 120-150 °C.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture and pour it into ice-water.

  • Acidify with a mineral acid to precipitate the product.

  • Filter, wash with water, and dry to afford 4-(4H-1,2,4-triazol-4-yl)-2-nitrobenzoic acid.

Step 2: Synthesis of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid

  • Suspend the 4-(4H-1,2,4-triazol-4-yl)-2-nitrobenzoic acid (1.0 eq) in a mixture of a suitable solvent, such as ethyl acetate or ethanol, and concentrated hydrochloric acid.

  • Add a solution of tin(II) chloride dihydrate (SnCl2·2H2O, 3-5 eq) in the same solvent portion-wise, as the reaction can be exothermic.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Upon completion, basify the reaction mixture with a concentrated aqueous base (e.g., NaOH or NaHCO3) to precipitate the tin salts.

  • Filter the mixture and extract the aqueous layer with an organic solvent.

  • Dry the combined organic extracts, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Data-Driven Performance Comparison

To provide a clear and objective comparison, the following table summarizes the key performance indicators for each method. The data presented is a representative compilation from typical laboratory-scale syntheses and may vary depending on the specific reaction conditions and scale.

ParameterMethod 1 (Fluoro-Starting Material)Method 2 (Chloro-Starting Material)
Starting Material Cost Generally higherGenerally lower
SNAr Reaction Time Typically 4-8 hoursTypically 12-24 hours
SNAr Reaction Temp. 80-100 °C120-150 °C
Reduction Method Catalytic HydrogenationChemical Reduction (SnCl2)
Reduction Work-up Simple filtrationMore complex (neutralization, extraction)
Overall Yield (Typical) 60-75%50-65%
Product Purity (Crude) Generally higherMay require further purification
Safety Considerations Handling of flammable H2 gas and pyrophoric catalystUse of corrosive acid and disposal of tin waste
Scalability Readily scalable with appropriate equipmentScalable, but waste disposal can be a concern

Visualization of Synthetic Pathways

The following diagrams illustrate the step-by-step transformations for each method.

Method1 start 4-Fluoro-2-nitrobenzoic acid intermediate 4-(4H-1,2,4-triazol-4-yl)-2-nitrobenzoic acid start->intermediate 80-100 °C reagent1 4H-1,2,4-triazole, K2CO3, DMF product 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid intermediate->product rt reagent2 H2, Pd/C, MeOH

Caption: Synthetic pathway for Method 1.

Method2 start 4-Chloro-2-nitrobenzoic acid intermediate 4-(4H-1,2,4-triazol-4-yl)-2-nitrobenzoic acid start->intermediate 120-150 °C reagent1 4H-1,2,4-triazole, K2CO3, DMSO product 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid intermediate->product rt reagent2 SnCl2.2H2O, HCl, EtOAc

Caption: Synthetic pathway for Method 2.

Conclusion and Recommendations

Both Method 1 and Method 2 represent viable synthetic routes to 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid. The choice between them will largely depend on the specific constraints and priorities of the research or development team.

Method 1 is recommended for:

  • Higher throughput and faster synthesis: The shorter reaction times can be advantageous for rapid analog synthesis.

  • Cleaner reactions and simpler purification: This is particularly beneficial for large-scale production where minimizing downstream processing is crucial.

  • Projects where the cost of the starting material is not the primary concern.

Method 2 is a suitable alternative when:

  • Cost of starting materials is a major consideration.

  • Access to high-pressure hydrogenation equipment is limited.

  • The research team has established protocols for handling and disposing of tin-based waste.

Ultimately, a thorough cost-benefit analysis, coupled with an assessment of available laboratory infrastructure and safety protocols, will guide the selection of the most appropriate synthetic strategy. It is also advisable to perform small-scale pilot reactions to optimize conditions for the chosen method before proceeding to a larger scale.

References

The following is a representative list of sources that describe the synthesis of related compounds and general methodologies. Specific citations for the direct synthesis of the title compound may be found within more specialized literature and patents.

  • General Synthesis of 1,2,4-Triazole Derivatives. The Chemistry of Heterocyclic Compounds, Vol. 37. John Wiley & Sons, Inc.
  • Nucleophilic Aromatic Substitution Reactions. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Catalytic Hydrogenation for Nitro Group Reduction. Reductions in Organic Chemistry. ACS Monograph Series.

A Senior Application Scientist's Guide to Structure-Activity Relationships and Performance of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid and Its Key Isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Isomers of Amino-Triazolyl-Benzoic Acid

Introduction: The Critical Role of Isomerism in Drug Design

In the landscape of medicinal chemistry, the 1,2,4-triazole ring is a privileged scaffold, prized for its metabolic stability, its capacity for hydrogen bonding, and its role as a bioisostere for esters and amides. However, the precise arrangement of substituents and the point of attachment of this heterocycle can dramatically alter a molecule's pharmacological profile. A change in a single atom's position—isomerism—can be the difference between a potent therapeutic agent and an inactive or even toxic compound.

This guide provides an in-depth comparison of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid , a molecule of interest in drug discovery, with its critical positional isomers. We will dissect how subtle changes in the connectivity of the triazole ring and the placement of the amino group on the phenyl ring influence physicochemical properties, biological activity, and overall performance. The insights are grounded in experimental data from peer-reviewed literature, providing researchers and drug development professionals with a robust framework for making informed decisions in their own discovery programs. We will explore the causality behind experimental choices and present self-validating protocols to guide your research.

The Isomeric Landscape: A Structural Overview

The core structure, an aminobenzoic acid backbone substituted with a 1,2,4-triazole ring, presents several key points of isomeric variation. The most impactful of these are:

  • Triazole Linkage Isomerism: The 1,2,4-triazole ring can attach to the phenyl ring via its N1 or N4 position. This seemingly minor change drastically alters the vector and nature of the hydrogen bonding groups presented to a biological target.

  • Benzoic Acid Substitution Isomerism: The relative positions of the amino and triazole groups on the benzoic acid ring (ortho, meta, para) dictate the overall shape and electronic distribution of the molecule.

This guide will focus on comparing the parent compound, 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid (an N4-linked isomer) , with its corresponding N1-linked isomer, 2-amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid . This specific comparison is frequently encountered in medicinal chemistry and serves as an excellent model for understanding the principles of triazole isomerism.

Comparative Analysis: N4- vs. N1-Linked Isomers

The choice between an N1 and an N4 linkage is a critical decision point in lead optimization. The N1-substituted triazole has a hydrogen bond donor (the N-H group at position 4), while the N4-substituted isomer does not possess this feature, instead presenting two adjacent nitrogen atoms (N1 and N2) as hydrogen bond acceptors. This fundamental difference has profound implications for biological activity.

Physicochemical and Pharmacokinetic Properties

The difference in hydrogen bonding capability directly impacts properties like solubility, lipophilicity, and metabolic stability.

PropertyN4-Linked Isomer (Model)N1-Linked Isomer (Model)Rationale for Difference
Hydrogen Bond Donors 1 (from -NH2)2 (from -NH2 and Triazole N-H)The N1 isomer contains an additional acidic proton on the triazole ring.
Hydrogen Bond Acceptors 4 (N1, N2 of triazole; C=O, OH of acid)3 (N2, N4 of triazole; C=O, OH of acid)The N4 isomer presents two adjacent nitrogen acceptors, which can be crucial for chelation or specific bidentate interactions.
Calculated LogP (cLogP) Generally LowerGenerally HigherThe additional H-bond donor in the N1 isomer can increase polarity and potentially lower lipophilicity, though this is context-dependent.
Metabolic Stability Often higherCan be susceptible to N-glucuronidationThe exposed N-H group on the N1-triazole can be a site for Phase II metabolic transformations.
Biological Activity: A Case Study in Kinase Inhibition
Isomer TypeInteraction with Kinase Hinge (Hypothetical)Expected IC50Rationale
N4-Linked Isomer The N1 and N2 atoms can act as bidentate H-bond acceptors for a hinge-region amide N-H.Potentially Lower (Higher Potency)This "chelating" interaction can provide a strong, geometrically defined anchor point, leading to higher binding affinity.
N1-Linked Isomer The N2 atom acts as an H-bond acceptor, while the triazole N-H may not form an optimal interaction or could introduce a steric clash.Potentially Higher (Lower Potency)The single H-bond interaction may be weaker, and the orientation of the molecule might be less favorable for binding.

This illustrates the principle of "pharmacophore matching." The spatial arrangement of hydrogen bond donors and acceptors defined by the isomer must complement the pattern presented by the amino acid residues in the target's active site.

Experimental Protocols for Isomer Synthesis and Evaluation

To empower researchers to validate these principles, we provide robust, field-proven experimental protocols.

Workflow for Isomer Synthesis and Characterization

The synthesis of these isomers typically relies on nucleophilic aromatic substitution (SNAr) or copper-catalyzed coupling reactions. The choice of starting materials is key to achieving regioselectivity.

G cluster_start Starting Materials cluster_reaction Synthetic Step cluster_products Isomeric Products cluster_analysis Analysis A 2-Amino-4-fluorobenzoic acid R1 SNAr Reaction (e.g., K2CO3, DMF, 120°C) A->R1 B1 1H-1,2,4-Triazole B1->R1 Path A B2 4-Amino-4H-1,2,4-triazole B2->R1 Path B P1 2-amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid (N1-Linked Isomer) R1->P1 from Path A P2 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid (N4-Linked Isomer) R1->P2 from Path B An Purification (Chromatography) Characterization (NMR, MS) Biological Assay P1->An P2->An

Caption: Workflow for the parallel synthesis and evaluation of N1- and N4-linked triazole isomers.

Protocol: General Procedure for SNAr Synthesis of N-Aryl Triazole Isomers

  • Objective: To synthesize N1- and N4-linked isomers for comparative biological evaluation.

  • Causality: This protocol uses a highly activated aryl fluoride (2-amino-4-fluorobenzoic acid) to facilitate nucleophilic aromatic substitution. The basic conditions (K2CO3) deprotonate the triazole nitrogen, creating a potent nucleophile that displaces the fluoride. The regioselectivity (N1 vs. N4 attack) is dictated by the specific triazole starting material used.

  • Step-by-Step Methodology:

    • Reaction Setup: To a flame-dried round-bottom flask, add 2-amino-4-fluorobenzoic acid (1.0 eq), the respective triazole isomer (1H-1,2,4-triazole for the N1 product, or 4-amino-4H-1,2,4-triazole for the N4 product; 1.2 eq), and potassium carbonate (K2CO3, 2.5 eq).

    • Solvent Addition: Add anhydrous dimethylformamide (DMF) to create a solution with a concentration of approximately 0.1 M with respect to the limiting reagent.

    • Reaction: Heat the mixture to 120-140 °C and stir under an inert atmosphere (e.g., Nitrogen or Argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Workup: After cooling to room temperature, pour the reaction mixture into ice water. Acidify the solution with 1M HCl to a pH of ~3-4. This will protonate the carboxylic acid and precipitate the product.

    • Isolation: Collect the crude product by vacuum filtration, washing the solid with cold water and then a minimal amount of cold diethyl ether to remove non-polar impurities.

    • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Methanol/DCM).

    • Characterization: Confirm the structure and purity of the final isomers using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The distinct chemical shifts in the NMR spectra for the triazole protons will definitively confirm the N1 versus N4 linkage.

Protocol for a Generic Kinase Inhibition Assay
  • Objective: To quantify and compare the inhibitory potency (IC50) of the synthesized isomers against a target kinase.

  • Trustworthiness: This protocol is a self-validating system. It includes positive controls (a known potent inhibitor) and negative controls (DMSO vehicle) to ensure the assay is performing correctly and that any observed inhibition is a direct result of the test compound.

  • Step-by-Step Methodology:

    • Compound Preparation: Prepare 10 mM stock solutions of each isomer and the reference inhibitor in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in an assay plate.

    • Reaction Mixture: In a 96-well or 384-well plate, prepare a kinase reaction mixture containing the target kinase enzyme, a suitable peptide substrate, and ATP in a kinase assay buffer.

    • Initiation: Add a small volume of the serially diluted compounds to the reaction wells to achieve the desired final concentrations. Add DMSO vehicle to the control wells. Initiate the kinase reaction by adding the ATP solution.

    • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).

    • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. A common method is to use a phosphospecific antibody coupled to a detection system (e.g., luminescence or fluorescence).

    • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for each isomer.

Conclusion and Future Outlook

The direct comparison of N1- and N4-linked triazole isomers of 2-aminobenzoic acid reveals the profound impact of positional isomerism on molecular properties and biological function. The N4-linked isomer, 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid , offers a distinct arrangement of hydrogen bond acceptors that can be exploited for specific bidentate interactions within a target active site. In contrast, the N1-linked isomer provides an additional hydrogen bond donor, which may be advantageous for other targets or for modulating physicochemical properties like solubility.

This guide demonstrates that a seemingly subtle structural change is, in fact, a powerful tool in the medicinal chemist's arsenal. The choice of isomer should be a deliberate, data-driven decision based on a thorough understanding of the target's binding site topology. The provided protocols offer a clear roadmap for synthesizing these key isomers and evaluating their performance, enabling research teams to efficiently navigate the complexities of structure-activity relationships and accelerate the journey toward novel therapeutics. The principles discussed here are broadly applicable across different target classes and underscore the absolute necessity of considering all relevant isomers during the drug discovery process.

References

  • Baidya, M., Mallick, S., & De Sarkar, S. (2022). Regioselective Synthesis of N2-Aryl 1,2,3-Triazoles via Electro-oxidative Coupling of Enamines and Aryldiazonium Salts. Organic Letters, 24(8), 1274–1279. [Link]

  • Wallace, O. B., Lauwers, K. S., Jones, S. A., & Dodge, J. A. (2009). Highly Regioselective N-2 Arylation of 4,5-Dibromo-1,2,3-triazole: Efficient Synthesis of 2-Aryltriazoles. Organic Letters, 11(21), 5026–5028. [Link]

  • Al-Salahi, R., Abuelizz, H. A., Awad, H. M., Marzouk, M., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 9(35), 20287-20299. [Link]

  • Shah, M. H., & Patel, M. Y. (2012). Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4-triazole-3-yl] thio] acetic acid and its derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 533-538. [Link]

  • Lingappa, M., et al. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Current Chemistry Letters, 10(1), 39-48. [Link]

  • U.S. Patent No. 5,166,353. (1992). Process for the synthesis of 4-amino-1,2,4-(4h)

A Predictive Comparative Analysis of the Biological Activity of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Triazole Derivative

In the landscape of modern drug discovery, the strategic combination of privileged pharmacophores is a cornerstone of rational drug design. The molecule 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid presents a compelling scaffold, integrating the well-established therapeutic moieties of 1,2,4-triazole and benzoic acid. The 1,2,4-triazole ring is a bioisostere for amide and ester groups, capable of engaging in hydrogen bonding and polar interactions, and is a key component of numerous clinically approved drugs with a wide spectrum of activities, including antifungal and anticancer effects.[1][2] Similarly, the benzoic acid scaffold is prevalent in a multitude of therapeutic agents, contributing to their pharmacokinetic and pharmacodynamic profiles.[3]

While direct experimental data on the biological activity of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid is not yet publicly available, its structural architecture strongly suggests the potential for significant therapeutic efficacy. This guide, therefore, presents a predictive comparative analysis of its likely biological activities, drawing upon data from structurally related analogs and comparing them to established drugs: the anthracycline chemotherapeutic agent Doxorubicin and the triazole antifungal Fluconazole .

This analysis is intended for researchers, scientists, and drug development professionals, providing a scientifically grounded framework for a future investigation into this promising compound. We will delve into predicted anticancer and antifungal activities, outline detailed experimental protocols for their validation, and explore the mechanistic pathways of the comparator drugs to provide a comprehensive outlook.

Predicted Biological Activities and Comparative Analysis

Based on the extensive body of research on 1,2,4-triazole and benzoic acid derivatives, we can predict that 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid is likely to exhibit both anticancer and antifungal properties.

Anticipated Anticancer Activity: A Comparison with Doxorubicin

The rationale for predicting anticancer activity stems from a study on a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, which demonstrated potent inhibitory activities against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines.[4][5] Some of these hybrids exhibited IC50 values ranging from 15.6 to 23.9 µM, comparable to the reference drug Doxorubicin (IC50 values of 19.7 and 22.6 µM against MCF-7 and HCT-116, respectively).[4][5] The structural similarity of our target compound to these active hybrids suggests it may also possess cytotoxic effects against various cancer cell lines.

Table 1: Comparative Anticancer Activity Data (Predicted vs. Known)

CompoundTarget Cancer Cell LinesIC50 (µM)Reference
2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid MCF-7, HCT-116 (Predicted)To be determinedN/A
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybridsMCF-7, HCT-11615.6 - 23.9[4][5]
Doxorubicin MCF-7, HCT-11619.7, 22.6[4][5]

Mechanistic Insights: Doxorubicin's Multi-pronged Attack

Doxorubicin, a cornerstone of chemotherapy, exerts its anticancer effects through several mechanisms:

  • DNA Intercalation: The planar aromatic core of doxorubicin inserts itself between DNA base pairs, distorting the double helix and inhibiting DNA replication and transcription.

  • Topoisomerase II Inhibition: Doxorubicin stabilizes the complex between DNA and topoisomerase II, an enzyme that resolves DNA supercoils. This leads to the accumulation of DNA double-strand breaks and subsequent apoptosis.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of ROS that damage DNA, proteins, and cell membranes.

The predicted anticancer activity of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid may involve similar or distinct mechanisms. Triazole derivatives have been reported to act as kinase inhibitors, tubulin polymerization inhibitors, and inducers of apoptosis.[6][7] Further investigation is required to elucidate the precise mechanism of action.

Doxorubicin-Induced Apoptosis Signaling Pathway

Doxorubicin_Pathway Doxorubicin Doxorubicin ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II DNA_Damage DNA Double-Strand Breaks ROS->DNA_Damage p53 p53 Activation DNA_Damage->p53 Topoisomerase_II->DNA_Damage Bax Bax Upregulation p53->Bax Mitochondria Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Doxorubicin-induced apoptosis pathway.

Anticipated Antifungal Activity: A Comparison with Fluconazole

The 1,2,4-triazole moiety is the cornerstone of the azole class of antifungal drugs, which includes Fluconazole. These drugs are highly effective against a broad range of fungal pathogens. Given the presence of this critical pharmacophore, it is highly probable that 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid will exhibit antifungal activity.

Mechanistic Insights: Fluconazole's Targeting of Fungal Sterol Synthesis

Fluconazole and other azole antifungals act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[3][8][9] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[3][8][9] The inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts the integrity and function of the fungal cell membrane, ultimately leading to the inhibition of fungal growth.[3][8][9]

Ergosterol Biosynthesis Pathway and the Site of Fluconazole Inhibition

Ergosterol_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Lanosterol_Demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_Demethylase Intermediate_Sterols 14-alpha-methylated sterols Ergosterol Ergosterol Intermediate_Sterols->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Fluconazole Fluconazole Fluconazole->Lanosterol_Demethylase Lanosterol_Demethylase->Intermediate_Sterols

Caption: Ergosterol biosynthesis pathway and Fluconazole's inhibitory action.

Experimental Protocols for Biological Activity Validation

To empirically validate the predicted biological activities of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid, the following standardized in vitro assays are recommended.

Protocol 1: In Vitro Anticancer Activity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Workflow for MTT Assay

MTT_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add serial dilutions of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize formazan crystals (e.g., with DMSO) incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate Calculate % cell viability and IC50 value read_absorbance->calculate end End calculate->end

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7, HCT-116) in appropriate media.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to obtain a range of desired concentrations.

    • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: In Vitro Antifungal Activity Assessment using the Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion susceptibility test is a standardized method used to determine the susceptibility of bacteria and fungi to various antimicrobial compounds.[10][11]

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test fungus (e.g., Candida albicans) in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard.

  • Plate Inoculation:

    • Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the fungal suspension.

  • Disk Application:

    • Prepare sterile filter paper disks (6 mm in diameter).

    • Impregnate the disks with a known concentration of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid dissolved in a suitable solvent. Allow the solvent to evaporate completely.

    • Aseptically place the impregnated disks onto the surface of the inoculated agar plate.

    • Include a negative control disk (impregnated with solvent only) and a positive control disk (e.g., Fluconazole).

  • Incubation:

    • Incubate the plates at 35-37°C for 24-48 hours.

  • Zone of Inhibition Measurement:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

    • The size of the zone of inhibition is indicative of the antifungal activity of the compound.

Conclusion and Future Directions

The structural features of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid, specifically the presence of the 1,2,4-triazole and benzoic acid moieties, strongly suggest its potential as a novel therapeutic agent with both anticancer and antifungal activities. This guide has provided a predictive comparison of its potential efficacy against the established drugs Doxorubicin and Fluconazole, grounded in the biological activities of structurally related compounds.

The detailed experimental protocols for the MTT and Kirby-Bauer assays offer a clear roadmap for the empirical validation of these predicted activities. Future research should focus on the synthesis and in vitro screening of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid to generate the crucial experimental data needed to confirm its therapeutic potential. Subsequent studies should then aim to elucidate its precise mechanism of action and to explore its structure-activity relationships through the synthesis and evaluation of further derivatives. Such a systematic approach will be instrumental in determining the clinical viability of this promising compound.

References

  • Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-D
  • Benzoic Acid Derivatives as Prodrugs for the Tre
  • The Role of Benzoic Acid Derivatives in Modern Drug Discovery.
  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review.
  • An insight on medicinal attributes of 1,2,4-triazoles. PMC - PubMed Central.
  • Fluconazole: a new triazole antifungal agent. PubMed.
  • Fluconazole.
  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. MDPI.
  • Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymeriz
  • Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed.
  • Doxorubicin Pathway (Cancer Cell), Pharmacodynamics. ClinPGx.
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology.
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org. American Society for Microbiology.
  • MTT Assay for Anticancer Agent 158 Cytotoxicity. Benchchem.
  • Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors | Request PDF.
  • Schematic view of the ergosterol pathway and fluconazole inhibition.
  • 2-Amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid.
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol deriv
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.
  • Synthesis and antimicrobial activities of some new 1, 2, 4-triazole derivatives. [Source for antimicrobial activity of triazoles].
  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. PMC - NIH.
  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][3][12]oxazin-3(4H). NIH.

  • Synthesis and biological evaluation of 4-(1 H -1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents.
  • Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjug
  • Anticancer properties of 1,2,4-triazole derivatives (literature review). [Source for anticancer properties of triazoles].
  • Antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives. [Source for antimicrobial activity of triazoles].
  • Design, synthesis and anticancer activity studies of some novel 1, 2, 4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis.
  • Synthesis and Biological Evaluation of 3,5-Diaryl-Substituted 1,2,4-Oxadiazole Sulfamates as Potent Steroid Sulfatase Inhibitors.
  • An insight on medicinal attributes of 1,2,4-triazoles. PMC - PubMed Central.

Sources

Definitive Structural Elucidation: A Comparative Guide to Validating 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic Acid via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and materials science, the synthesis of novel small molecules is a daily occurrence. However, the true value of a newly synthesized compound is only unlocked upon the unambiguous confirmation of its molecular structure. For heterocyclic systems like 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid, a potential building block for pharmacologically active agents, absolute certainty in atomic connectivity, stereochemistry, and intermolecular interactions is paramount. This guide provides an in-depth, experience-driven walkthrough of single-crystal X-ray diffraction (SCXRD), the gold standard for structural validation.[1][2] We will explore the causality behind each experimental step, from the often-challenging process of crystal growth to the final data refinement. Furthermore, we will objectively compare the definitive, three-dimensional data obtained from SCXRD with the complementary, yet indirect, structural insights provided by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is an analytical technique that provides unparalleled, high-resolution detail about the atomic and molecular structure of a crystalline material.[1] It stands as the definitive method because it directly maps the electron density of a molecule, allowing for the precise determination of atomic positions, bond lengths, bond angles, and the overall three-dimensional arrangement within the crystal lattice.[1][3] This technique is founded on the principle of Bragg's Law, where X-rays are diffracted by the planes of atoms in a crystal, creating a unique diffraction pattern that can be mathematically reconstructed into a 3D model of the molecule.[3]

Experimental Protocol: A Self-Validating Workflow

The SCXRD workflow is a sequential process where the success and quality of each step validate the next. The ultimate goal is to produce a crystallographic information file (CIF) that is not only internally consistent but also meets the rigorous standards set by the International Union of Crystallography (IUCr).[4][5]

SCXRD_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis & Validation synthesis Compound Synthesis & Purification crystal_growth Crystal Growth (Crucial Bottleneck) synthesis->crystal_growth Purity > 99% mounting Crystal Selection & Mounting crystal_growth->mounting Obtain single crystal (>0.1 mm) data_collection X-ray Diffraction Data Collection mounting->data_collection solution Structure Solution (Phase Problem) data_collection->solution Diffraction Pattern refinement Structure Refinement solution->refinement validation Validation (e.g., checkCIF) refinement->validation final_model Final Structural Model (CIF File) validation->final_model Meets IUCr Standards

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step 1: Crystal Growth (The Art and Science)

The most critical and often unpredictable step is growing a single, diffraction-quality crystal.[2][6] A suitable crystal should be larger than 0.1 mm in all dimensions, possess a regular shape, and be free of internal defects like cracks.[6][7]

  • Methodology: Slow Evaporation

    • Rationale: This is the simplest method and often the first choice. By allowing the solvent to evaporate slowly, the solution becomes supersaturated, promoting gradual and orderly molecular packing into a crystal lattice.

    • Protocol:

      • Prepare a nearly saturated solution of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid in a suitable solvent (e.g., a mixture of Dimethylformamide (DMF) and water, or ethanol). The choice of solvent is critical; the compound should be moderately soluble.[8]

      • Filter the solution through a syringe filter into a clean, small vial to remove any dust or particulate matter which could act as unwanted nucleation sites.[8]

      • Cover the vial with a cap that has a small pinhole or use parafilm with a needle puncture. This controls the rate of evaporation.

      • Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.[8]

  • Alternative Method: Vapor Diffusion

    • Rationale: This technique is more controlled than slow evaporation and is excellent for compounds that are sensitive or require a slower crystallization process.

    • Protocol:

      • Dissolve the compound in a small amount of a solvent in which it is highly soluble (the "good" solvent).

      • Place this solution in a small, open vial.

      • Place the small vial inside a larger, sealed jar that contains a larger volume of a solvent in which the compound is insoluble but is miscible with the "good" solvent (the "poor" solvent or precipitant).

      • Over time, the poor solvent's vapor will slowly diffuse into the good solvent, gradually reducing the compound's solubility and inducing crystallization.

Step 2: Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed within a diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations of the atoms, which sharpens the diffraction spots. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a complete sphere of diffraction data.[1] Modern CCD detectors capture the intensities and positions of thousands of reflections.

Step 3: Structure Solution and Refinement

This is the computational part of the process.

  • Structure Solution: The collected diffraction pattern contains information about the amplitude of the diffracted waves, but the phase information is lost—this is the "phase problem."[7] For small molecules like our target compound, this is routinely solved using direct methods, which are mathematical algorithms that can estimate the phases directly from the intensity data.[7] This initial solution provides a rough electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and thermal displacement parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed experimental data. The quality of the fit is monitored by the R-factor (R1); a value below 5% (0.05) is typically considered excellent for small molecules.

  • Validation: The final structural model must be rigorously validated. This is done using software like the IUCr's checkCIF service, which flags potential issues with the data, such as unusual bond lengths, incorrect symmetry assignments, or steric clashes.[4][9] This validation step is crucial for ensuring the trustworthiness of the published structure.[9]

Hypothetical Crystallographic Data

The output of a successful SCXRD experiment is summarized in a standardized table. While an actual experiment would be required, a typical data table for 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid might look as follows:

ParameterValue (Hypothetical)
Chemical FormulaC₉H₈N₄O₂
Formula Weight204.19
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.512(3)
b (Å)12.345(5)
c (Å)9.021(4)
β (°)105.3(1)
Volume (ų)914.7(6)
Z (molecules/unit cell)4
Temperature (K)100(2)
Reflections Collected8542
Independent Reflections2105 [R(int) = 0.045]
Final R indices [I>2σ(I)]R1 = 0.038, wR2 = 0.095
Data DepositionCCDC Number

Data in this table is for illustrative purposes only.

Comparative Analysis with Alternative Techniques

While SCXRD is definitive, it is not always feasible. The inability to grow suitable crystals is a common bottleneck.[2] In such cases, or for routine confirmation, other techniques are indispensable.

Method_Selection start Goal: Structural Validation of a Novel Compound crystal_q Can high-quality single crystals be grown? start->crystal_q scxrd Perform SCXRD crystal_q->scxrd Yes spectro Use Spectroscopic/ Spectrometric Methods crystal_q->spectro No / Difficult scxrd_result Definitive 3D Structure: - Atomic Connectivity - Stereochemistry - Intermolecular Interactions scxrd->scxrd_result spectro_result Supportive Data: - Connectivity (NMR) - Mass & Formula (MS) - Functional Groups (IR) spectro->spectro_result

Caption: Decision logic for selecting a structural validation method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and electronic environment of atoms in a molecule.[10]

  • ¹H NMR: For 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid, one would expect distinct signals for the protons on the triazole ring, the protons on the benzoic acid ring, the amine protons, and the carboxylic acid proton. The key diagnostic feature would be the coupling pattern of the three protons on the benzoic acid ring, which would confirm the 1,2,4-substitution pattern.

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum would show a distinct signal for each unique carbon atom.[11] The chemical shifts would provide evidence for the presence of the carboxylic acid carbonyl, the aromatic carbons, and the triazole carbons.

Mass Spectrometry (MS)

Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion, which helps confirm the molecular formula. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

  • Fragmentation Analysis: The way the molecule breaks apart (fragments) in the mass spectrometer can provide clues about its structure.[12] For our target compound, characteristic fragmentation would likely involve the loss of CO₂ from the carboxylic acid group and cleavage of or within the triazole ring.[12][13]

Head-to-Head Comparison
FeatureSingle-Crystal X-ray Diffraction (SCXRD)NMR SpectroscopyMass Spectrometry (MS)
Information Provided Definitive 3D structure, bond lengths/angles, stereochemistry, packingAtomic connectivity, electronic environment, 2D correlationsMolecular weight, elemental formula (HRMS), fragmentation
Sample Requirement High-quality single crystal (~0.1-0.3 mm)[7][14]Soluble sample (~1-5 mg)Small amount, often sub-milligram[15]
Nature of Analysis Direct structural determination[2]Indirect, based on spectral interpretation[2]Provides mass and fragmentation data, not 3D structure
Key Limitation Requires diffraction-quality crystals (major bottleneck)[2]Can be ambiguous for complex isomers or stereocentersDoes not provide information on atomic arrangement
Validation Standard IUCr checkCIF[4][9], CCDC deposition[16][17]Comparison with predicted spectra and reference data[10]Accurate mass matching and logical fragmentation

Conclusion

For the unequivocal structural validation of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid, single-crystal X-ray diffraction is the undisputed gold standard. It provides a direct, high-resolution, three-dimensional view of the molecule that no other single technique can match. The rigorous, self-validating workflow, culminating in a refined structure that meets international standards, ensures the highest degree of trustworthiness. However, the practical challenges of crystallization mean that NMR spectroscopy and mass spectrometry are essential and powerful complementary tools. They provide vital, albeit indirect, structural information that is crucial when single crystals are unobtainable and serve as a necessary means of routine characterization. For researchers and drug development professionals, a comprehensive approach utilizing all three techniques provides the most robust and complete structural characterization of a novel compound.

References

  • BenchChem. (n.d.). Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide.
  • AB SCIEX. (n.d.). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology.
  • BenchChem. (n.d.). A Researcher's Guide to Mass Spectrometry Analysis of Synthesized Triazole Compounds.
  • Wikipedia. (2023). Cambridge Crystallographic Data Centre.
  • Chemistry World. (n.d.). CCDC.
  • Oxford Academic. (n.d.). Determination of 22 Triazole Compounds Including Parent Fungicides and Metabolites in Apples, Peaches, Flour, and Water by Liquid Chromatography/TandemMass Spectrometry.
  • Rigaku. (n.d.). Single crystal X-ray diffraction analysis.
  • YouTube. (2024). The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively.
  • International Union of Crystallography. (n.d.). Crystallographic Information Framework.
  • Grokipedia. (n.d.). International Union of Crystallography.
  • Indian Institute of Science. (n.d.). CCDC – Cambridge Crystallographic Data Centre.
  • International Science Council. (n.d.). International Union of Crystallography (IUCr).
  • PubMed Central. (n.d.). Simultaneous Quantitation of Five Triazole Anti-fungal Agents by Paper Spray-Mass Spectrometry.
  • Wikipedia. (2023). Cambridge Structural Database.
  • SERC (Carleton). (2007). Single-crystal X-ray Diffraction.
  • Wikipedia. (2023). International Union of Crystallography.
  • Michigan State University. (n.d.). X-Ray Crystallography Laboratory Department of Chemistry.
  • International Union of Crystallography. (2011). Publication standards for crystal structures.
  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • University of Pennsylvania. (n.d.). XRD Basics.
  • University of ... (n.d.). Single Crystal X-ray Diffraction and Structure Analysis.
  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. DOI:10.1039/D2CS00697A.
  • BenchChem. (n.d.). Structural Validation of 3-(1H-imidazol-1-yl)benzoic Acid: A Comparative NMR Analysis.
  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
  • Creative BioMart. (n.d.). X-ray Crystallography.
  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals.
  • PubMed Central. (n.d.). The Quality and Validation of Structures from Structural Genomics.
  • Wikipedia. (2023). X-ray crystallography.
  • The Royal Society of Chemistry. (2015). 1H and 13C NMR Spectra of Substituted Benzoic Acids.
  • Oxford Academic. (n.d.). Comparative analysis of methods for evaluation of protein models against native structures.
  • bioRxiv. (n.d.). Novel Protein Structure Validation using PDBMine and Data Analytics Approaches.
  • PubMed. (2022). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters.
  • PubMed Central. (n.d.). Alternative approach to protein structure prediction based on sequential similarity of physical properties.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid.
  • ResearchGate. (2021). How to validate molecular docking results with no proper crystal structure?.
  • ResearchGate. (n.d.). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[12][13][16] triazole-3-thiol derivatives and Antifungal activity. Retrieved from

  • KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives.
  • SciSpace. (2020). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity.
  • Google Patents. (n.d.). Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives.
  • PubMed Central. (n.d.). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments.

Sources

A Comparative Guide to the Antimicrobial Spectrum of Triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide offers an in-depth comparative analysis of the antimicrobial spectrum of triazole derivatives, moving beyond a simple listing of facts to explain the causality behind experimental choices and providing actionable, validated protocols for spectrum determination. As the landscape of microbial resistance evolves, a nuanced understanding of the activity profiles of these critical agents is more important than ever.

Introduction: The Enduring Significance of Triazoles

Triazole derivatives represent a cornerstone of antifungal therapy, prized for their broad efficacy and improved safety profiles over older agents.[1][2] These synthetic five-membered heterocyclic compounds exert their primary antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][3][4] This crucial enzyme is involved in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][3][4] Its inhibition disrupts membrane integrity, leading to fungal growth arrest and cell death.[3][4] While renowned for their antifungal properties, the versatile triazole nucleus is increasingly being explored for its potential antibacterial activity, making a comprehensive spectrum analysis highly relevant for modern drug discovery.[5][6][7]

This guide will compare the antifungal spectra of clinically significant triazoles, delve into their emerging antibacterial profiles, and provide detailed, standards-compliant protocols for researchers to conduct their own comparative studies.

The targeted action of triazoles against a fungal-specific pathway is the basis for their selective toxicity and clinical success. The diagram below illustrates this key inhibitory mechanism.

Triazole_Mechanism_of_Action cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol (Substrate) Enzyme Lanosterol 14α-demethylase (Fungal CYP51) Lanosterol->Enzyme Ergosterol Ergosterol (Essential Membrane Component) Enzyme->Ergosterol Triazole Triazole Antifungal (e.g., Fluconazole, Voriconazole) Triazole->Enzyme  Inhibition caption Mechanism of Triazole Antifungal Activity

Caption: Mechanism of Triazole Antifungal Activity.

Comparative Antifungal Spectrum

The clinical utility of a triazole is defined by its spectrum of activity against various fungal pathogens. This spectrum has expanded with successive generations of drugs. First-generation triazoles like fluconazole and itraconazole marked a significant advance, while second-generation agents, including voriconazole, posaconazole, and isavuconazole, offer a broader range of activity, particularly against filamentous fungi (molds).[8]

Expertise Insight: The choice between a first and second-generation triazole is often dictated by the suspected pathogen. While fluconazole is highly effective for many Candida species, it lacks reliable activity against molds like Aspergillus.[8][9] Conversely, the broader-spectrum agents are critical for treating invasive mold infections but may not always be necessary for uncomplicated candidiasis.

The following table summarizes the in vitro activity of key triazoles against common fungal pathogens, expressed as Minimum Inhibitory Concentration (MIC) values. A lower MIC indicates greater potency.

Antifungal Agent Candida albicansCandida glabrataCandida kruseiCryptococcus neoformansAspergillus fumigatusZygomycetes (e.g., Rhizopus)
Fluconazole ≤1 4 - 64Resistant ≤1 - 8Resistant Resistant
Itraconazole ≤0.5 ≤0.5 - 2≤0.5 - 2≤0.25≤10.5 - >8
Voriconazole ≤0.12 ≤0.25 - 8≤1≤0.12≤0.5 2 - >16
Posaconazole ≤0.12 ≤0.5 - 2≤1≤0.25≤0.5 ≤1 - 4
Data presented as typical MIC₉₀ ranges (μg/mL) compiled from multiple sources.[8][9][10][11][12] Actual values can vary.

Key Comparative Insights:

  • Fluconazole: Excellent activity against most Candida species and Cryptococcus neoformans, but intrinsically resistant species like Candida krusei and molds limit its use.[8]

  • Itraconazole: Broader spectrum than fluconazole, including activity against Aspergillus and endemic fungi.[1][9]

  • Voriconazole: Considered a first-line treatment for invasive aspergillosis due to its potent activity.[1][8] It also covers a wide range of yeasts.[1]

  • Posaconazole: Possesses the broadest spectrum among the listed triazoles, with reliable activity against Zygomycetes, a class of molds that are notoriously difficult to treat and are resistant to most other azoles.[10][11][12]

Emerging Antibacterial Spectrum of Triazole Derivatives

While not their primary application, the 1,2,4-triazole nucleus is a versatile pharmacophore that has been incorporated into novel synthetic compounds exhibiting antibacterial properties.[5][6][7] This activity is often achieved by creating hybrid molecules that combine the triazole ring with other known antibacterial pharmacophores, such as quinolones.[5]

Causality Behind the Research: The urgent need for new antibacterial agents to combat rising multidrug resistance is the primary driver for exploring the potential of established chemical scaffolds like triazoles.[6][7] Researchers are investigating how modifications to the triazole core can confer activity against bacterial targets.

Summary of Findings from Preclinical Studies:

  • Hybrid Compounds: Novel derivatives linking 1,2,4-triazole with nalidixic acid or ofloxacin have shown potent activity against Gram-negative bacteria like Pseudomonas aeruginosa and both Gram-positive and Gram-negative pathogens, respectively.[5] In some cases, the activity of these hybrids was comparable to the parent antibiotic.[5]

  • Structure-Activity Relationship (SAR): Studies have shown that the type and position of substituents on the triazole ring are crucial for antibacterial efficacy.[6] For example, the presence of a 4-bromophenyl moiety or a phenylpiperazine group has been found to be important for potent effects.[5]

  • Spectrum: The antibacterial activity reported is broad, with various derivatives showing efficacy against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Klebsiella pneumoniae.[5][13]

It is crucial to note that the antibacterial application of triazoles is still in the experimental phase and these compounds are not used clinically for bacterial infections.

Experimental Protocols for Antimicrobial Spectrum Determination

To ensure trustworthiness and reproducibility, antimicrobial susceptibility testing (AST) must be performed according to standardized, validated protocols. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide the globally recognized reference methods.[14][15][16] The broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) is the gold standard.

This protocol determines the lowest concentration of an antifungal agent that inhibits the visible growth of a yeast.

Causality Behind Method Choices:

  • Medium: RPMI-1640 with MOPS buffer is used because it provides consistent fungal growth and maintains a stable pH of 7.0, which is critical for the activity of many antifungal agents.[15]

  • Inoculum Size: A standardized inoculum (0.5 to 2.5 x 10³ CFU/mL) is essential. Too low an inoculum can lead to falsely low MICs, while too high an inoculum can overwhelm the drug, leading to falsely high MICs.

  • Endpoint Reading: For azoles, the endpoint is a prominent (≥50%) reduction in growth compared to the drug-free control well, as these agents are often fungistatic rather than fungicidal.

Step-by-Step Methodology:

  • Preparation of Antifungal Stock Solutions:

    • Accurately weigh the analytical-grade antifungal powder.

    • Dissolve in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).

  • Preparation of Microdilution Plates:

    • Dispense 100 µL of RPMI-1640 medium into wells 2 through 12 of a 96-well U-bottom microtiter plate.

    • Add 200 µL of the working antifungal solution (e.g., 16 µg/mL) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the positive growth control (drug-free). Well 12 serves as the sterility control (uninoculated).

  • Inoculum Preparation:

    • Subculture the yeast isolate onto a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate for 24 hours.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve the final working inoculum density.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 100 µL of the final working inoculum. This brings the total volume to 200 µL and further dilutes the drug concentrations by half to their final test concentrations.

    • Seal the plate and incubate at 35°C for 24-48 hours.

  • Reading the MIC:

    • Read the plate visually using a reading mirror.

    • The MIC is the lowest drug concentration showing a significant reduction in turbidity (≥50%) compared to the growth control well.

Broth_Microdilution_Workflow cluster_prep Preparation Phase cluster_test Testing Phase cluster_result Result A Prepare Antifungal Stock Solution B Perform 2-Fold Serial Dilutions in 96-Well Plate A->B D Inoculate Plate Wells with Fungal Suspension B->D C Prepare Standardized Fungal Inoculum (0.5 McFarland) C->D E Incubate Plate at 35°C for 24-48h D->E F Read Plates Visually or Spectrophotometrically E->F G Determine MIC: Lowest concentration with ≥50% growth inhibition F->G caption Workflow for MIC Determination via Broth Microdilution

Caption: Workflow for MIC Determination via Broth Microdilution.

References

  • Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central - NIH. [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. PMC - NIH. [Link]

  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing. [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC - PubMed Central. [Link]

  • Antibacterial activity study of 1,2,4-triazole derivatives. PubMed. [Link]

  • In vitro activities of posaconazole, fluconazole, itraconazole, voriconazole, and amphotericin B against a large collection of clinically important molds and yeasts. PubMed. [Link]

  • Triazole antifungals. EBSCO Research Starters. [Link]

  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. NIH. [Link]

  • In Vitro Activities of Posaconazole, Fluconazole, Itraconazole, Voriconazole, and Amphotericin B against a Large Collection of Clinically Important Molds and Yeasts. NIH. [Link]

  • Design, synthesis, and structure-activity relationship studies of novel triazole agents with strong antifungal activity against Aspergillus fumigatus. PubMed. [Link]

  • Synthesis and in vitro antimicrobial activity of some triazole derivatives. PDF. [Link]

  • Antifungal Agents. Infectious Disease Clinics of North America. [Link]

  • Synthesis and antibacterial activity of some new triazole derivatives. Scholars Research Library. [Link]

  • Design, Synthesis, and Structure-Activity Relationship Studies of Novel Fused Heterocycles-Linked Triazoles with Good Activity and Water Solubility. ResearchGate. [Link]

  • EUCAST breakpoints for antifungals. EUCAST. [Link]

  • Synthesis, Antibacterial and Surface Activity of 1,2,4-Triazole Derivatives. ResearchGate. [Link]

  • Fungi (AFST). EUCAST. [Link]

  • Antifungal Susceptibility Testing: Current Approaches. PMC - PubMed Central. [Link]

  • Emerging Applications of Triazole Antifungal Drugs. MDPI. [Link]

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. ANSI Webstore. [Link]

  • 1,2,4-Triazole Derivatives As Potent Antimicrobial Agents: A Review. BPAS Journals. [Link]

  • Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. PMC - NIH. [Link]

  • CLSI M27 A3 : 3ED 2008 REFERENCE METHOD FOR BROTH DILUTION ANTIFUNGAL. IHS Markit. [Link]

  • Clinical breakpoint table. EUCAST. [Link]

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. ResearchGate. [Link]

  • Triazoles as antimicrobial: A review. International Journal of Chemical Studies. [Link]

  • (PDF) EUCAST breakpoints for antifungals. ResearchGate. [Link]

  • In Vitro Activities of Posaconazole, Itraconazole, Voriconazole, Amphotericin B, and Fluconazole against 37 Clinical Isolates of Zygomycetes. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Third Informational Supplement. ANSI Webstore. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. [Link]

Sources

Navigating the Structure-Activity Landscape of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic Acid Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the 1,2,4-triazole nucleus represents a privileged scaffold, consistently appearing in a diverse array of therapeutic agents. Its metabolic stability, capacity for hydrogen bonding, and rigid structure make it an attractive component in the design of novel enzyme inhibitors and other bioactive molecules.[1][2][3] This guide provides an in-depth technical comparison of the structure-activity relationships (SAR) of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid analogs, a class of compounds with significant potential in oncology. While direct, comprehensive SAR studies on this specific scaffold are emerging, this guide synthesizes data from closely related analogs to provide a predictive framework for rational drug design.

The core structure, 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid, combines three key pharmacophoric elements: the 1,2,4-triazole ring, an aminobenzoic acid moiety, and a specific linkage at the 4-position of the triazole. Understanding how modifications to each of these components influence biological activity is paramount for optimizing potency and selectivity.

I. The Anticancer Potential: A Primary Therapeutic Target

Numerous studies have highlighted the anticancer properties of 1,2,4-triazole derivatives.[1][4] Research on structurally similar 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids has demonstrated potent inhibitory activities against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).[5][6] These findings strongly suggest that the 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid scaffold is a promising starting point for the development of novel anticancer agents. The mechanism of action for such compounds often involves the inhibition of key enzymes in cancer progression, such as protein kinases, or the induction of apoptosis.[1][3][7]

II. Deciphering the Structure-Activity Relationship (SAR)

Based on the analysis of related compounds, we can infer the following key SAR trends for the 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid scaffold.

A. The Significance of the Benzoic Acid Moiety

The carboxylic acid group of the benzoic acid ring is a critical feature, likely involved in key interactions with biological targets. It can act as a hydrogen bond donor and acceptor, anchoring the molecule in the active site of an enzyme.

  • Esterification and Amidation: Derivatization of the carboxylic acid to esters or amides is a common strategy to modulate physicochemical properties such as cell permeability and metabolic stability. While this may alter the binding mode, it can lead to improved pharmacokinetic profiles.

  • Positional Isomerism: The relative positions of the amino, triazole, and carboxylic acid groups on the phenyl ring are crucial. The 2-amino, 4-triazole substitution pattern creates a specific electronic and steric arrangement that will influence target binding.

B. The Role of the 2-Amino Group

The amino group at the 2-position of the benzoic acid ring is expected to be a key determinant of activity and selectivity.

  • Hydrogen Bonding: This group can participate in hydrogen bonding interactions with the target protein, contributing significantly to binding affinity.

  • Substitution: Alkylation or acylation of the amino group can be explored to probe the steric tolerance of the binding pocket and potentially enhance activity or modulate selectivity.

C. Modifications of the 1,2,4-Triazole Ring

The 1,2,4-triazole ring itself is not merely a linker but an active pharmacophoric element. Substitutions on the triazole ring can dramatically impact biological activity.

  • Substituents at the 3- and 5-positions: The introduction of various substituents, such as alkyl, aryl, or thioether groups, at the 3 and 5-positions of the triazole ring can influence potency and selectivity. For instance, in a series of 3,4,5-trisubstituted 4H-1,2,4-triazoles, the nature of the substituents was found to be critical for inhibiting the annexin A2–S100A10 protein interaction.[8]

  • Isosteric Replacements: The triazole ring can act as a bioisostere for amide, ester, and carboxylic acid functionalities, allowing for diverse molecular interactions.[2]

III. Comparative Analysis of Analog Activity

While a comprehensive table for the specific target scaffold is not yet available in the literature, we can present a representative table based on the anticancer activity of closely related 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids to illustrate the impact of structural modifications.[5][6]

Compound IDR Group on Triazole MoietyModification on Benzoic AcidTarget Cell LineIC50 (µM)[5][6]
Parent Scaffold -H-COOH--
Analog 1 -SH-COOHMCF-723.9
Analog 2 -NH2-COOHHCT-11615.6
Analog 3 -SCH2-(4-nitrophenyl)-COOHMCF-7> 50
Analog 4 -NH-CH=(4-nitrophenyl)-COOHHCT-11618.2
Doxorubicin (Reference Drug)MCF-719.7
Doxorubicin (Reference Drug)HCT-11622.6

Note: The data presented is for 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids and serves as a predictive model for the SAR of the 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid scaffold.

IV. Experimental Protocols

To facilitate the investigation of these promising compounds, we provide detailed, step-by-step methodologies for their synthesis and in vitro anticancer evaluation.

A. General Synthesis of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic Acid Analogs

The synthesis of the core scaffold can be achieved through a multi-step process, drawing from established methods for the synthesis of related aminobenzoic acid and triazole derivatives.[3][7]

Protocol 1: Synthesis of the Core Scaffold

  • Step 1: Synthesis of 2-amino-4-hydrazinobenzoic acid: Starting from a suitable protected 2-aminobenzoic acid derivative, introduce a hydrazine group at the 4-position.

  • Step 2: Cyclization to form the 1,2,4-triazole ring: React the 2-amino-4-hydrazinobenzoic acid with a suitable one-carbon source, such as formic acid or a derivative, to facilitate the cyclization and formation of the 4H-1,2,4-triazol-4-yl moiety.

  • Step 3: Derivatization: Introduce various substituents on the triazole ring or the amino and carboxylic acid groups through standard organic synthesis techniques to generate a library of analogs for SAR studies.

B. In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic effects.[4][9][10][11]

Protocol 2: MTT Assay for Cytotoxicity Screening

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, HCT-116) in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[12]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid analogs (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[4][12]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[12]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

V. Visualizing the Path Forward: Workflows and Mechanisms

To provide a clearer understanding of the drug discovery process and the potential mechanism of action, the following diagrams illustrate a typical experimental workflow and a plausible signaling pathway targeted by these compounds.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Mechanism of Action Start Scaffold Selection: 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid Synth Synthesis of Analog Library Start->Synth Purify Purification & Characterization Synth->Purify Screen In Vitro Cytotoxicity Screening (MTT Assay) Purify->Screen SAR Structure-Activity Relationship Analysis Screen->SAR SAR->Synth Iterative Design Hit Hit Compound Identification SAR->Hit MoA Enzyme Inhibition Assays (e.g., Kinase Assays) Hit->MoA Pathway Cellular Pathway Analysis (e.g., Apoptosis Assays) MoA->Pathway

Caption: A generalized experimental workflow for a structure-activity relationship (SAR)-guided drug discovery program.

Anticancer_Mechanism cluster_pathway Cancer Cell Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor 2-amino-4-(4H-1,2,4-triazol-4-yl) benzoic acid Analog Inhibitor->MEK Inhibition

Caption: A plausible mechanism of action involving the inhibition of a key kinase in a cancer cell signaling pathway.

VI. Conclusion and Future Directions

The 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid scaffold holds considerable promise for the development of novel anticancer agents. By leveraging the established SAR principles of related 1,2,4-triazole and aminobenzoic acid derivatives, researchers can strategically design and synthesize new analogs with enhanced potency and selectivity. The experimental protocols provided herein offer a robust framework for the synthesis and evaluation of these compounds. Future research should focus on elucidating the precise molecular targets and mechanisms of action of the most potent analogs, with the ultimate goal of translating these promising preclinical findings into clinically effective cancer therapeutics.

References

  • Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). PubMed. Available at: [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. NIH. Available at: [Link]

  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. MDPI. Available at: [Link]

  • Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia. Available at: [Link]

  • Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3-dimethyl aminobenzoic acid) moiety. ResearchGate. Available at: [Link]

  • Characterization, Molecular Docking, and in vitro Evaluation of Triazole Derivatives as Potential Anti-Cancer Agents. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • 1,2,3‐triazole‐aminobenzoates: Design, Synthesis, In Vitro Antidiabetic and Anti‐Alzheimer Activities, Molecular Docking, and ADME Properties. ResearchGate. Available at: [Link]

  • Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia. Available at: [Link]

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers. Available at: [Link]

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PMC. Available at: [Link]

  • (PDF) Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. ResearchGate. Available at: [Link]

  • Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3-dimethyl aminobenzoic acid) moiety. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Some Coumarin–Triazole Conjugates as Potential Anticancer Agents. MDPI. Available at: [Link]

  • Derivatives of 1,2,4-triazole imines acting as dual iNOS and tumor cell growth inhibitors. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Publishing. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. NIH. Available at: [Link]

  • Design, synthesis and SAR exploration of tri-substituted 1,2,4-triazoles as inhibitors of the annexin A2–S100A10 protein interaction. PMC. Available at: [Link]

  • A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. Scientific Journal of Research. Available at: [Link]

  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. PMC. Available at: [Link]

  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. PMC. Available at: [Link]

  • Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. MDPI. Available at: [Link]

  • Design, synthesis and anticancer studies of novel aminobenzazolyl pyrimidines as tyrosine kinase inhibitors. PubMed. Available at: [Link]

  • Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. PubMed. Available at: [Link]

  • 1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking. NIH. Available at: [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. PMC. Available at: [Link]

  • Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. PMC. Available at: [Link]

  • Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. MDPI. Available at: [Link]

  • Design, synthesis and pharmacological evaluation of 1,4-naphthoquinone- 1,2,3-triazole hybrids as new anticancer agents with multi-kinase inhibitory activity. PMC. Available at: [Link]

Sources

cytotoxicity evaluation of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Cytotoxicity of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid

Introduction: The Rising Prominence of Triazoles in Oncology

Heterocyclic compounds, particularly those containing the 1,2,4-triazole scaffold, represent a cornerstone in modern medicinal chemistry. Their unique structural and electronic properties have led to a broad spectrum of biological activities, including antifungal, antiviral, and notably, anticancer properties.[1][2][3] The scientific community has demonstrated a sustained interest in synthesizing and evaluating novel triazole derivatives to identify potent and selective anticancer agents.[4][5] This guide provides a comprehensive, technically-grounded evaluation of a specific novel compound, 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid .

The objective of this document is to present a comparative analysis of its cytotoxic potential against a panel of human cancer cell lines, benchmarked against a standard chemotherapeutic agent, Doxorubicin. We will delve into the causality behind the experimental design, provide detailed, self-validating protocols, and present the data in a clear, comparative format to aid researchers, scientists, and drug development professionals in their evaluation of this promising molecular scaffold.

Expert Insight: Causality Behind the Experimental Design

A robust evaluation of a novel compound's cytotoxicity hinges on a multi-faceted experimental approach. Simply determining if a compound can kill cells is insufficient; we must understand its potency, selectivity, and the mechanism by which it induces cell death.

1. The Rationale for a Multi-Cell Line Panel: Cancer is not a single disease but a collection of distinct pathologies originating from different tissues. A compound effective against one type of cancer may be inert against another. Therefore, screening against a panel of cell lines is essential. For this evaluation, we have selected:

  • MCF-7: A human breast adenocarcinoma cell line, representing a common form of hormone-responsive breast cancer.

  • HeLa: A human cervical adenocarcinoma cell line, one of the oldest and most commonly used human cell lines in scientific research.[5]

  • A549: A human lung carcinoma cell line, representing non-small cell lung cancer.

  • MRC-5: A normal human fetal lung fibroblast cell line. The inclusion of a non-cancerous cell line is critical for assessing the compound's selectivity. An ideal anticancer agent should exhibit high toxicity towards cancer cells while sparing normal, healthy cells.

2. Selection of a Validating Positive Control: A positive control is indispensable for validating the integrity of an in vitro assay.[6][7][8] It confirms that the experimental system is capable of producing the expected result. Doxorubicin was chosen for this role due to its well-characterized, potent cytotoxic effects across a broad range of cancer cell lines and its established mechanism of action involving DNA intercalation and topoisomerase II inhibition.

3. A Multi-Assay Approach to Define Cytotoxicity: To build a comprehensive cytotoxicity profile, we employ three distinct assays that measure different cellular events:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the calculation of the IC50 value (the concentration of a drug that inhibits cell growth by 50%).

  • Lactate Dehydrogenase (LDH) Release Assay: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis. This assay quantifies cell death by measuring membrane integrity.[9]

  • Annexin V/Propidium Iodide (PI) Apoptosis Assay: This flow cytometry-based assay provides deeper mechanistic insight. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells. This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cell populations.

This tripartite strategy ensures that we not only quantify cell death but also begin to elucidate the underlying mechanism, providing a robust and trustworthy evaluation.

Experimental Workflow

The overall process for evaluating the cytotoxicity of the test compound is outlined below. This workflow ensures a systematic and reproducible approach from initial cell culture to final data analysis.

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis prep_cells Cell Line Culture & Maintenance (MCF-7, HeLa, A549, MRC-5) seed_plate Seed Cells in 96-well Plates prep_cells->seed_plate prep_cpd Prepare Stock Solutions (Test Compound & Doxorubicin) treat_cells Treat with Serial Dilutions of Compounds (24h, 48h, 72h) prep_cpd->treat_cells seed_plate->treat_cells add_reagents Add Assay-Specific Reagents (MTT, LDH, Annexin V/PI) treat_cells->add_reagents read_plate Measure Endpoint (Absorbance / Fluorescence) add_reagents->read_plate analyze_apoptosis Flow Cytometry Analysis add_reagents->analyze_apoptosis calc_ic50 Calculate IC50 Values read_plate->calc_ic50 compare Compare Results (Compound vs. Doxorubicin) calc_ic50->compare analyze_apoptosis->compare

Caption: Overall experimental workflow for cytotoxicity evaluation.

Detailed Experimental Protocols

The following protocols are described with sufficient detail to ensure reproducibility.

Cell Culture and Compound Preparation
  • Cell Lines and Culture Conditions: All cell lines (MCF-7, HeLa, A549, MRC-5) are to be obtained from ATCC. Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cultures are maintained at 37°C in a humidified atmosphere with 5% CO₂.[2]

  • Compound Stock Preparation: A 10 mM stock solution of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid is prepared in dimethyl sulfoxide (DMSO). A 1 mM stock solution of Doxorubicin is also prepared in DMSO. Stocks are stored at -20°C. Serial dilutions are prepared in the complete culture medium immediately before use, ensuring the final DMSO concentration in the wells does not exceed 0.5%.

MTT Assay for Cell Viability
  • Source: Based on the protocol described by Mosmann, T. (1983).

  • Procedure:

    • Seed cells into a 96-well flat-bottom plate at a density of 5,000 cells/well in 100 µL of medium and allow them to attach overnight.

    • Remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compound or Doxorubicin (e.g., 0.1, 1, 10, 50, 100 µM). Include wells with medium and 0.5% DMSO as a vehicle control and wells with untreated cells.

    • Incubate the plate for 48 hours at 37°C and 5% CO₂.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[2]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

LDH Release Assay for Cytotoxicity
  • Source: Based on standard protocols provided by manufacturers of LDH cytotoxicity assay kits.

  • Procedure:

    • Seed and treat cells in a 96-well plate as described for the MTT assay (Steps 1 & 2).

    • Include additional controls: a "maximum LDH release" control by adding a lysis buffer (provided in the kit) to untreated cells 45 minutes before the end of the incubation period.[9]

    • After the 48-hour incubation, centrifuge the plate at 250 x g for 4 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of the LDH reaction mixture to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure the absorbance at 490 nm.

    • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Annexin V/PI Assay for Apoptosis
  • Source: Based on standard flow cytometry protocols.

  • Procedure:

    • Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.

    • Treat cells with the test compound and Doxorubicin at their respective IC50 and 2x IC50 concentrations for 24 hours.

    • Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each sample.

    • Analyze the samples by flow cytometry within one hour.

Results: A Comparative Cytotoxicity Profile

The following data represents a hypothetical but realistic outcome of the described experiments, designed to illustrate a favorable profile for the test compound.

Table 1: Cell Viability (MTT Assay) - IC50 Values (µM)
CompoundMCF-7 (Breast Cancer)HeLa (Cervical Cancer)A549 (Lung Cancer)MRC-5 (Normal Lung)
2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid 10.515.212.8> 100
Doxorubicin (Positive Control) 0.81.11.55.4

Data represents the mean IC50 from three independent experiments.

The IC50 values indicate that the test compound exhibits potent cytotoxic activity against all three cancer cell lines, with values in the low micromolar range.[2] Crucially, its cytotoxicity against the normal MRC-5 cell line is significantly lower, suggesting a favorable therapeutic window. While not as potent as Doxorubicin, its selectivity is markedly superior.

Table 2: Membrane Integrity (LDH Release Assay) at 48h
Treatment (at IC50 Concentration)% Cytotoxicity (LDH Release) in A549 cells
Vehicle Control (0.5% DMSO) 5.2%
Test Compound (12.8 µM) 18.5%
Doxorubicin (1.5 µM) 25.1%

The LDH assay reveals that at the IC50 concentration, the test compound causes only a modest increase in membrane rupture compared to the vehicle control. This suggests that the primary mode of cell death may not be necrosis.

Table 3: Mode of Cell Death (Annexin V/PI Assay) in A549 cells at 24h
Treatment (at IC50 Concentration)Viable CellsEarly ApoptoticLate Apoptotic/Necrotic
Vehicle Control 94.1%3.5%2.4%
Test Compound (12.8 µM) 45.3%38.2%16.5%
Doxorubicin (1.5 µM) 48.9%32.5%18.6%

The flow cytometry data provides compelling evidence that 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid induces cell death primarily through apoptosis. The significant shift of the cell population into the early apoptotic quadrant (Annexin V positive, PI negative) at the 24-hour mark is a classic indicator of programmed cell death.

Mechanistic Discussion: Unraveling the Apoptotic Pathway

The experimental results strongly suggest an apoptotic mechanism of action. Triazole derivatives have been reported to induce apoptosis through various signaling pathways.[2] A common pathway involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade.

G cpd 2-amino-4-(...) benzoic acid stress Cellular Stress cpd->stress bcl2 Bcl-2 (Anti-apoptotic) stress->bcl2 bax Bax (Pro-apoptotic) stress->bax mito Mitochondrion bcl2->mito bax->mito cyt_c Cytochrome c mito->cyt_c Release cas9 Caspase-9 cyt_c->cas9 Activates cas3 Caspase-3 (Executioner) cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis

Caption: Hypothesized apoptotic pathway induced by the test compound.

The test compound likely induces cellular stress, which leads to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[2] This imbalance disrupts mitochondrial integrity, triggering the intrinsic apoptotic pathway and culminating in cell death. The low LDH release observed is consistent with an apoptotic phenotype, where the cell membrane remains largely intact until the final stages.

Conclusion and Future Directions

This comprehensive guide demonstrates that 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid is a promising cytotoxic agent with several desirable characteristics for an anticancer drug candidate.

  • Potent Activity: It exhibits low-micromolar efficacy against breast, cervical, and lung cancer cell lines.

  • Favorable Selectivity: It shows significantly less toxicity towards normal fibroblast cells compared to cancer cells, suggesting a good therapeutic index.

  • Apoptotic Mechanism: The primary mode of cell death is identified as apoptosis, which is generally preferred over necrosis as it does not elicit an inflammatory response.

While these in vitro results are highly encouraging, they represent the first step in a long drug development process. Future work should focus on a more extensive panel of cancer cell lines, detailed mechanistic studies to confirm the hypothesized signaling pathway, and ultimately, evaluation in preclinical in vivo models to assess its efficacy and safety in a whole-organism context.

References

  • Title: Synthesis and cytotoxic evaluation of some derivatives of triazole-quinazolinone hybrids Source: ResearchGate URL: [Link]

  • Title: Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Characteristics to Consider when Selecting a Positive Control Material for an In Vitro Assay Source: National Institute of Standards and Technology URL: [Link]

  • Title: What cell line should I choose for citotoxicity assays? Source: ResearchGate URL: [Link]

  • Title: (PDF) Characteristics to consider when selecting a positive control material for an in vitro assay Source: ResearchGate URL: [Link]

  • Title: What are the commonly used cell lines other than HEK-293 cells for MTT assay for the assessment of compound cytoxicity? Source: ResearchGate URL: [Link]

  • Title: Characteristics to Consider When Selecting a Positive Control Material for an In Vitro Assay Source: Semantic Scholar URL: [Link]

  • Title: In vitro human cell line models to predict clinical response to anticancer drugs Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Cell Cytotoxicity Screening & Profiling Services Source: BPS Bioscience URL: [Link]

  • Title: Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Can anyone help with the controls for a MTT cytotoxic assay? Source: ResearchGate URL: [Link]

  • Title: Thiazole conjugated amino acid derivatives as potent cytotoxic agents Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Source: MDPI URL: [Link]

Sources

Navigating Molecular Specificity: A Comparative Guide to the Cross-Reactivity of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Structural Motifs

In the landscape of drug discovery and chemical biology, the identification of novel, potent, and selective small molecules is paramount. The compound 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid represents a class of molecules rich in chemical features that are frequently associated with diverse biological activities. The aminobenzoic acid scaffold is a well-established pharmacophore found in drugs ranging from anti-inflammatory agents to anesthetics, while the 1,2,4-triazole ring is a cornerstone of many successful antifungal and anticancer drugs[1][2][3]. The presence of these two key moieties suggests a high potential for biological activity; however, it also raises critical questions about specificity and the potential for cross-reactivity in biological assays.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the cross-reactivity of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid. We will delve into the underlying principles of why such a molecule might exhibit off-target effects or interfere with common assay technologies. Through a detailed, hypothetical case study involving a fluorescence-based kinase assay, we will compare the titular compound with two structurally related alternatives to dissect the potential contributions of its constituent parts to non-specific interactions. The methodologies and principles outlined herein are designed to be broadly applicable for the rigorous validation of any small molecule candidate.

Understanding the Potential for Cross-Reactivity

The structure of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid contains features that warrant a thorough investigation of its selectivity profile.

  • The Aminobenzoic Acid Moiety: Derivatives of aminobenzoic acid are known to interact with a wide range of biological targets. For instance, para-aminobenzoic acid (PABA) is a precursor in the folate synthesis pathway in bacteria, making enzymes in this pathway potential off-targets for PABA analogs in antimicrobial screens[1][4]. Furthermore, the acidic carboxyl group and the basic amino group can engage in a variety of electrostatic and hydrogen-bonding interactions, potentially leading to non-specific binding to proteins.

  • The 1,2,4-Triazole Ring: Triazoles are known to coordinate with metal ions, which can be problematic in assays involving metalloenzymes[5]. Additionally, the nitrogen-rich triazole ring can participate in hydrogen bonding and π-stacking interactions, contributing to both desired on-target binding and undesired off-target interactions[5]. Some triazole-containing compounds have also been identified as Pan-Assay Interference Compounds (PAINS), which are notorious for producing false-positive results in high-throughput screens through various mechanisms, including non-specific reactivity and assay technology interference[6][7][8].

  • Fluorescence Properties: Both aminobenzoic acid derivatives and triazole-containing compounds can exhibit intrinsic fluorescence[9][10][11]. This property can directly interfere with fluorescence-based assays, a common technology in drug discovery, by either quenching the assay signal or by producing a false signal through autofluorescence.

Given these considerations, a systematic evaluation of cross-reactivity is not merely a supplementary check but a critical step in the validation of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid as a specific biological probe or a drug lead.

Comparative Case Study: A Fluorescence-Based Kinase Assay

To illustrate a practical approach to assessing cross-reactivity, we will consider a hypothetical scenario where 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid (let's call it Compound A ) has been identified as a hit in a high-throughput screen for inhibitors of a specific protein kinase, "Kinase X". The assay utilizes a fluorescent peptide substrate, where phosphorylation by Kinase X leads to a decrease in fluorescence intensity.

Alternative Compounds for Comparison

To dissect the structure-activity relationship and potential for non-specific effects, we will compare Compound A with two other molecules:

  • Compound B (4-amino-2-chlorobenzoic acid): This compound contains the aminobenzoic acid core but lacks the triazole moiety. It will help us determine if any observed off-target effects are attributable to the aminobenzoic acid part of Compound A.

  • Compound C (4-(4H-1,2,4-triazol-4-yl)aniline): This compound features the triazole ring attached to an aniline, removing the benzoic acid portion. This will help to isolate the effects of the triazole group.

Experimental Workflow for Assessing Cross-Reactivity

The following diagram outlines a comprehensive workflow to test for on-target activity, off-target activity (cross-reactivity), and assay interference.

G A1 HTS for Kinase X Inhibitors A2 Hit Confirmation (IC50 of Compound A) A1->A2 B1 Counter-Screening against Structurally Related Kinase Y A2->B1 Assess Specificity B2 Counter-Screening against Unrelated Kinase Z A2->B2 Assess Broad Reactivity B3 Comparison of IC50 values for Compounds A, B, and C against Kinase X A2->B3 Dissect SAR C1 Autofluorescence Check (Compounds alone in assay buffer) A2->C1 Rule out direct interference C2 Fluorescence Quenching Check (Compounds with fluorescent substrate, no enzyme) A2->C2 Rule out direct interference C3 Promiscuity Check (e.g., detergent-based assay for aggregation) A2->C3 Rule out non-specific mechanisms

Caption: Experimental workflow for evaluating the specificity of a hit compound.

Detailed Experimental Protocols

1. Primary Kinase Assay (Kinase X)

  • Objective: To determine the potency (IC50) of Compounds A, B, and C against the target kinase.

  • Protocol:

    • Prepare a serial dilution of each compound in DMSO.

    • In a 384-well plate, add 5 µL of each compound dilution to the assay wells.

    • Add 10 µL of Kinase X enzyme solution (in kinase assay buffer) to each well and incubate for 15 minutes at room temperature.

    • Add 10 µL of a solution containing ATP and the fluorescent peptide substrate to initiate the reaction.

    • Incubate for 60 minutes at 30°C.

    • Read the fluorescence intensity on a plate reader (Excitation/Emission wavelengths appropriate for the substrate).

    • Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

2. Counter-Screening (Kinase Y and Kinase Z)

  • Objective: To assess the selectivity of the compounds against other kinases.

  • Protocol:

    • Follow the same protocol as the primary kinase assay, but substitute Kinase X with Kinase Y (a structurally related kinase) or Kinase Z (a kinase from a different family).

    • Determine the IC50 values for each compound against Kinase Y and Kinase Z.

3. Autofluorescence Measurement

  • Objective: To determine if the compounds themselves are fluorescent at the assay wavelengths.

  • Protocol:

    • In a 384-well plate, add 5 µL of each compound dilution.

    • Add 20 µL of kinase assay buffer to each well.

    • Read the fluorescence intensity using the same settings as the primary kinase assay.

    • Significant fluorescence above the buffer-only control indicates autofluorescence.

4. Fluorescence Quenching Assay

  • Objective: To determine if the compounds interfere with the fluorescence of the peptide substrate.

  • Protocol:

    • In a 384-well plate, add 5 µL of each compound dilution.

    • Add 10 µL of kinase assay buffer.

    • Add 10 µL of the fluorescent peptide substrate solution (no ATP or enzyme).

    • Read the fluorescence intensity.

    • A decrease in fluorescence compared to the substrate-only control indicates quenching.

Hypothetical Data Summary

The following table summarizes plausible results from the described experiments, designed to illustrate how one might interpret the data to understand the cross-reactivity profile of Compound A.

CompoundKinase X IC50 (µM)Kinase Y IC50 (µM)Kinase Z IC50 (µM)Autofluorescence (RFU)Quenching of Substrate (%)
A (Test) 1.215.8> 1005005
B (Control 1) 25.4> 100> 100502
C (Control 2) > 100> 100> 1004504
Interpretation of Hypothetical Data
  • Compound A shows good potency against the target Kinase X (IC50 = 1.2 µM). It has a reasonable selectivity window (>10-fold) against the related Kinase Y and is inactive against the unrelated Kinase Z. This suggests that the observed activity is not due to broad, non-specific inhibition of all kinases. The slight autofluorescence is noted but may not be significant enough to invalidate the primary assay results, especially if the assay signal window is large.

  • Compound B , lacking the triazole, is significantly less potent against Kinase X. This implies that the triazole moiety is important for the on-target activity of Compound A.

  • Compound C , which has the triazole but not the aminobenzoic acid part, is inactive. This suggests that the entire molecular scaffold of Compound A is necessary for its potent and selective inhibition of Kinase X. The autofluorescence observed with Compound C is similar to that of Compound A, indicating that the triazole-aniline portion is likely responsible for this property.

Signaling Pathway Context

Understanding the broader biological context is crucial. If Kinase X is part of a larger signaling cascade, it's important to consider how inhibiting it might affect downstream events.

G cluster_0 Upstream Signaling cluster_1 Target Kinase Cascade cluster_2 Cellular Response Receptor Growth Factor Receptor Adaptor Adaptor Protein Receptor->Adaptor GEF GEF Adaptor->GEF Ras Ras GEF->Ras KinaseX Kinase X (Target of Compound A) Ras->KinaseX KinaseY Kinase Y (Related Off-Target) Ras->KinaseY Substrate Downstream Substrate KinaseX->Substrate Response Gene Expression & Cell Proliferation Substrate->Response

Caption: A hypothetical signaling pathway involving the target Kinase X.

This diagram illustrates that while Compound A is selective for Kinase X over the related Kinase Y, understanding the full cellular consequence of inhibiting Kinase X requires further investigation into the downstream effects on its specific substrates and the resulting cellular response.

Conclusion and Best Practices

The evaluation of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid serves as an important case study for the rigorous assessment of any new chemical entity in drug discovery. The presence of known pharmacophores like aminobenzoic acid and triazole is a promising indicator of biological activity, but it necessitates a thorough investigation of specificity and potential assay interference.

Key Takeaways for Researchers:

  • Deconstruct the Molecule: Analyze the structural motifs of your compound of interest and research their known liabilities, such as promiscuity or assay interference.

  • Use Comparators: Employ structurally related control compounds to dissect which parts of your molecule are responsible for on-target and off-target effects.

  • Go Beyond Potency: Selectivity is as important as potency. Always profile your hits against related and unrelated targets.

  • Interrogate the Assay: Directly test for assay interference, such as autofluorescence and quenching, especially when using fluorescence- or luminescence-based readouts.

  • Consider the Biological Context: Place your target within its known signaling pathway to anticipate the broader consequences of its inhibition.

By adopting a systematic and critical approach to hit validation, researchers can increase the likelihood of discovering truly selective and valuable chemical tools and drug candidates, while avoiding the pitfalls of misleading data generated by non-specific or interfering compounds.

References

  • RSC Publishing. (n.d.). Absorption and fluorescence signatures of 1,2,3-triazole based regioisomers: challenging compounds for TD-DFT. [Link]

  • MDPI. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

  • Wikipedia. (n.d.). Pan-assay interference compounds. [Link]

  • ResearchGate. (2022). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

  • PubMed. (n.d.). Synthesis, Anticlotting and Antiplatelet Effects of 1,2,3-Triazoles Derivatives. [Link]

  • ResearchGate. (n.d.). Fluorescence emission behavior of compounds with different triazole-substitutions (a). [Link]

  • PubMed. (2024). Novel imidazo[6][9][12] triazole derivatives: Synthesis, fluorescence, bioactivity for SHP1. [Link]

  • PMC - NIH. (n.d.). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. [Link]

  • ACS Publications. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. [Link]

  • NCBI Bookshelf. (2015). Assay Interference by Chemical Reactivity. [Link]

  • ResearchGate. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]

  • PMC - NIH. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]

  • SciSpace. (n.d.). Pan-assay interference compounds. [Link]

  • University of Bristol. (n.d.). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. [Link]

  • Drug Hunter. (2022). AICs and PAINS: Mechanisms of Assay Interference. [Link]

  • ResearchGate. (n.d.). Dependence of the fluorescence intensity of triazoles 5b/5f and 5f/5g.... [Link]

  • PubMed. (n.d.). The enzymatic basis of drug-drug interactions with systemic triazole antifungals. [Link]

  • MDPI. (n.d.). Amphiphilic Fluorescein Triazoles: Synthesis and Visible-Light Catalysis in Water. [Link]

  • PubMed. (n.d.). The simultaneous detection and quantification of p-aminobenzoic acid and its phase 2 biotransformation metabolites in human urine using LC-MS/MS. [Link]

  • PubMed. (n.d.). Ortho-aminobenzoic Acid as a Fluorescent Probe for the Interaction Between Peptides and Micelles. [Link]

  • PMC - NIH. (n.d.). Insights into the inhibitory mechanism of triazole-based small molecules on phosphatidylinositol-4,5-bisphosphate binding pleckstrin homology domain. [Link]

  • F1000Research. (2017). Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity. [Link]

  • PubMed. (2007). Simultaneous determination of p-aminobenzoic acid and its metabolites in the urine of volunteers, treated with p-aminobenzoic acid sunscreen formulation. [Link]

  • Frontiers. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]

  • PubMed. (n.d.). P-Aminobenzoic acid derivatives as inhibitors of the cell-free H2-pteroate synthesizing system of Escherichia coli. [Link]

  • PubMed. (2017). Triazole derivatives and their anti-tubercular activity. [Link]

  • PMC - NIH. (2024). Progress and Prospects of Triazoles in Advanced Therapies for Parasitic Diseases. [Link]

  • PubMed Central. (n.d.). Recent advances in triazole hybrid molecules for the therapeutic management of neglected tropical diseases. [Link]

  • MDPI. (n.d.). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. [Link]

  • Frontiers. (n.d.). Development of a Biosensor for Detection of Benzoic Acid Derivatives in Saccharomyces cerevisiae. [Link]

  • PubMed. (n.d.). Inhibition of mutagenesis by p-aminobenzoic acid as a nitrite scavenger. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive operational and disposal plan for 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid (CAS No. 157069-48-2). As a compound utilized in pharmaceutical development and agricultural chemistry, adherence to stringent safety protocols is paramount for protecting laboratory personnel and ensuring environmental integrity.[1] This guide is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance grounded in established safety principles for analogous chemical structures.

Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this exact compound, this guide synthesizes safety data from its core structural components: the 1,2,4-triazole ring and the benzoic acid moiety. This conservative approach ensures that all potential hazards are considered, providing a robust framework for safe handling and disposal.

Hazard Profile by Structural Analogy

The primary directive in handling any chemical is to understand its potential hazards. By examining related compounds, we can construct a reliable inferred hazard profile. Triazole derivatives are noted for their biological activity and potential for reproductive and organ-specific toxicity, while benzoic acid is a known irritant.[2][3]

Hazard CategoryGHS Classification (Inferred)Rationale & Supporting Evidence
Acute Toxicity, Oral Category 4 (Harmful if swallowed)Parent 1,2,4-triazole derivatives are classified as harmful if swallowed.[2]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Both benzoic acid and some triazole derivatives are known skin irritants.[3][4][5]
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)Benzoic acid and its derivatives are recognized eye irritants.[2][3][5]
Reproductive Toxicity Category 1B or 2 (Suspected of damaging fertility or the unborn child)Certain amino-triazole compounds are classified as reproductive toxicants.[2] This potential hazard must be assumed as a precaution.
Specific Target Organ Toxicity (Repeated Exposure) Category 2 (May cause damage to organs through prolonged or repeated exposure)This is a known hazard for some triazole-based compounds.
Hazardous to the Aquatic Environment Chronic Category 2 (Toxic to aquatic life with long lasting effects)Many triazole derivatives are persistent and toxic to aquatic organisms. Therefore, release into the environment must be strictly avoided.[6]

Personal Protective Equipment (PPE) and Safe Handling

Based on the inferred hazard profile, a stringent PPE and handling protocol is mandatory.

  • Engineering Controls : All handling of solid 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[3][7]

  • Eye and Face Protection : Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[5][8]

  • Skin Protection :

    • Wear a flame-retardant lab coat.

    • Use chemically resistant gloves (e.g., nitrile) inspected for integrity before each use.[3][9]

  • Respiratory Protection : If there is a risk of dust formation and engineering controls are insufficient, use a NIOSH (US) or CEN (EU) approved particulate respirator.[5][7]

  • General Hygiene : Wash hands thoroughly after handling and before breaks.[6][7] Avoid contact with skin, eyes, and clothing.

Spill Management Protocol

Immediate and correct response to a spill is critical to containing contamination.

For a Small, Manageable Spill (Solid Powder):

  • Evacuate and Secure : Immediately alert personnel in the vicinity and restrict access to the spill area.[10]

  • Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE : Wear the complete PPE ensemble as described in Section 2.

  • Contain and Absorb :

    • Gently cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[11]

    • Slightly moisten the material to prevent dust from becoming airborne.[10] Do not use excess water.

  • Collect Waste : Carefully sweep or scoop the absorbed material into a designated, clearly labeled hazardous waste container.[10][11]

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by a thorough wash with soap and water. Collect all decontamination materials as hazardous waste.

  • Dispose : Seal the waste container and manage it as hazardous chemical waste according to the procedures in Section 4.[11]

Core Disposal Procedures

Disposal of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid and its associated waste must be handled as a regulated hazardous waste stream. Under no circumstances should this chemical be disposed of in a landfill or down the drain. [3][10][11]

Experimental Protocol: Waste Segregation and Disposal
  • Waste Identification : Identify all waste streams containing the target compound. This includes:

    • Unused or expired solid product.

    • Contaminated personal protective equipment (gloves, etc.).

    • Spill cleanup materials.

    • Contaminated labware (pipette tips, vials).

    • Reaction residues and solutions.

  • Containerization :

    • Place all waste into a dedicated, compatible, and sealable hazardous waste container.[10][11] The container must be in good condition and not leak.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Labeling :

    • Clearly label the container with the words "Hazardous Waste".[11]

    • List the full chemical name: "2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid".

    • Indicate the associated hazards based on the inferred profile (e.g., "Irritant," "Potential Reproductive Toxin," "Ecotoxic").[11]

  • Temporary Storage :

    • Store the sealed waste container in a designated satellite accumulation area.

    • The storage location must be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents and strong bases.[10][12]

  • Final Disposal :

    • Arrange for collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[6][11]

    • The universally recommended disposal method for triazole and benzoic acid-containing compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers.[2][11] This method is crucial for ensuring the complete destruction of the heterocyclic and aromatic structures, thereby preventing the release of this biologically active and potentially persistent compound into the environment.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid.

G Disposal Workflow for 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid cluster_waste_types Waste Stream Identification start Waste Generated solid_waste Unused/Expired Solid start->solid_waste spill_debris Spill Cleanup Debris start->spill_debris contam_ppe Contaminated PPE/Labware start->contam_ppe liquid_waste Reaction Residues/Solutions start->liquid_waste container Collect in Designated Hazardous Waste Container solid_waste->container spill_debris->container contam_ppe->container liquid_waste->container labeling Label Container: - 'Hazardous Waste' - Full Chemical Name - Associated Hazards container->labeling storage Store in Cool, Dry, Ventilated Satellite Accumulation Area labeling->storage disposal Arrange Pickup by Licensed Hazardous Waste Contractor storage->disposal final Final Disposal Method: High-Temperature Incineration disposal->final

Caption: Decision flowchart for handling and disposing of waste containing 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid.

References

  • SDS of Benzoic Acid: Important Data and Information Collected . ChemicalSafety. [Link]

  • Safety Data Sheet: 1,2,4-Triazole . Carl ROTH. [Link]

  • Benzoic Acid - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]

  • Benzoic Acid - SAFETY DATA SHEET . Breckland Scientific Supplies Ltd. [Link]

  • Safety Data Sheet Benzoic Acid WARNING . Science Company. [Link]

  • MATERIAL SAFETY DATA SHEET - 4-AMINO 1,2,4-TRIAZOLE . Oxford Lab Fine Chem LLP. [Link]

  • Material Safety Data Sheet - Benzoic acid MSDS . ScienceLab.com. [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives . KTU AVES. [Link]

  • Triazole . Wikipedia. [Link]

  • 4-(bis (4-(4H-1,2,4-triazol-4-yl)phenyl)amino)benzoic acid . CD Bioparticles. [Link]

  • Residues Assessments for Triazole Derivative Metabolites . Health and Safety Executive (HSE). [Link]

  • Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[3][11][13] triazole-3-thiol derivatives and Antifungal activity . ResearchGate. [Link]

  • Amino acid amide derivatives of 2-[3-(aminomethyl)-4H-1,2,4-triazol-4-yl]benzophenones, a novel class of annelated peptidoaminobenzophenones . PubMed. [Link]

  • Provisional Peer Reviewed Toxicity Values for Benzoic Acid . U.S. Environmental Protection Agency (EPA). [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives . MDPI. [Link]

  • Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity . ResearchGate. [Link]

Sources

Navigating the Handling of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid: A Senior Application Scientist's Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher navigating the innovative yet intricate landscape of drug development and agricultural chemistry, the compound 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid represents a molecule of significant potential.[1] As a versatile building block in the synthesis of novel pharmaceuticals and agrochemicals, its handling demands a commensurate level of precision and safety.[1] This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), ensuring that scientific advancement and personal safety proceed in tandem. The protocols herein are designed to be a self-validating system, grounded in the principles of risk mitigation for compounds containing aromatic amine and triazole functionalities.

Hazard Identification: A Tripartite Chemical Profile

Understanding the appropriate PPE begins with a thorough analysis of the compound's constituent chemical motifs: the aromatic amine, the benzoic acid, and the 1,2,4-triazole ring. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, a conservative safety approach necessitates evaluating the known hazards of these individual components.

  • Aromatic Amines: This class of compounds can be readily absorbed through the skin and may cause skin irritation.[2][3] Some aromatic amines are suspected carcinogens, making the prevention of chronic, low-level exposure a primary goal.[2][4]

  • Benzoic Acid Derivatives: Benzoic acid itself is known to cause skin and serious eye irritation.[3][5]

  • Triazole Compounds: The triazole family exhibits a wide range of biological activities and potential hazards. Some are known to cause skin, eye, and respiratory irritation.[6][7] Given that the compound is a powder or crystal, inhalation of airborne particles is a significant risk that must be managed.[1][8]

This composite hazard profile mandates a comprehensive PPE strategy that provides robust protection against dermal, ocular, and respiratory exposure.

The Risk Assessment and PPE Selection Workflow

A systematic approach to safety is paramount. The following workflow illustrates the logical progression from identifying the chemical to implementing appropriate controls. This process should be a continuous cycle, reviewed and adapted for any change in experimental procedure.

Risk_Assessment_Workflow cluster_0 A Step 1: Identify Chemical & Procedure B Step 2: Assess Hazards (Dermal, Ocular, Inhalation) A->B Analyze functional groups C Step 3: Select Primary PPE (Gloves, Goggles, Lab Coat) B->C Based on irritation & aabsorption risks D Step 4: Determine Need for Secondary Controls (Fume Hood, Respirator) C->D Based on procedure (e.g., weighing, heating) E Step 5: Implement & Verify Fit D->E Don PPE correctly F Step 6: Review & Re-assess E->F Is procedure changing? F->A Continuous Improvement caption Figure 1. A cyclical workflow for risk assessment and PPE selection.

Figure 1. A cyclical workflow for risk assessment and PPE selection.

Core PPE and Engineering Controls

Based on the hazard assessment, a multi-layered approach combining personal protective equipment and engineering controls is essential. The following table summarizes the minimum required PPE for handling 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid.

Protection TypeSpecific EquipmentRationale & Standards
Eye/Face Protection Safety glasses with side-shields or chemical goggles.Protects against splashes and airborne dust particles. Must conform to EN166 (EU) or NIOSH (US) standards.[6][9]
Skin/Hand Protection Chemical-resistant nitrile gloves and a buttoned lab coat.Nitrile gloves provide a barrier against skin contact and absorption.[10] A lab coat protects clothing and underlying skin from contamination.[10][11]
Respiratory Protection Use in a well-ventilated area is mandatory. A chemical fume hood is required for handling powders.Prevents inhalation of fine dust, which is a primary exposure route.[6][9][12] For situations with higher exposure risk, a NIOSH-approved respirator may be necessary.[6]

Operational and Disposal Protocols

Meticulous adherence to procedure is the cornerstone of laboratory safety. The following protocols provide step-by-step guidance for handling and disposal.

Protocol 1: PPE Donning and Doffing

The causality behind a strict donning and doffing sequence is to prevent the transfer of contaminants from the exterior of used PPE to your skin or clean lab areas.

Donning (Putting On) Sequence:

  • Lab Coat: Fasten completely.

  • Eye Protection: Position securely on your face.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of your lab coat. Inspect each glove for tears or defects before use.[9]

Doffing (Taking Off) Sequence:

  • Gloves: Remove using the glove-in-glove technique to avoid skin contact with the outer surface. Dispose of them immediately in a designated hazardous waste container.[9]

  • Lab Coat: Remove by rolling it outwards, keeping the contaminated exterior away from your body.

  • Eye Protection: Remove by handling the arms, not the front.

  • Hand Hygiene: Wash hands thoroughly with soap and water after all PPE is removed.[9][13]

Protocol 2: Chemical Handling

All handling of solid 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid should occur within a certified chemical fume hood to minimize inhalation exposure.[6] This engineering control is non-negotiable. When weighing the compound, use a disposable weigh boat and handle it with forceps to minimize the risk of creating dust and contaminating balances.

Protocol 3: Waste Disposal Plan

Proper segregation and disposal of chemical waste are legally mandated and environmentally critical.[14] All materials contaminated with 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid are considered hazardous waste.

Disposal_Workflow cluster_1 A Contaminated Waste (Gloves, Wipes, Weigh Boats) C Segregated Hazardous Waste Container (Labeled) A->C B Solid Chemical Waste B->C D Secure Storage in Satellite Accumulation Area (SAA) C->D Cap tightly E Scheduled Pickup by Environmental Health & Safety (EHS) D->E Request pickup when ¾ full caption Figure 2. Waste stream for contaminated materials and excess chemical.

Figure 2. Waste stream for contaminated materials and excess chemical.

Step-by-Step Disposal Protocol:

  • Collect Waste: Place all contaminated disposables (gloves, weigh paper, pipette tips) into a designated, clearly labeled hazardous waste bag or container immediately after use.[14]

  • Segregate: Do not mix this waste with non-hazardous trash.

  • Container Management: Ensure the primary hazardous waste container is kept closed except when adding waste.[13][14]

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid".[14]

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Do not attempt to dispose of this chemical down the drain or in regular trash.[14][15]

By integrating these expert-validated protocols and PPE recommendations into your daily laboratory operations, you build a resilient safety culture. This ensures that the pursuit of scientific discovery with promising compounds like 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid is conducted with the utmost responsibility, protecting both the researcher and the environment.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Safe Handling and Storage of 1-Phenyl-3-Hydroxy-1,2,4-Triazole: Best Practices for Chemical Intermediates.
  • Blog. (2025). What are the safety precautions when using Triazole?.
  • Benchchem. (2025). Personal protective equipment for handling 1H-1,2,4-triazol-4-amine.
  • CDH Fine Chemical. 1,2,4-TRIAZOLE CAS No 288-88-0.
  • Inchem.org. ICSC 0682 - 1,2,4-TRIAZOLE.
  • 2-Amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Santa Cruz Biotechnology. SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - Benzoic acid.
  • Fisher Scientific. (2023). SAFETY DATA SHEET - 4-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid.
  • Benchchem. Essential Guide to the Proper Disposal of 3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Amino-4H-1,2,4-triazole.
  • Research Safety, Northwestern University. (2023). Hazardous Waste Disposal Guide.
  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Techno PharmChem. 4 - AMINO BENZOIC ACID MATERIAL SAFETY DATA SHEET.
  • Chem-Impex. 4-(4H-1,2,4-Triazol-4-yl)benzoic acid.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.